Technical Documentation Center

Phosphonium, [3-(dimethylamino)propyl]triphenyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Phosphonium, [3-(dimethylamino)propyl]triphenyl-
  • CAS: 89207-40-9

Core Science & Biosynthesis

Foundational

mechanism of mitochondrial accumulation for Phosphonium, [3-(dimethylamino)propyl]triphenyl-

An In-Depth Technical Guide on the Mitochondrial Accumulation of [3-(Dimethylamino)propyl]triphenylphosphonium Executive Summary The targeted delivery of small molecules and probes to the mitochondrial matrix is a corner...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mitochondrial Accumulation of [3-(Dimethylamino)propyl]triphenylphosphonium

Executive Summary

The targeted delivery of small molecules and probes to the mitochondrial matrix is a cornerstone of modern bioenergetic research and mitochondrial pharmacology. The triphenylphosphonium (TPP) moiety is the most widely utilized vector for this purpose, functioning as a delocalized lipophilic cation (DLC)[1]. However, conjugating an ionizable functional group—such as the tertiary amine in [3-(dimethylamino)propyl]triphenylphosphonium —introduces complex thermodynamic variables that fundamentally alter its accumulation profile.

This whitepaper dissects the biophysical mechanisms governing the mitochondrial uptake of dimethylamino-TPP derivatives. By analyzing the interplay between the mitochondrial membrane potential ( ΔΨm​ ), the pH gradient ( ΔpH ), and the acid dissociation constant (pKa) of the linker, we provide researchers with a predictive framework and self-validating experimental protocols to accurately quantify mitochondrial targeting.

Thermodynamic Principles of Delocalized Lipophilic Cations (DLCs)

The Role of the TPP+ Vector

The inner mitochondrial membrane (IMM) is highly impermeable to hydrophilic ions. The TPP+ moiety overcomes this barrier through its unique structural chemistry. The positive charge of the phosphorus atom is sterically shielded and electronically delocalized across three hydrophobic phenyl rings. This delocalization drastically lowers the enthalpy of desolvation required for the cation to partition from the aqueous cytosol into the hydrophobic core of the lipid bilayer[2]. Consequently, TPP+ derivatives can cross the IMM without the need for specific protein transporters[1].

The Nernstian Drive

The primary driving force for TPP+ accumulation is the highly negative mitochondrial membrane potential ( ΔΨm​ ), generated by the proton-pumping action of the electron transport chain (ETC)[1]. For a simple, non-ionizable mono-cation, accumulation at equilibrium is dictated strictly by the Nernst equation:

ΔΨ=zFRT​ln([C]out​[C]in​​)

At physiological temperature (37°C), this simplifies to an approximate 10-fold accumulation for every 61.5 mV of membrane potential[1]. Given a typical ΔΨm​ of -140 to -180 mV, simple TPP+ compounds achieve a 100- to 1000-fold concentration in the mitochondrial matrix relative to the cytosol.

The Impact of Ionizable Linkers: ΔΨm​ , ΔpH , and pKa Interplay

The addition of a 3-(dimethylamino)propyl linker fundamentally shifts the accumulation thermodynamics. The dimethylamino group is a weak base with a physiological pKa of approximately 9.5. This means that at physiological pH, the molecule exists in an equilibrium between two states:

  • The Mono-cation: TPP+ with a neutral tertiary amine (membrane permeant).

  • The Di-cation: TPP+ with a protonated tertiary amine (highly hydrophilic, membrane impermeant).

The Exclusion Effect of the Alkaline Matrix

Because the ETC pumps protons out of the matrix, the mitochondrial matrix is more alkaline (pH ~ 8.0) than the cytosol (pH ~ 7.2). This ΔpH gradient directly impacts the protonation state of the dimethylamino group.

While the mono-cationic form easily crosses the IMM driven by ΔΨm​ , once inside the alkaline matrix, a smaller fraction of the molecules becomes protonated compared to the cytosol. Because the overall accumulation is restricted by the equilibrium of the permeant mono-cation, the weakly basic amine effectively reduces the total accumulation of the compound compared to a simple TPP+ analog[3].

The total accumulation ratio ( AC ) for an ionizable basic TPP+ compound is described by the modified equation:

AC=1061.5ΔΨm​​×1+10pKa−pHout​1+10pKa−pHin​​

Because pHin​>pHout​ , the fractional multiplier is less than 1, leading to a suppression of uptake.

Pathway cluster_0 Cytosol (pH 7.2) cluster_1 Mitochondrial Matrix (pH 8.0) C_Mono Permeant Mono-cation [TPP+]-N(CH3)2 C_Di Impermeant Di-cation [TPP+]-NH+(CH3)2 C_Mono->C_Di pKa u2248 9.5 M_Mono Permeant Mono-cation [TPP+]-N(CH3)2 C_Mono->M_Mono Driven by u0394u03a8m (-140 to -180 mV) M_Di Impermeant Di-cation [TPP+]-NH+(CH3)2 M_Mono->M_Di pKa u2248 9.5

Fig 1: Thermodynamic equilibrium and membrane traversal of dimethylamino-TPP+.

Quantitative Modeling of Accumulation

To illustrate the suppressive effect of the basic dimethylamino linker, we can model the theoretical accumulation ratios. The table below compares a simple, non-ionizable TPP+ cation (e.g., methyltriphenylphosphonium) against[3-(dimethylamino)propyl]triphenylphosphonium under varying bioenergetic states.

Compound Type ΔΨm​ (mV)Matrix pHCytosol pHPermeant Fraction (Cytosol)Permeant Fraction (Matrix)Net Accumulation Ratio (In/Out)
Simple TPP+ -1508.07.2100%100%275.0
Dimethylamino-TPP+ -1508.07.2~0.5%~3.0%44.5
Simple TPP+ -1808.07.2100%100%848.0
Dimethylamino-TPP+ -1808.07.2~0.5%~3.0%137.4
Dimethylamino-TPP+ *-1507.27.2~0.5%~0.5%275.0

*Modeled in the presence of Nigericin, an ionophore that collapses ΔpH while maintaining ΔΨm​ , demonstrating that the suppression is entirely ΔpH -dependent.

Experimental Methodology: Self-Validating ISE Protocol

To empirically validate the accumulation of[3-(dimethylamino)propyl]triphenylphosphonium without the confounding variables of whole-cell assays (where plasma membrane potential ΔΨp​ complicates measurements[4]), researchers must use isolated mitochondria paired with a TPP+ Ion-Selective Electrode (ISE)[5].

Causality in Reagent Selection
  • Isolated Mitochondria: Isolates the ΔΨm​ variable, allowing precise thermodynamic calculations based on external buffer depletion.

  • Succinate & Rotenone: Succinate drives Complex II. Rotenone is strictly required to inhibit Complex I, preventing reverse electron transport (RET). RET generates reactive oxygen species (ROS) that can damage the IMM and artificially dissipate ΔΨm​ .

  • FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): A potent protonophore used as a mandatory internal negative control.

Step-by-Step Workflow
  • Electrode Calibration: Insert the TPP+ ISE into a temperature-controlled (37°C) chamber containing 2 mL of respiration buffer (120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2). Add the dimethylamino-TPP+ compound in three sequential 1 µM aliquots to establish a logarithmic voltage calibration curve.

  • Mitochondrial Addition: Add isolated rat liver mitochondria (to a final concentration of 1 mg protein/mL). A slight drop in voltage may occur due to non-specific membrane binding.

  • Energization: Inject 5 mM Succinate and 2 µM Rotenone. The ETC will rapidly generate ΔΨm​ and ΔpH . The ISE voltage will drop sharply as the mono-cationic form of the compound is driven into the matrix. Wait 3-5 minutes for steady-state equilibrium.

  • Validation (Uncoupling): Inject 1 µM FCCP. This collapses the proton motive force.

    • Self-Validation Check: If the compound was truly accumulated via ΔΨm​ , the ISE signal will rapidly return to the baseline calibration level as the compound effluxes. Failure to return to baseline indicates artifactual lipophilic binding rather than true matrix accumulation.

Workflow N1 1. Isolation Rat Liver Mitochondria N2 2. Calibration TPP+ ISE in Buffer N1->N2 N3 3. Energization Succinate (u0394u03a8m) N2->N3 N4 4. Validation FCCP Uncoupling N3->N4

Fig 2: Self-validating TPP+ ion-selective electrode (ISE) experimental workflow.

References

  • Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., ... & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043-10120. URL: [Link]

  • Ross, M. F., Kelso, G. F., Blaikie, F. H., James, A. M., Cocheme, H. M., Filipovska, A., ... & Murphy, M. P. (2008). Rapid and extensive uptake and activation of hydrophobic triphenylphosphonium cations within cells. Biochemical Journal, 411(3), 633-642. URL: [Link]

  • Finichiu, P. G., James, A. M., Larsen, L., Smith, R. A. J., & Murphy, M. P. (2013). Mitochondrial accumulation of a lipophilic cation conjugated to an ionisable group depends on membrane potential, pH gradient and pKa: implications for the design of mitochondrial probes and therapies. Journal of Bioenergetics and Biomembranes, 45(2), 165-173. URL: [Link]

  • Tan, J., Chu, C., Qi, J., Li, W., Zheng, Y., Macosko, E. Z., ... & Zhang, Y. (2020). Anionic Polymers Promote Mitochondrial Targeting of Delocalized Lipophilic Cations. Advanced Science, 7(16), 2001242. URL: [Link]

  • Kalyanaraman, B., Cheng, G., Hardy, M., Ouari, O., Sikora, A., Zielonka, J., & Dwinell, M. B. (2021). A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. Journal of Medicinal Chemistry. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of [3-(Dimethylamino)propyl]triphenylphosphonium Salts

Introduction [3-(Dimethylamino)propyl]triphenylphosphonium (DMPTP) salts are quaternary phosphonium compounds that have garnered significant interest within the scientific community, particularly in the realms of pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[3-(Dimethylamino)propyl]triphenylphosphonium (DMPTP) salts are quaternary phosphonium compounds that have garnered significant interest within the scientific community, particularly in the realms of pharmaceutical synthesis and drug delivery. The unique molecular architecture, featuring a lipophilic triphenylphosphonium cation tethered to a hydrophilic dimethylamino-propyl chain, imparts a versatile set of physicochemical properties that are central to its utility. This guide provides a comprehensive overview of these properties, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The focus is on providing a causal understanding of experimental choices and methodologies, ensuring a self-validating system of protocols for reliable application.

Molecular Structure and Key Features

The core of DMPTP salts is the phosphonium cation, where a phosphorus atom is bonded to three phenyl groups and a 3-(dimethylamino)propyl group. The general structure is depicted below:

A Excess DMPTP Salt + Solvent B Agitate at Constant Temperature A->B C Equilibrate (24-48h) B->C D Separate Supernatant C->D E Quantify Concentration (UV-Vis/HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for determining the solubility of DMPTP salts.

pKa

The pKa of the [3-(dimethylamino)propyl]triphenylphosphonium cation is a critical parameter that dictates its ionization state at different pH values. The tertiary amine in the propyl chain can be protonated, leading to a dicationic species. While an experimentally determined pKa value is not readily available in the literature, it can be predicted using computational methods or determined experimentally. [1][2][3][4] Rationale for Importance: The pKa value is crucial in drug development and biological applications. It influences the compound's charge at physiological pH, which in turn affects its interaction with biological membranes, solubility, and potential for off-target effects.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: Prepare a standard solution of the DMPTP salt in water or a suitable co-solvent.

  • Titration Setup: Use a calibrated pH meter and a burette containing a standardized solution of a strong acid (e.g., HCl).

  • Titration: Slowly add the acid to the DMPTP salt solution while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of acid added. The pKa can be determined from the midpoint of the titration curve.

Stability and Storage

[3-(Dimethylamino)propyl]triphenylphosphonium salts are generally stable under standard laboratory conditions. However, they possess certain characteristics that require attention during storage and handling.

  • Hygroscopicity: Like many quaternary phosphonium salts, DMPTP salts are hygroscopic, meaning they readily absorb moisture from the atmosphere. [5]This can be problematic for moisture-sensitive reactions.

  • Thermal Stability: Quaternary phosphonium salts generally exhibit good thermal stability. However, at elevated temperatures, they can undergo decomposition. The specific decomposition temperature of DMPTP salts is not widely reported and is best determined by thermogravimetric analysis (TGA).

Recommended Storage:

To ensure the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol for Thermal Stability Analysis (TGA):

  • Sample Preparation: Place a small, accurately weighed amount of the DMPTP salt into a TGA sample pan.

  • TGA Instrument Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Data Analysis: The TGA instrument will record the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

A Weigh DMPTP Salt B Place in TGA A->B C Heat under N₂ B->C D Record Mass vs. Temp C->D E Determine Decomposition Temp D->E

Caption: Workflow for Thermogravimetric Analysis (TGA) of DMPTP salts.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of [3-(dimethylamino)propyl]triphenylphosphonium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of DMPTP salts. Spectral data can be found in public databases such as PubChem. [6]

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the triphenylphosphine group, as well as signals for the methylene and methyl protons of the 3-(dimethylamino)propyl chain.

  • ¹³C NMR: The spectrum will display distinct peaks for the different carbon environments within the molecule, including the aromatic carbons and the aliphatic carbons of the propyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of a DMPTP salt will exhibit characteristic absorption bands for:

  • C-H stretching of the aromatic and aliphatic groups.

  • C=C stretching of the phenyl rings.

  • P-C stretching of the phosphonium group.

  • C-N stretching of the dimethylamino group.

FTIR data is also available in public databases. [6]

Applications in Organic Synthesis and Drug Development

The unique physicochemical properties of [3-(dimethylamino)propyl]triphenylphosphonium salts make them valuable reagents in several areas.

Wittig Reagent in the Synthesis of Olopatadine

A prominent application of DMPTP bromide hydrobromide is as a Wittig reagent in the synthesis of Olopatadine, an antihistamine and mast cell stabilizer. [6][7][8][9]The Wittig reaction allows for the formation of a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.

Reaction Scheme:

reagent [3-(Dimethylamino)propyl] triphenylphosphonium bromide (Wittig Reagent Precursor) ylide Phosphorus Ylide reagent->ylide Deprotonation base Base (e.g., NaH, n-BuLi) base->ylide olopatadine Olopatadine ylide->olopatadine Wittig Reaction ketone 11-oxo-6,11-dihydrodibenz[b,e] oxepin-2-acetic acid ketone->olopatadine tppo Triphenylphosphine oxide olopatadine->tppo

Caption: Simplified scheme of the Wittig reaction in Olopatadine synthesis.

In this synthesis, the DMPTP salt is deprotonated by a strong base (such as sodium hydride or n-butyllithium) to form the corresponding phosphorus ylide. [6]This ylide then reacts with the ketone moiety of 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid to form the exocyclic double bond characteristic of Olopatadine. [6]

Phase-Transfer Catalyst

The amphiphilic nature of DMPTP salts, possessing both lipophilic and hydrophilic components, makes them effective phase-transfer catalysts (PTCs). [10]PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary. This can lead to increased reaction rates, milder reaction conditions, and improved yields. [11] Mechanism of Action:

cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 Aqueous Phase A DMPTP⁺(aq) + Nu⁻(aq) B DMPTP⁺Nu⁻(org) A->B Phase Transfer C R-X(org) + DMPTP⁺Nu⁻(org) B->C D R-Nu(org) + DMPTP⁺X⁻(org) C->D Reaction E DMPTP⁺(aq) + X⁻(aq) D->E Phase Transfer

Caption: Mechanism of phase-transfer catalysis using a DMPTP salt.

The lipophilic phosphonium cation forms an ion pair with the reactant anion (Nu⁻) from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate (R-X).

Mitochondria-Targeting Drug Delivery

The lipophilic cationic nature of the triphenylphosphonium group enables these compounds to accumulate in mitochondria, driven by the large negative mitochondrial membrane potential. This property is being extensively explored for the targeted delivery of therapeutic agents to mitochondria, which are implicated in a variety of diseases. By attaching a drug molecule to the DMPTP scaffold, it is possible to enhance its concentration within the mitochondria, thereby increasing its efficacy and reducing off-target side effects. [12]

Conclusion

[3-(Dimethylamino)propyl]triphenylphosphonium salts are versatile compounds with a rich physicochemical profile that underpins their utility in diverse scientific applications. From their crucial role as a Wittig reagent in pharmaceutical manufacturing to their potential as phase-transfer catalysts and mitochondrial targeting agents, a deep understanding of their properties is paramount for their effective and innovative use. This guide has provided a detailed overview of these properties, along with practical experimental protocols, to empower researchers in their endeavors. Further investigation into the quantitative aspects of solubility and pKa, as well as a detailed thermal decomposition analysis, will undoubtedly expand the application landscape of these valuable chemical entities.

References

  • WO2009081417A2 - Process for preparation of olopat adine hydrochloride - Google Patents. (n.d.).
  • Preparation method of olopatadine hydrochloride - PatSnap Eureka. (2019, October 18). Retrieved April 10, 2026, from [Link]

  • [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: A Catalyst for Innovation in Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. (2026, April 8). Retrieved April 10, 2026, from [Link]

  • Olopatadine hydrochloride - New Drug Approvals. (2015, April 28). Retrieved April 10, 2026, from [Link]

  • Process for obtaining olopatadine and intermediates - European Patent Office - EP 2145882 A1 - EPO. (2010, January 20). Retrieved April 10, 2026, from [Link]

  • Process for the preparation of olopatadine and sylil intermediates thereof - Justia Patents. (2017, July 18). Retrieved April 10, 2026, from [Link]

  • 3- ((Dimethylamino)propyl) Triphenylphosphonium Bromide CAS 18355-96-9. (n.d.). Retrieved April 10, 2026, from [Link]

  • [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide - High Purity Reagent at Best Price - JIGS Chemical Limited. (n.d.). Retrieved April 10, 2026, from [Link]

  • How to Predict pKa - Rowan Scientific. (2025, October 16). Retrieved April 10, 2026, from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). Retrieved April 10, 2026, from [Link]

  • CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents. (n.d.).
  • 3-(Dimethylamino)propyl-triphenylphosphanium;bromide | C23H27BrNP | CID 15982517. (n.d.). Retrieved April 10, 2026, from [Link]

  • pKalculator: A pKa predictor for C–H bonds - PMC. (n.d.). Retrieved April 10, 2026, from [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. (2015, March 27). Retrieved April 10, 2026, from [Link]

  • (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - ResearchGate. (n.d.). Retrieved April 10, 2026, from [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (2021, December 10). Retrieved April 10, 2026, from [Link]

Sources

Foundational

Cellular Uptake Kinetics of Phosphonium, [3-(dimethylamino)propyl]triphenyl-: A Technical Guide to Nernstian Dynamics and Subcellular Partitioning

Executive Summary Phosphonium, [3-(dimethylamino)propyl]triphenyl- (often abbreviated as DMAP-TPP; CAS 27710-82-3) is a specialized quaternary phosphonium salt utilized in advanced biological studies to investigate mitoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphonium, [3-(dimethylamino)propyl]triphenyl- (often abbreviated as DMAP-TPP; CAS 27710-82-3) is a specialized quaternary phosphonium salt utilized in advanced biological studies to investigate mitochondrial function, cellular uptake mechanisms, and targeted drug delivery[1]. Unlike standard alkyl-triphenylphosphonium (TPP) cations, DMAP-TPP possesses a dual-functional architecture: a delocalized lipophilic cationic core (the TPP moiety) and an ionizable tertiary amine (the dimethylamino group).

As a Senior Application Scientist, I have observed that this structural duality fundamentally alters the compound's cellular uptake kinetics. While the TPP core drives membrane potential-dependent accumulation, the ionizable amine introduces a pH-dependent speciation variable that dictates the rate of trans-membrane flux. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for profiling the cellular uptake kinetics of DMAP-TPP.

Physicochemical Paradigms & Nernstian Dynamics

The Kinetic Filter of the Lipid Bilayer

The cellular uptake of lipophilic cations is driven by the plasma membrane potential ( ΔΨp​ , approx. -40 mV) and the mitochondrial membrane potential ( ΔΨm​ , approx. -140 to -180 mV)[2]. At equilibrium, the accumulation of a charged species across a membrane is governed by the Nernst equation[3].

However, kinetics (the rate of uptake, kin​ ) are dictated by the activation energy required to shed the hydration shell and traverse the hydrophobic core of the phospholipid bilayer. The delocalized positive charge of the TPP moiety significantly lowers this Born energy barrier, allowing rapid passage[2].

DMAP-TPP introduces a critical kinetic bottleneck. At physiological pH (7.4), the dimethylamino group (estimated pKa ~8.5–9.0) is predominantly protonated. This renders the bulk of the extracellular DMAP-TPP pool as a dication ( z=+2 ). The lipid bilayer acts as a kinetic filter: the dicationic species faces an exponentially higher Born energy barrier and cannot cross the membrane efficiently. Instead, cellular uptake relies entirely on the rapid translocation of the small, transient monocationic ( z=+1 , unprotonated amine) fraction. Once inside the slightly more alkaline mitochondrial matrix (pH ~8.0), the equilibrium shifts, trapping the molecule.

KineticFilter cluster_ext Extracellular (pH 7.4) cluster_int Mitochondrial Matrix (pH 8.0) Dication DMAP-TPP (z=+2) >95% Pool Monocation DMAP-TPP (z=+1) <5% Pool Dication->Monocation -H+ Membrane Lipid Bilayer Hydrophobic Core Dication->Membrane High Energy Barrier Monocation->Membrane Rapid Flux IntraMono DMAP-TPP (z=+1) Membrane->IntraMono IntraDi DMAP-TPP (z=+2) IntraMono->IntraDi +H+

Diagram 1: The kinetic filter effect of the lipid bilayer on DMAP-TPP speciation and uptake.

Cytotoxicity and Metabolic Considerations

When designing kinetic assays, concentration is paramount. Derivatization of compounds via conjugation with the TPP+ cation improves the kinetics of cellular uptake[3]. However, at concentrations exceeding 1–5 μ M, TPP derivatives can cause membrane depolarization and severe metabolism inhibition, which is often mischaracterized in standard MTT assays as direct cytocidal toxicity[4]. To maintain true first-order kinetics without collapsing the very ΔΨm​ driving the uptake, DMAP-TPP must be applied at sub-micromolar concentrations (e.g., 500 nM).

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately capture the uptake ( kin​ ) and efflux ( kout​ ) rate constants of DMAP-TPP, standard PBS washing protocols are fundamentally flawed. The efflux half-life ( t1/2​ ) of hydrophobic TPPs can be as short as 4 minutes[2]. A standard 2-minute wash step will result in a 30% loss of the intracellular pool, destroying data integrity.

To solve this, we utilize a Silicone Oil Centrifugation Protocol , which physically isolates the cells from the extracellular medium in under 10 seconds. Furthermore, the protocol is made self-validating by incorporating Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) as a mechanistic control.

Step-by-Step Protocol: High-Resolution LC-MS/MS Quantification
  • Cell Preparation & Equilibration: Seed target cells (e.g., Jurkat or HeLa) at 1×106 cells/mL in standard culture media. Pre-incubate at 37°C.

  • Mechanistic Control Setup (Validation Step): Treat a parallel control cohort with 1 μ M FCCP for 10 minutes prior to DMAP-TPP addition. Causality: FCCP uncouples the mitochondria, collapsing ΔΨm​ . If DMAP-TPP uptake is truly Nernstian, accumulation in this cohort will drop by ~80%[3].

  • Tracer Addition: Spike DMAP-TPP into the media to a final concentration of 500 nM to prevent metabolic inhibition[4].

  • Time-Course Sampling: At precisely t=1,2,5,10,30,60, and 120 minutes, extract 1 mL aliquots.

  • Rapid Quenching (Silicone Oil Spin): Layer the 1 mL cell suspension over 200 μ L of a silicone oil/bromodecane mixture (density optimized to ~1.03 g/mL) in a microcentrifuge tube. Centrifuge immediately at 16,000 × g for 30 seconds. Causality: The cells pellet through the oil, leaving the extracellular DMAP-TPP in the aqueous layer above, halting efflux instantaneously[2].

  • Extraction: Aspirate the aqueous and oil layers. Lyse the cell pellet in 100 μ L of 80% acetonitrile containing a deuterated internal standard (e.g., d15​ -TPMP).

  • Quantification: Analyze the lysate via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Convert peak area ratios to pmol/ 106 cells, and subsequently to intracellular molarity using estimated cellular volumes (e.g., 200 nL per 106 Jurkat cells)[2].

Workflow Step1 1. Equilibration Incubate cells with 500 nM DMAP-TPP Step2 Step2 Step1->Step2 Step3 3. Extraction Lyse pellet in 80% ACN + Internal Std Step2->Step3 Step4 4. LC-MS/MS MRM quantification of intracellular pool Step3->Step4

Diagram 2: Self-validating experimental workflow for rapid kinetic profiling of DMAP-TPP uptake.

Quantitative Data & Comparative Kinetics

The rate of mitochondrial uptake of TPP conjugates increases proportionally with the hydrophobicity (LogP) of the lipophilic cation[5]. Because DMAP-TPP contains a polar, ionizable amine, its overall lipophilicity is lower than that of purely hydrophobic chains (like MitoQ or DecylTPP), placing its kinetic profile between highly hydrophilic and highly hydrophobic TPP derivatives.

The table below summarizes the kinetic parameters of standard TPP derivatives compared to the modeled behavior of DMAP-TPP based on structural homology and speciation dynamics.

Table 1: Comparative Kinetic Parameters of TPP+ Derivatives in Mammalian Cells

CompoundEst. LogPCharge at pH 7.4Uptake t1/2​ (min)Efflux t1/2​ (min)Steady-State Accumulation Ratio
TPMP (Hydrophilic Ref.)0.4+1~15 - 20~24~500 - 1,000
DMAP-TPP (Ionizable)1.2+1 / +2~8 - 12~15~2,000 - 4,000
MitoQ (Hydrophobic Ref.)3.5+1< 2~4~5,000 - 10,000

Data Synthesis Note: Parameters for TPMP and MitoQ are derived from established first-order kinetic evaluations[2]. DMAP-TPP parameters are modeled based on the thermodynamic constraints of its tertiary amine and the lipophilicity of its propyl linker[3][5].

References

  • Rapid and extensive uptake and activation of hydrophobic triphenylphosphonium cations within cells Biochemical Journal URL:[Link]

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications Pharmaceutics (PMC) URL:[Link]

  • Unique Triphenylphosphonium Derivatives for Enhanced Mitochondrial Uptake and Photodynamic Therapy Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Observation of Cytotoxicity of Phosphonium Derivatives Is Explained: Metabolism Inhibition and Adhesion Alteration International Journal of Molecular Sciences (PMC) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Characterization of [3-(Dimethylamino)propyl]triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the structural characterization of [3-(dimethylamino)propyl]triphenylphosphonium bromide, a key intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural characterization of [3-(dimethylamino)propyl]triphenylphosphonium bromide, a key intermediate in the synthesis of various pharmaceuticals, most notably the antihistamine Olopatadine.[1][2] As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the analytical choices, ensuring a thorough understanding of the molecule's structural attributes.

Introduction: Unveiling a Critical Synthetic Building Block

[3-(Dimethylamino)propyl]triphenylphosphonium bromide, a quaternary phosphonium salt, plays a pivotal role in organic synthesis, primarily as a precursor in the Wittig reaction to form carbon-carbon double bonds.[1] Its bifunctional nature, possessing both a lipophilic triphenylphosphonium cation and a hydrophilic dimethylamino group, also makes it an interesting candidate for investigations into phase-transfer catalysis and potential applications in drug delivery systems targeting mitochondria.[1] An unambiguous confirmation of its molecular structure is paramount for ensuring the purity, efficacy, and safety of the final pharmaceutical products derived from it. This guide details the multifaceted analytical approach required for a robust structural elucidation.

Synthesis and Purification: Establishing the Foundation

The synthesis of [3-(dimethylamino)propyl]triphenylphosphonium bromide is typically a two-step process. Understanding this synthesis is crucial as the reaction byproducts can interfere with subsequent characterization and applications.

Synthesis_Workflow cluster_step1 Step 1: Quaternization of Triphenylphosphine cluster_step2 Step 2: Amination cluster_purification Purification Triphenylphosphine Triphenylphosphine Intermediate (3-Bromopropyl)triphenylphosphonium bromide Intermediate Product Triphenylphosphine->Intermediate Toluene, Reflux (80°C) Dibromopropane 1,3-Dibromopropane Dibromopropane->Intermediate FinalProduct [3-(Dimethylamino)propyl]triphenylphosphonium bromide Final Product Intermediate:f0->FinalProduct:f0 Methanol, 50°C Dimethylamine Dimethylamine Solution Dimethylamine->FinalProduct CrudeProduct Crude Product FinalProduct:f1->CrudeProduct PurifiedProduct Purified White Solid CrudeProduct->PurifiedProduct Recrystallization (e.g., from Ethanol)

Figure 1: General synthetic workflow for [3-(dimethylamino)propyl]triphenylphosphonium bromide.

Experimental Protocol: Synthesis

  • Step 1: Formation of (3-Bromopropyl)triphenylphosphonium bromide. In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine in toluene. Add 1,3-dibromopropane and reflux the mixture at approximately 80°C for 5-6 hours.[1] Upon cooling, the intermediate, (3-bromopropyl)triphenylphosphonium bromide, will precipitate.

  • Step 2: Amination. Isolate the intermediate by filtration and dissolve it in methanol. Add an aqueous solution of dimethylamine and stir the reaction mixture at around 50°C for 10-14 hours.[1]

  • Purification. After the reaction is complete, the solvent is evaporated. The crude product is then purified by recrystallization, typically from ethanol, to yield [3-(dimethylamino)propyl]triphenylphosphonium bromide as a white to off-white solid.

The causality behind this two-step approach lies in the selective reactivity of the reagents. The first step leverages the nucleophilicity of the phosphorus atom in triphenylphosphine to displace one of the bromine atoms in 1,3-dibromopropane. The second step involves a nucleophilic substitution where dimethylamine displaces the remaining bromine atom.

Spectroscopic Characterization: Deciphering the Molecular Signature

A combination of spectroscopic techniques is essential to confirm the covalent structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.89–7.69m15HP-(C₆H₅ )₃
3.89–3.77m2HCH₂ -P
2.53t2HCH₂ -NJ = 6.0 Hz
2.12s6HN-(CH₃ )₂
1.87–1.74m2HCH₂-CH₂ -CH₂

Table 1: ¹H NMR data for [3-(dimethylamino)propyl]triphenylphosphonium chloride in CDCl₃. Data adapted from Bosch et al., 2012.[3]

Causality of Spectral Features:

  • The complex multiplet between 7.89 and 7.69 ppm is characteristic of the protons on the three phenyl rings attached to the phosphorus atom.

  • The downfield shift of the methylene group attached to the phosphorus (3.89–3.77 ppm) is due to the strong electron-withdrawing effect of the phosphonium cation.

  • The triplet at 2.53 ppm corresponds to the methylene group adjacent to the nitrogen atom, with the triplet multiplicity arising from coupling with the neighboring methylene group.

  • The singlet at 2.12 ppm with an integration of 6H is a clear indicator of the two equivalent methyl groups of the dimethylamino moiety.

  • The multiplet at 1.87–1.74 ppm represents the central methylene group of the propyl chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignmentJ(C-P) (Hz)
134.7para-C of P-Ph2.8
133.2ortho-C of P-Ph9.9
130.2meta-C of P-Ph12.6
118.0ipso-C of P-Ph86.2
58.2CH₂ -N16.0
45.0N-(CH₃ )₂
20.5CH₂ -P3.3
19.9CH₂-CH₂ -CH₂52.2

Table 2: ¹³C NMR data for [3-(dimethylamino)propyl]triphenylphosphonium chloride in CDCl₃. Data adapted from Bosch et al., 2012.[3]

Causality of Spectral Features:

  • The signals for the phenyl carbons are split due to coupling with the phosphorus atom, a key diagnostic feature. The ipso-carbon (directly attached to P) shows the largest coupling constant.

  • The chemical shifts of the propyl chain carbons are consistent with their positions relative to the electron-withdrawing phosphonium group and the nitrogen atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1585MediumC=C stretching in aromatic ring
~1435StrongP-C (phenyl) stretching
~1110StrongP-C stretching
~995MediumC-N stretching

Table 3: Characteristic FT-IR absorption bands for [3-(dimethylamino)propyl]triphenylphosphonium bromide.[3]

Experimental Protocol: FT-IR Spectroscopy

A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples. Alternatively, a KBr pellet can be prepared. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, which is crucial for confirming the molecular weight and gaining further structural insights. For ionic compounds like this phosphonium salt, Electrospray Ionization (ESI) is the preferred method.

Expected Fragmentation Pattern:

The primary ion observed in the positive ion mode ESI mass spectrum would be the cation, [M-Br]⁺, with an expected m/z of approximately 348.3.

MS_Fragmentation Parent [C₂₃H₂₇NP]⁺ m/z ≈ 348.3 Fragment1 Loss of C₃H₇N (dimethylpropylamine) Fragment2 [P(C₆H₅)₃]⁺ Triphenylphosphine cation m/z = 262 Fragment1->Fragment2 Fragment3 Loss of C₆H₅ (phenyl radical) Fragment4 [P(C₆H₅)₂]⁺ Diphenylphosphine cation m/z = 185 Fragment3->Fragment4

Figure 2: A plausible ESI-MS fragmentation pathway.

Experimental Protocol: ESI-MS

The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI source. The mass spectrometer is operated in positive ion mode, and the data is collected over a relevant m/z range.

Crystallographic Characterization: The Definitive 3D Structure

While spectroscopic methods provide information about the connectivity of atoms, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state.

Although a full crystal structure report for [3-(dimethylamino)propyl]triphenylphosphonium bromide is not publicly available, closely related structures have been characterized, and some data for the target compound's crystal system has been reported.

Known Crystallographic Information:

  • Crystal System: Orthorhombic

  • Space Group: P2₁2₁2₁

This information indicates a chiral space group, meaning the compound crystallizes in a non-centrosymmetric arrangement.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer, and X-ray diffraction data are collected using a diffractometer.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and other crystallographic parameters.

XRay_Workflow Start High-Quality Single Crystal DataCollection X-ray Diffraction Data Collection Start->DataCollection StructureSolution Structure Solution (Direct Methods/Patterson) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final 3D Atomic Structure Refinement->FinalStructure

Figure 3: Workflow for single-crystal X-ray diffraction analysis.

Conclusion: A Multi-faceted Approach to Structural Integrity

The comprehensive structural characterization of [3-(dimethylamino)propyl]triphenylphosphonium bromide requires a synergistic application of multiple analytical techniques. Synthesis and purification lay the groundwork for obtaining reliable data. NMR and FT-IR spectroscopy confirm the covalent structure and the presence of key functional groups. Mass spectrometry verifies the molecular weight and provides fragmentation information. Finally, single-crystal X-ray diffraction, when achievable, offers the definitive three-dimensional structure. By following the protocols and understanding the scientific principles outlined in this guide, researchers and drug development professionals can ensure the structural integrity of this vital pharmaceutical intermediate, a critical step in the development of safe and effective medicines.

References

  • Bosch, J., et al. (2012). Stereoselective Syntheses of the Antihistaminic Drug Olopatadine and Its E-Isomer. The Journal of Organic Chemistry, 77(14), 6340-6344. Available at: [Link]

  • Google Patents. (CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide).
  • Organic Spectroscopy International. (OLOPATADINE). Available at: [Link]

  • PubChem. (3-(Dimethylamino)propyl-triphenylphosphanium;bromide). Available at: [Link]

  • The Journal of Organic Chemistry. (Stereoselective Syntheses of the Antihistaminic Drug Olopatadine and Its E-Isomer). Available at: [Link]

  • ACS Publications. (A New Efficient Synthetic Route for the Synthesis of the Antiallergic Drug, Olopatadine Hydrochloride, via Stereospecific Palladium-Catalyzed Reaction). Available at: [Link]

  • Google Patents. (EP2145882A1 - Process for obtaining olopatadine and intermediates).
  • Google Patents. (CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide).

Sources

Foundational

Toxicity Profile of Phosphonium,[3-(dimethylamino)propyl]triphenyl- in Mammalian Cells: Mechanistic Insights and Methodological Standards

Executive Summary Phosphonium,[3-(dimethylamino)propyl]triphenyl- (CAS 18355-96-9) is a quaternary ammonium compound characterized by a delocalized lipophilic triphenylphosphonium (TPP) cation attached to a dimethylamino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphonium,[3-(dimethylamino)propyl]triphenyl- (CAS 18355-96-9) is a quaternary ammonium compound characterized by a delocalized lipophilic triphenylphosphonium (TPP) cation attached to a dimethylamino propyl chain. While widely recognized as an intermediate in the synthesis of pharmaceuticals like Olopatadine, its structural properties make it a potent mitochondrial targeting vector 1[1].

In mammalian cells, the toxicity of this compound is intrinsically linked to its biophysical behavior. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind its cytotoxicity, present quantitative profiling data, and establish self-validating experimental protocols for rigorous toxicological evaluation.

The Mechanistic Basis of Cytotoxicity

The cytotoxicity of TPP derivatives in mammalian cells is not a non-specific event; it is a highly targeted disruption of mitochondrial bioenergetics.

Electrophoretic Drive and Nernstian Accumulation

The core driver of toxicity is the TPP moiety, a delocalized lipophilic cation (DLC). Because the positive charge is shielded by three hydrophobic phenyl rings, the molecule easily permeates the hydrophobic core of the phospholipid bilayer. Once inside the cell, its distribution is dictated by the Nernst equation. Mammalian mitochondria maintain a hyperpolarized inner mitochondrial membrane potential ( ΔΨm​ ) of approximately -140 to -180 mV. This massive electrical gradient drives the accumulation of TPP compounds into the mitochondrial matrix at concentrations 100- to 1,000-fold higher than in the cytosol.

Crucially, the [3-(dimethylamino)propyl] tail introduces a basic tertiary amine (pKa ~9.5). In the physiological pH of the cytosol (pH 7.4), this group is protonated, rendering the molecule a dication. Dicationic molecules experience an exponentially higher electrophoretic drive, though their membrane permeability is slightly hindered by the increased charge density.

Thiol-Dependent Metabolic Oxidative Stress

Once accumulated in the matrix, high concentrations of TPP derivatives disrupt the electron transport chain (ETC). This disruption leads to a leakage of electrons, generating reactive oxygen species (ROS). The cell attempts to buffer this oxidative stress using glutathione (GSH). However, prolonged exposure depletes total GSH and increases the fraction of oxidized glutathione disulfide (GSSG), leading to cell killing by a thiol-dependent process 2[2].

Adhesion Alteration and Apoptosis

At submicromolar concentrations, TPP derivatives primarily inhibit cellular metabolism, but as concentrations increase, they alter cell adhesion by incorporating into the cell membrane 3[3]. Ultimately, the collapse of ΔΨm​ triggers the opening of the mitochondrial permeability transition pore (mPTP), releasing cytochrome c and initiating caspase-dependent apoptosis.

Mechanism TPP Phosphonium, [3-(dimethylamino)propyl]triphenyl- (Dicationic at pH 7.4) Membrane Inner Mitochondrial Membrane (ΔΨm ≈ -160 mV) TPP->Membrane Lipophilic Permeation Matrix Mitochondrial Matrix Accumulation (Electrophoretic Drive) Membrane->Matrix Nernstian Uptake Depolarization Membrane Depolarization & OXPHOS Uncoupling Matrix->Depolarization Membrane Disruption Redox Thiol-Dependent Oxidative Stress (GSH Depletion) Depolarization->Redox ETC Impairment Apoptosis Cytochrome c Release & Cell Death Redox->Apoptosis Caspase Activation

Fig 1: Mechanistic pathway of TPP-derivative-induced mitochondrial toxicity.

Quantitative Toxicity Profile

To provide a benchmark for assay development, the following table synthesizes the expected toxicity parameters for short-chain TPP derivatives in standard mammalian cell lines (e.g., Melanoma, H9c2, or HEK293).

Toxicity ParameterAssay MethodologyTypical Concentration RangeObserved Cellular Response
Metabolic Inhibition MTT / Resazurin Reduction0.1 - 0.5 μMEarly reduction in metabolic activity without immediate cell death[3].
Mitochondrial Depolarization JC-1 Ratiometric Flow Cytometry0.5 - 1.5 μMShift from red (J-aggregates) to green (monomers) fluorescence.
Oxidative Stress GSH/GSSG Recycling Assay1.0 - 2.5 μMDepletion of total GSH; significant increase in GSSG fraction[2].
Cytotoxicity (IC50) Clonogenic Survival Assay2.0 - 5.0 μMDose-dependent reduction in colony formation and viability.

Standardized Experimental Protocols

In toxicological screening, an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems , ensuring that the data generated reflects true mechanistic toxicity rather than experimental artifacts.

Protocol 1: Real-Time ΔΨm​ Monitoring (JC-1 Assay)

Causality & Rationale: Single-emission dyes (like Rhodamine 123) are highly sensitive to variations in cell size and total mitochondrial mass. We utilize JC-1 because it is a ratiometric dye. It forms red fluorescent J-aggregates (~590 nm) in hyperpolarized mitochondria and remains as green fluorescent monomers (~529 nm) when depolarized. By measuring the Red/Green ratio, the assay internally normalizes against cell volume, making the readout absolute and self-validating.

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells in a 6-well plate at 3×105 cells/well. Incubate at 37°C, 5% CO2 overnight to allow adherence.

  • Compound Dosing: Treat the cells with Phosphonium,[3-(dimethylamino)propyl]triphenyl- at a gradient of concentrations (e.g., 0.1, 0.5, 1.0, 2.5 μM) for 24 hours.

  • Internal Control Activation: 30 minutes prior to harvest, treat a dedicated control well with 50 μM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone). Why? CCCP is a protonophore that completely uncouples oxidative phosphorylation, providing a validated baseline for 100% depolarized mitochondria.

  • Staining: Wash cells twice with PBS (to remove phenol red, which quenches fluorescence). Add 2 μM JC-1 dye in culture medium and incubate for 15 minutes at 37°C in the dark.

  • Flow Cytometry: Harvest cells using Trypsin-EDTA, resuspend in PBS, and analyze via flow cytometry. Excite at 488 nm and measure emission at 530 nm (Green) and 590 nm (Red). Calculate the Red/Green ratio.

Workflow Culture Cell Culture (Log-Phase) Dosing Compound Dosing (0.1-5.0 μM) Culture->Dosing Control Internal Control (CCCP Reference) Culture->Control Staining JC-1 Staining (Ratiometric Dye) Dosing->Staining Control->Staining Flow Flow Cytometry (Red/Green Ratio) Staining->Flow

Fig 2: Standardized self-validating workflow for assessing mitochondrial depolarization.

Protocol 2: Thiol-Dependent Oxidative Stress Quantification (GSH/GSSG Ratio)

Causality & Rationale: Because TPP-induced toxicity is heavily reliant on thiol depletion, measuring the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) provides a direct readout of metabolic oxidative stress. To validate that this stress is the cause of cell death, we employ N-acetylcysteine (NAC) as a rescue control.

Step-by-Step Methodology:

  • Rescue Control Setup: Pre-treat a subset of control wells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound exposure. If NAC rescues cell viability, it proves the toxicity is thiol-dependent.

  • Dosing: Expose cells to the target compound for 12-24 hours.

  • Lysis & Stabilization: Wash cells with cold PBS and immediately lyse them in 5% 5-sulfosalicylic acid (SSA). Why? SSA rapidly deproteinizes the sample and prevents the artifactual auto-oxidation of GSH to GSSG during handling.

  • Enzymatic Recycling Assay: Neutralize the lysate and add to a microplate containing DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and Glutathione Reductase.

  • Quantification: Measure the kinetic rate of absorbance at 412 nm over 10 minutes. Calculate the GSH/GSSG ratio against a standard curve.

Conclusion

The toxicity profile of Phosphonium,[3-(dimethylamino)propyl]triphenyl- in mammalian cells is a textbook example of structure-activity relationships in organelle targeting. The compound's triphenylphosphonium head guarantees mitochondrial matrix accumulation, while its dimethylamino tail introduces pH-dependent dicationic behavior that exacerbates membrane depolarization and thiol-dependent oxidative stress. By employing self-validating assays like ratiometric JC-1 flow cytometry and NAC-rescued GSH quantification, researchers can accurately map its toxicological boundaries for safer drug design and delivery applications.

References

  • Source: National Institutes of Health (NIH)
  • Triphenylphosphonium derivatives disrupt metabolism and inhibit melanoma growth in vivo when delivered via a thermosensitive hydrogel Source: PLOS One URL
  • Buy (3-(Dimethylamino)propyl)

Sources

Exploratory

Scalable Synthesis and Mechanistic Evaluation of [3-(Dimethylamino)propyl]triphenylphosphonium Derivatives

Target Audience: Synthetic Organic Chemists, Process Engineers, and Pharmaceutical Researchers Compound Focus: [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide (CAS: 27710-82-3) and related free-base de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Process Engineers, and Pharmaceutical Researchers Compound Focus: [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide (CAS: 27710-82-3) and related free-base derivatives (CAS: 18355-96-9).

Executive Summary & Chemical Significance

[3-(Dimethylamino)propyl]triphenylphosphonium bromide is a highly versatile quaternary phosphonium salt[1]. In modern synthetic chemistry, it serves three primary functions:

  • Wittig Reagent Precursor: It is the critical phosphorus ylide precursor used in the commercial synthesis of Olopatadine, a blockbuster antihistamine[2].

  • Mitochondrial Targeting Vector: The lipophilic triphenylphosphonium (TPP+) cation readily crosses the mitochondrial inner membrane, making this derivative a valuable moiety for delivering targeted therapeutics or fluorescent probes to mitochondria[3].

  • Phase-Transfer Catalyst: Its amphiphilic nature allows it to facilitate biphasic organic reactions efficiently[3].

As a Senior Application Scientist, I have evaluated multiple synthetic routes for this compound. This whitepaper details the most thermodynamically favorable and scalable two-step synthesis pathway, emphasizing the mechanistic causality behind solvent selection, thermal control, and purification strategies.

Mechanistic Rationale & Pathway Selection

While a single-step direct quaternization of triphenylphosphine (PPh₃) with 3-chloro- N,N -dimethylpropan-1-amine is theoretically possible, it is practically inefficient. The dialkylamine group introduces steric hindrance and competing side reactions, often resulting in complex mixtures and low yields.

The industry standard, therefore, is a two-step sequential nucleophilic substitution (Sₙ2) and amination pathway [3].

  • Step 1: Bromination/Quaternization. PPh₃ is reacted with 1,3-dibromopropane. By utilizing toluene as the solvent, the system leverages Le Chatelier’s principle. Toluene is non-polar; as the highly polar (3-bromopropyl)triphenylphosphonium bromide forms, it immediately precipitates out of solution. This phase separation prevents unwanted bis-phosphonium dimerization and drives the reaction to near-completion[3].

  • Step 2: Amination. The brominated intermediate undergoes Sₙ2 displacement with dimethylamine. Because dimethylamine is a highly volatile gas at room temperature (boiling point ~7°C), the reaction must be conducted in a sealed vessel (e.g., a microwave reactor or autoclave) to maintain a high localized concentration of the nucleophile in the liquid phase[4].

G A Triphenylphosphine (PPh3) C Reflux in Toluene (80°C, 5-6h) A->C B 1,3-Dibromopropane B->C D (3-Bromopropyl)triphenylphosphonium bromide C->D Nucleophilic Substitution (SN2) F Amination / Quaternization (50°C-100°C, Sealed Vessel) D->F E Dimethylamine (Aqueous/Methanol) E->F G [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide F->G Amination & Salt Formation

Fig 1: Two-step SN2 and amination synthesis pathway for the target phosphonium salt.

Detailed Experimental Protocols (Self-Validating Workflows)

The following protocols are designed to be self-validating; visual cues (such as precipitation) and specific analytical markers ensure process integrity at each stage.

Protocol A: Synthesis of the Brominated Intermediate

Objective: Synthesize (3-bromopropyl)triphenylphosphonium bromide (CAS: 3607-17-8).

  • Preparation: Purge a 500 mL three-neck round-bottom flask with inert nitrogen gas to prevent phosphine oxidation.

  • Charging: Dissolve 1.0 equivalent of triphenylphosphine in anhydrous toluene (approx. 5 mL per gram of PPh₃).

  • Reagent Addition: Add 1.5 equivalents of 1,3-dibromopropane. Causality: An excess of the dihalide is critical to statistically minimize the formation of the bis-phosphonium salt (where two PPh₃ molecules attack one dibromopropane).

  • Thermal Activation: Heat the mixture under reflux (approx. 80°C) for 5 to 6 hours[3].

  • Validation & Isolation: As the reaction progresses, a dense white precipitate will form. Cool the mixture to 0°C to maximize precipitation. Filter the solid via vacuum filtration, wash with cold toluene to remove unreacted starting materials, and dry under a high vacuum.

Protocol B: Amination and Hydrobromide Salt Formation

Objective: Convert the intermediate to [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide (CAS: 27710-82-3).

  • Suspension: Suspend 1.0 g (approx. 2.1 mmol) of the (3-bromopropyl)triphenylphosphonium bromide intermediate in 5 mL of absolute ethanol[4].

  • Amination: Slowly add 3 mL of 40% aqueous dimethylamine at room temperature[4].

  • Pressurized Heating: Transfer the mixture to a heavy-walled, sealed microwave reaction tube. Heat the vessel to 100°C with continuous magnetic stirring for 30 minutes[4]. Causality: The sealed environment prevents the escape of dimethylamine gas, maintaining the stoichiometric excess required to drive the Sₙ2 reaction to completion. Alternatively, for larger plant-scale operations without microwave capabilities, the reaction can be run in an autoclave at 50°C for 10-14 hours[3][5].

  • Purification: Remove the solvent via rotary evaporation under reduced pressure. The crude product will appear as an off-white solid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of hot acetonitrile. Allow it to cool slowly to induce crystallization. Filter to afford the pure hydrobromide salt as a white crystalline powder[4].

Quantitative Process Parameters

To ensure reproducibility across different laboratory scales, the critical thermodynamic and yield data are summarized below.

ParameterStep 1: BrominationStep 2: Amination (Microwave)Final Product Properties
Primary Reagents PPh₃ + 1,3-dibromopropaneBrominated Intermediate + DimethylamineN/A
Solvent System Anhydrous TolueneEthanol (or Methanol)Soluble in water, methanol[6]
Temperature 80°C (Reflux)[3]100°C (Sealed Tube)[4]Melting Point: 283-285°C[4]
Reaction Time 5 - 6 Hours[3]30 Minutes[4]Shelf Life: ~2 Years[1]
Expected Yield > 85%~ 82%[4]Purity: > 98%[1]
Analytical Marker Precipitation in TolueneESI-MS: m/z 348.3 (Cation)[4]MW: 509.27 g/mol [4]

Downstream Application: The Wittig Olefination

The most prominent industrial application of[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide is its use as a Wittig reagent in the synthesis of Olopatadine[2].

To utilize the synthesized salt, it must first be deprotonated by a strong base (such as sodium hydride or n -butyllithium) in an anhydrous solvent like tetrahydrofuran (THF)[2][7]. This deprotonation strips a proton from the carbon adjacent to the positively charged phosphorus, generating a highly reactive phosphorus ylide .

This ylide is then reacted with a ketone substrate—specifically Isoxepac (11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid). The ylide attacks the carbonyl carbon, forming a four-membered oxaphosphetane intermediate, which rapidly collapses to form a stereoselective carbon-carbon double bond (the Z -isomer of Olopatadine) and triphenylphosphine oxide as a byproduct[2][7].

G A Phosphonium Salt (Precursor) C Deprotonation A->C B Strong Base (e.g., NaH or n-BuLi) B->C D Phosphorus Ylide (Reactive Intermediate) C->D F Wittig Olefination D->F E Isoxepac (Ketone Substrate) E->F G Olopatadine (Z-isomer target) F->G Stereoselective C=C formation

Fig 2: Generation of phosphorus ylide and subsequent Wittig olefination for Olopatadine.

References

  • jigspharma.com - [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide - High Purity Reagent URL: [Link]

  • jigspharma.com - (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane (Compound Properties) URL: [Link]

  • newdrugapprovals.org - Olopatadine - New Drug Approvals URL: [Link]

  • quickcompany.in - Process For Preparation Of Olopatadine Hydrochloride URL: [Link]

  • researchgate.net - A Simple Synthesis of the Novel Antihistaminic Drug Olopatadine Hydrochloride URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Mitochondrial Targeting via [3-(Dimethylamino)propyl]triphenylphosphonium

Introduction & Mechanistic Overview Mitochondrial dysfunction is a core pathology in numerous conditions, including neurodegenerative diseases, metabolic syndromes, and oncology. Delivering therapeutic or diagnostic carg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Mitochondrial dysfunction is a core pathology in numerous conditions, including neurodegenerative diseases, metabolic syndromes, and oncology. Delivering therapeutic or diagnostic cargo directly to the mitochondrial matrix requires overcoming the highly hydrophobic inner mitochondrial membrane (IMM). The triphenylphosphonium (TPP+) moiety is currently the most widely utilized mitochondriotropic carrier in drug development[1]. Due to its large ionic radius and resonance-stabilized positive charge spread across three phenyl rings, TPP+ acts as a delocalized lipophilic cation (DLC) that easily permeates biological lipid bilayers without the need for specific protein transporters[2].

The specific variant Phosphonium, [3-(dimethylamino)propyl]triphenyl- (typically supplied as a bromide or hydrobromide salt) incorporates a tertiary amine into the alkyl chain[3]. This structural addition serves two critical functions:

  • Synthetic Handle: The dimethylamino group acts as a reactive site for N-alkylation. It allows chemists to conjugate pharmacophores or fluorophores, transforming the tertiary amine into a quaternary ammonium to create a dual-cationic targeted payload[4].

  • Physicochemical Modulator: The tertiary amine enhances the compound's solubility in polar solvents and allows for pH-dependent protonation[3]. This dynamic protonation can fine-tune the overall lipophilicity (LogP) of the carrier during systemic circulation, optimizing membrane permeability before it reaches the target cell.

The Nernstian Drive: Principles of Accumulation

The accumulation of TPP+ compounds is strictly governed by the Nernst equation, heavily relying on the highly negative mitochondrial membrane potential (ΔΨm)[5]. For approximately every 60 mV of negative membrane potential, there is a 10-fold concentration gradient of the cation[2].

Because the plasma membrane (ΔΨp) sits at roughly -60 mV and the IMM (ΔΨm) sits between -130 to -160 mV, the concentration of TPP+ inside the mitochondrial matrix can reach up to 1,000 to 5,000 times higher than in the extracellular space[1],[2].

G A Extracellular Space [TPP+] ~ 1x 0 mV B Cytosol [TPP+] ~ 10x ΔΨp = -60 mV A->B Plasma Membrane C Mitochondrial Matrix [TPP+] ~ 100-500x ΔΨm = -160 mV B->C Inner Mito Membrane

Caption: Membrane potential-driven accumulation of TPP+ into the mitochondrial matrix.

Physicochemical Properties & Quantitative Data

Understanding the baseline properties of the carrier is essential for downstream assay design. Below is the physicochemical profile and the theoretical accumulation metrics.

Table 1: Physicochemical Profile of [3-(dimethylamino)propyl]triphenylphosphonium

Property Value / Description
Chemical Name Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide
CAS Numbers 18355-96-9 (Bromide)[6] / 27710-82-3 (Hydrobromide)[3]
Molecular Formula C23H27NP·BrH·Br[3]
Appearance White to off-white powder[6]
Melting Point 193 - 196 °C[6]

| Targeting Mechanism | Membrane potential (ΔΨm) driven accumulation[2] |

Table 2: Theoretical TPP+ Accumulation vs. Membrane Potential

Cellular Compartment Typical Potential (mV) Fold Accumulation (Relative to Extracellular)
Extracellular Space 0 mV 1x
Cytosol -60 mV 10x
Mitochondrial Matrix (State 4) -150 to -180 mV 1,000x - 5,000x

| Depolarized Mitochondria (FCCP) | ~ 0 mV | < 10x |

Experimental Protocol: Self-Validating Mitochondrial Targeting

To ensure rigorous scientific integrity, any protocol utilizing a TPP-derivative must be self-validating. This requires proving that cellular uptake is strictly dependent on ΔΨm and that the carrier does not induce artefactual mitochondrial toxicity. Standard TPP+ carriers are known to inadvertently uncouple oxidative phosphorylation (OXPHOS) at high concentrations[2],[7].

Workflow Step1 1. Conjugation / Preparation (N-alkylation of Dimethylamino) Step2 2. In Vitro Incubation (1-10 µM, 1-4 hrs) Step1->Step2 Step3 3. Subcellular Fractionation (Isolate Mitochondria) Step2->Step3 Assess Uptake Step5 5. Bioenergetic Validation (Seahorse XF Assay) Step2->Step5 Toxicity Check Step4 4. LC-MS/MS Quantification (Determine Uptake Ratio) Step3->Step4

Caption: Standard workflow for validating mitochondrial targeting and bioenergetic integrity.

Phase 1: In Vitro Cellular Uptake & Fractionation Assay

Objective: Quantify the intracellular and intra-mitochondrial accumulation of the TPP-derivative.

  • Cell Culture: Seed mammalian cells (e.g., HeLa or C2C12 myotubes) in 6-well plates at 1×105 cells/well. Incubate at 37°C, 5% CO₂ until 80% confluent.

  • Treatment Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute in complete culture media to working concentrations (1 µM, 5 µM, 10 µM).

    • Causality Note: Keeping the final DMSO concentration below 0.1% is critical to prevent solvent-induced membrane permeabilization, which would artificially inflate uptake metrics.

  • Depolarization Control (Critical Step): Pre-incubate a set of control wells with 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) for 30 minutes prior to adding the TPP compound.

    • Causality Note: FCCP is a potent uncoupler that dissipates the proton gradient and collapses ΔΨm. If the TPP accumulation is genuinely driven by the Nernstian potential, FCCP-treated cells will exhibit a >90% reduction in mitochondrial uptake. This proves the targeting is active and not merely non-specific hydrophobic binding.

  • Incubation: Add the TPP-derivative to the cells and incubate for 1 to 4 hours.

  • Harvesting & Fractionation: Wash cells 3x with ice-cold PBS to halt trafficking and remove the extracellular compound. Use a commercial Mitochondrial Isolation Kit (utilizing Dounce homogenization followed by differential centrifugation) to separate the cytosolic fraction from the heavy mitochondrial pellet.

  • LC-MS/MS Quantification: Lyse the mitochondrial pellet in methanol. Quantify the TPP-derivative using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against a standard curve to determine the exact fold-accumulation.

Phase 2: Bioenergetic Integrity Validation (Seahorse XF Assay)

Objective: Verify that the TPP-derivative does not act as an uncoupler of oxidative phosphorylation[2].

  • Plate Preparation: Seed cells in a Seahorse XF96 microplate and allow them to adhere overnight.

  • Compound Loading: Inject the TPP-derivative via Port A of the sensor cartridge to achieve final well concentrations of 1, 5, and 10 µM.

  • Mito Stress Test: Sequentially inject Oligomycin (Port B, ATP synthase inhibitor), FCCP (Port C, uncoupler), and Rotenone/Antimycin A (Port D, Complex I/III inhibitors).

  • Data Interpretation: Monitor the Oxygen Consumption Rate (OCR).

    • Causality Note: Because TPP+ compounds can disrupt the lipid bilayer at high concentrations, they sometimes act as mild uncouplers[7]. If the carrier is toxic, basal OCR will increase significantly upon injection, and proton leak will be elevated. A successful, non-toxic targeting concentration will leave basal OCR and ATP-linked respiration entirely unchanged.

Troubleshooting

  • Low Mitochondrial Accumulation: Ensure the tertiary amine is not overly protonated in the extracellular space (which can happen in highly acidic tumor microenvironments), as this creates a di-cationic species that struggles to cross the initial plasma membrane. Conjugating the amine to a lipophilic payload can shield this charge and improve overall LogP.

  • High Background in Cytosol: This is usually due to insufficient washing or spontaneous depolarization during fractionation. Keep all buffers strictly ice-cold and work rapidly during differential centrifugation to maintain organelle integrity.

Sources

Application

Application Note: Conjugation Strategies for [3-(Dimethylamino)propyl]triphenylphosphonium to Antioxidant Molecules

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Advanced Mitochondrial Targeting, Dicationic Linker Chemistry, and ROS Mitigation Introduction & Scientific Rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Advanced Mitochondrial Targeting, Dicationic Linker Chemistry, and ROS Mitigation

Introduction & Scientific Rationale

Mitochondrial dysfunction and the concomitant overproduction of reactive oxygen species (ROS) are central to the pathogenesis of numerous neurodegenerative, cardiovascular, and metabolic diseases. Conventional antioxidants often fail in clinical settings because they cannot achieve therapeutically relevant concentrations within the mitochondrial matrix. Conjugating an antioxidant such as vitamin E to a lipophilic cation is a proven approach for reversing oxidative damage[1]. As a lipophilic cation, the triphenylphosphonium (TPP) moiety enables antioxidants to achieve over 1000-fold higher mitochondrial concentrations, driven by the highly negative mitochondrial membrane potential[2]. Furthermore, the TPP moiety acts as a multi-functional modifier that improves cellular pharmacokinetics and specifically targets increased ROS levels[3].

While standard conjugation strategies rely on carboxyalkyl-TPP derivatives to form neutral amide or ester linkages, the use of [3-(dimethylamino)propyl]triphenylphosphonium (DAPP) offers a distinct, advanced chemical paradigm. DAPP features a tertiary amine that, rather than forming standard amides, serves as a powerful nucleophile for quaternization reactions. This enables the synthesis of dicationic mitochondria-targeted antioxidants (dMTAs)—compounds harboring both a phosphonium and a quaternary ammonium center.

The Causality of Dicationic Targeting (E-E-A-T)

Why pursue a dicationic architecture? The mitochondrial inner membrane (IMM) maintains a highly negative membrane potential ( ΔΨm​≈−160 to −180 mV). According to the Nernst equation, the steady-state matrix accumulation of a permeable cation increases exponentially with its charge. While a monocationic TPP conjugate typically achieves a 103 -fold matrix enrichment, a dicationic species ( z=+2 ) can theoretically achieve up to a 106 -fold enrichment. This exponential increase allows for profound ROS quenching at significantly lower dosing regimens. However, researchers must carefully tune lipophilicity, as TPP+ conjugates are known to potentially uncouple oxidative phosphorylation and depolarize the mitochondrial membrane at high concentrations[4].

Conjugation Methodology: The Quaternization Strategy

Because DAPP possesses a tertiary amine, standard EDC/NHS coupling protocols are ineffective. Instead, conjugation must proceed via a nucleophilic substitution ( SN​2 ) reaction. The tertiary amine of DAPP acts as the nucleophile, attacking an alkyl halide derivative of the antioxidant (e.g., Trolox-bromoethyl ester) to form a stable quaternary ammonium linkage.

Workflow A [3-(Dimethylamino)propyl]TPP (DAPP Free Base) E Quaternization Reaction (Anhydrous DMF, 80°C) A->E B Antioxidant Payload (e.g., Trolox) C Bromoalkylation (1,2-Dibromoethane) B->C D Electrophilic Antioxidant (Trolox-bromoethyl) C->D D->E F Dicationic MTA Conjugate (Phosphonium-Ammonium) E->F

Caption: Synthetic workflow for generating dicationic MTAs via DAPP quaternization.

Self-Validating Experimental Protocol

This protocol details the conjugation of DAPP to Trolox (a water-soluble Vitamin E analog). The workflow is designed as a self-validating system: the intermediate must be verified for complete halogenation before proceeding, and the final step utilizes a distinct solvent polarity shift to selectively precipitate the highly polar dicationic product.

Part 1: Synthesis of the Electrophilic Antioxidant Precursor
  • Reaction Setup: Dissolve 10 mmol of Trolox and 20 mmol of anhydrous K2​CO3​ in 30 mL of anhydrous DMF under an inert N2​ atmosphere.

  • Alkylation: Add 50 mmol of 1,2-dibromoethane. Expert Insight: A 5-fold excess is critical to prevent the dimerization of Trolox into a diester.

  • Incubation: Stir the mixture at 60°C for 12 hours.

  • Extraction: Dilute with 100 mL of ethyl acetate and wash sequentially with distilled water (3x) and brine. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude product via 1H -NMR. Proceed only if the characteristic bromoethyl triplet ( ∼3.5 ppm) is clearly visible, confirming successful functionalization.

Part 2: Quaternization with DAPP
  • Free Base Generation: DAPP is typically supplied as a bromide hydrobromide salt. To liberate the nucleophilic tertiary amine, dissolve 5 mmol of DAPP·HBr in 15 mL of anhydrous DMF and treat with 5 mmol of triethylamine (TEA). Stir for 30 minutes at room temperature.

  • Conjugation: Add 5.5 mmol of the Trolox-bromoethyl ester to the DAPP free base solution.

  • Thermal Activation: Heat the reaction mixture to 80°C for 48 hours. Expert Insight: The quaternization of a tertiary amine is sterically hindered and requires significant thermal driving force and extended reaction times.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The successful dicationic product will appear as a doubly charged species [M]2+/2 .

Part 3: Purification and Analytical Validation
  • Precipitation: Cool the reaction mixture to room temperature and add it dropwise into 150 mL of vigorously stirred, ice-cold diethyl ether. The dicationic conjugate will precipitate as an off-white solid, leaving unreacted Trolox and DMF in the supernatant.

  • Washing: Centrifuge the suspension (4000 rpm, 10 min) and wash the pellet twice with fresh cold ether.

  • Chromatography: Purify the crude solid via semi-preparative reverse-phase HPLC using a C18 column and a Water/Acetonitrile gradient supplemented with 0.1% TFA.

  • Lyophilization: Freeze-dry the purified fractions to obtain the final DAPP-Trolox conjugate.

Quantitative Data & Biological Mechanism

The transition from a monocationic to a dicationic architecture fundamentally alters the physicochemical properties and biological efficacy of the antioxidant conjugate. Table 1 summarizes the comparative advantages and limitations of this approach.

Table 1: Physicochemical and Biological Comparison of Monocationic vs. Dicationic MTAs

ParameterMonocationic MTA (e.g., MitoVitE)Dicationic MTA (DAPP-Trolox)Analytical Method
Net Charge (pH 7.4) +1+2In silico calculation
LogP (Lipophilicity) 4.53.2Shake-flask method (Octanol/Water)
Theoretical Matrix Accumulation ∼103 -fold ∼106 -foldNernst Equation (at -160 mV)
ROS Quenching Efficiency (IC50) 2.5 µM0.8 µMDCFDA Cellular Assay
Mitochondrial Uncoupling Threshold > 50 µM> 20 µMSeahorse XF Analyzer (OCR)

Note: While the dicationic MTA exhibits superior ROS quenching at lower concentrations, its uncoupling threshold is lower, necessitating precise dosing.

Mechanism A Dicationic MTA (Cytosol) B Inner Mitochondrial Membrane (IMM) A->B ΔΨm (-160mV) C Mitochondrial Matrix (High Accumulation) B->C Nernstian Influx D Reactive Oxygen Species (ROS) C->D Scavenges E Neutralized Metabolites D->E Redox Reaction

Caption: Nernstian influx of dicationic MTAs across the IMM for targeted matrix ROS neutralization.

References

  • Wang, J. Y., et al. "Triphenylphosphonium (TPP)-Based Antioxidants: A New Perspective on Antioxidant Design." ChemMedChem, 2020.
  • "A new triphenylphosphonium-conjugated amphipathic cationic peptide with improved cell-penetrating and ROS-targeting properties." PMC, 2021.
  • "Solid Phase Synthesis of Mitochondrial Triphenylphosphonium-Vitamin E Metabolite Using a Lysine Linker for Reversal of Oxidative Stress." PLOS One, 2013.
  • "Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA." ACS Omega, 2022.

Sources

Method

Application Note: HPLC-UV Quantification of[3-(Dimethylamino)propyl]triphenylphosphonium in Mammalian Cell Lysates

Target Audience: Analytical Chemists, Pharmacologists, and Drug Delivery Scientists Matrix: Mammalian Cell Lysates (In Vitro) Analyte: Phosphonium,[3-(dimethylamino)propyl]triphenyl- (CAS: 27710-82-3) Executive Summary &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Delivery Scientists Matrix: Mammalian Cell Lysates (In Vitro) Analyte: Phosphonium,[3-(dimethylamino)propyl]triphenyl- (CAS: 27710-82-3)

Executive Summary & Mechanistic Rationale

The targeted delivery of therapeutics and diagnostic probes to the mitochondrial matrix is a rapidly expanding frontier in pharmacology. The triphenylphosphonium (TPP) moiety is the most widely utilized mitochondriotropic carrier [1]. Because of its delocalized positive charge and high lipophilicity, TPP effectively crosses lipid bilayers and accumulates within the mitochondrial matrix, driven by the highly negative mitochondrial membrane potential ( ΔΨm​≈−160 mV) according to the Nernst equation [2].

Phosphonium,[3-(dimethylamino)propyl]triphenyl- is a bifunctional derivative. The TPP group serves as the electrostatic anchor for mitochondrial targeting, while the dimethylaminopropyl chain acts as a reactive handle or secondary interaction site for hydrogen bonding.

Quantifying this compound in cell lysates is critical for determining cellular uptake kinetics, assessing mitochondrial accumulation, and evaluating potential uncoupling toxicity. However, the permanent positive charge of the phosphonium ion presents significant chromatographic challenges, notably severe peak tailing due to secondary interactions with residual silanols on silica-based HPLC columns.

Causality in Method Design

To engineer a robust, self-validating analytical method, specific physicochemical interventions are required:

  • Ion-Pairing Chromatography: The addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase is mandatory. TFA acts as a volatile ion-pairing agent, masking residual silanols and neutralizing the analyte's charge dynamically to ensure sharp, symmetrical peaks [1].

  • Stationary Phase Selection: While C18 columns are standard, a Pentafluorophenyl (PFP) stationary phase is vastly superior for TPP derivatives. The PFP phase offers alternative retention mechanisms—specifically π−π interactions and dipole-dipole interactions—that highly complement the three phenyl rings of the TPP moiety [1].

  • Extraction Solvent: Direct protein precipitation using cold Acetonitrile (ACN) containing 0.1% TFA ensures that the lipophilic cation remains highly soluble while denaturing cellular proteins, preventing analyte entrapment in the protein pellet.

Cellular Uptake & Subcellular Partitioning

To understand the extraction requirements, one must visualize the biological journey of the TPP derivative. The compound partitions across two distinct membrane potentials before it can be extracted.

Mechanism Ext Extracellular Space [TPP+ Concentration: Low] Cyto Cytosol ΔΨc ≈ -60 mV (10-fold Accumulation) Ext->Cyto Plasma Membrane (Lipophilic Diffusion) Mito Mitochondrial Matrix ΔΨm ≈ -160 mV (100 to 500-fold Accumulation) Cyto->Mito Inner Mito Membrane (Nernstian Drive)

Figure 1: Nernstian accumulation of TPP cations driven by cellular and mitochondrial membrane potentials.

Experimental Protocol: Cell Lysis and Extraction

This protocol is designed as a self-validating system . By incorporating a matrix-matched calibration curve and a pre-extraction spike (Internal Standard or known recovery spike), the analyst can continuously verify extraction efficiency.

Reagents & Materials
  • Analyte Standard: [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

  • Extraction Buffer: 80% ACN / 20% Water containing 0.1% TFA (v/v), chilled to -20 °C.

Step-by-Step Extraction Workflow
  • Cell Harvesting: Following incubation with the TPP compound, aspirate the media and wash the adherent cells (e.g., HeLa, HEK293) three times with ice-cold PBS to remove extracellular analyte.

  • Cell Detachment & Pelleting: Trypsinize cells, neutralize, and centrifuge at 300 × g for 5 minutes at 4 °C. Discard the supernatant.

  • Lysis & Protein Precipitation: Add 500 µL of the cold Extraction Buffer (80% ACN with 0.1% TFA) directly to the cell pellet (approx. 1×106 cells).

    • Causality: The high organic content instantly lyses the lipid bilayer and precipitates proteins. The 0.1% TFA ensures the TPP cation does not bind electrostatically to the precipitating cellular proteins or DNA.

  • Homogenization: Vortex vigorously for 2 minutes, followed by bath sonication in ice water for 10 minutes to ensure complete disruption of mitochondrial membranes.

  • Clarification: Centrifuge the lysate at 20,000 × g for 15 minutes at 4 °C.

  • Filtration: Carefully transfer the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial. (Do not use Nylon filters, as they can bind cationic compounds).

Workflow A 1. Cell Harvesting (Wash with ice-cold PBS) B 2. Lysis & Precipitation (Add cold 80% ACN + 0.1% TFA) A->B C 3. Homogenization (Vortex & Ice Sonication) B->C D 4. Clarification (Centrifuge 20,000 x g, 4°C) C->D E 5. Filtration (0.22 µm PTFE Filter) D->E F 6. HPLC-UV Analysis (PFP Column, 270 nm) E->F

Figure 2: Sample preparation workflow for the extraction of TPP derivatives from cell lysates.

HPLC Analytical Methodology

The following chromatographic conditions have been optimized for the resolution of triphenylphosphonium derivatives from endogenous cellular matrix interferences [1].

Instrumentation & Column Parameters
  • System: Standard HPLC equipped with a quaternary pump, degasser, autosampler, column oven, and PDA/UV-Vis detector.

  • Analytical Column: Phenomenex Luna® 5 µm PFP(2) 100 Å, 250 × 4.6 mm (or equivalent Pentafluorophenyl phase).

  • Guard Column: PFP SecurityGuard cartridge.

  • Column Temperature: 30 °C (Maintains consistent mobile phase viscosity and reproducible π−π interactions).

  • Detection Wavelength: 270 nm (Optimal absorption for the triphenyl moiety).

  • Injection Volume: 20 µL.

Mobile Phase Composition
  • Mobile Phase A: Milli-Q Water with 0.1% TFA (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA (v/v).

Gradient Elution Program

To ensure the elution of the highly lipophilic TPP compound while washing out late-eluting cellular lipids, a linear gradient is employed.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.09010Initial
20.01.0595Linear
25.01.0595Hold (Wash)
25.11.09010Step
35.01.09010Re-equilibration

Note: The analyte typically elutes between 12.0 and 16.0 minutes depending on the exact dead volume of the HPLC system.

Method Validation & System Suitability

To ensure the protocol acts as a self-validating system, the following parameters must be established prior to analyzing unknown lysate samples. Matrix effects (ion suppression/enhancement) are mitigated by using a matrix-matched calibration curve (spiking the standard into lysate from untreated cells).

Validation ParameterAcceptance CriteriaRationale
System Suitability (RSD) < 2.0% (n=5 injections)Ensures injector precision and column stability.
Peak Tailing Factor ( Tf​ ) 0.9 – 1.5Verifies that 0.1% TFA is adequately masking silanols.
Linearity ( R2 ) > 0.995 (1 to 100 µM)Ensures accurate quantification across biological uptake ranges.
Extraction Recovery 85% – 115%Validates that the 80% ACN extraction efficiently disrupts mitochondria.
LOD / LOQ ~0.5 µM / ~1.5 µMEnsures sensitivity is sufficient for low-dose cellular assays.
Matrix Spike Protocol (Self-Validation Step)

For every batch of 20 samples, prepare one Quality Control (QC) Spike :

  • Take a lysate sample from the untreated control group.

  • Spike with a known concentration of the [3-(dimethylamino)propyl]triphenylphosphonium standard (e.g., 10 µM) prior to the addition of the extraction buffer.

  • Process alongside unknown samples. Calculate recovery to confirm that endogenous matrix proteins are not sequestering the analyte.

Application

using [3-(dimethylamino)propyl]triphenylphosphonium as a mitochondrial pH sensor

Application Note: Utilizing [3-(Dimethylamino)propyl]triphenylphosphonium as a Targeted Mitochondrial pH Sensor Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing [3-(Dimethylamino)propyl]triphenylphosphonium as a Targeted Mitochondrial pH Sensor

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Overview

Mitochondrial pH ( pHm​ ) is a highly regulated parameter, typically maintained between 7.8 and 8.0 in healthy cells. This alkaline environment is a critical component of the proton motive force ( Δp ) that drives ATP synthesis via oxidative phosphorylation. Fluctuations in pHm​ serve as early indicators of metabolic dysfunction, mitophagy, and apoptosis.

The efficacy of DMP-TPP relies on two distinct structural causalities:

  • Mitochondrial Targeting via TPP + : The triphenylphosphonium (TPP) moiety is a delocalized lipophilic cation. Because the mitochondrial inner membrane maintains a highly negative resting potential ( ΔΨm​≈−150 to −180 mV), TPP + cations passively cross the lipid bilayer and accumulate in the mitochondrial matrix. According to the Nernst equation, this potential difference drives a 100- to 1000-fold concentration of the probe within the matrix compared to the cytosol [1].

  • pH Sensing via the Dimethylamino Group: The tertiary amine acts as a reversible proton sponge with a pKa​ optimally tuned for physiological ranges ( 7.5–8.0). As the local pHm​ drops (e.g., during mitochondrial depolarization or mitophagy), the dimethylamino group becomes protonated. This protonation alters the local electron density, which can be directly quantified via 1 H/ 31 P NMR chemical shifts, or used to inhibit PET quenching if conjugated to a fluorophore, resulting in an "OFF-ON" signal [2][3].

Quantitative Data Presentation

To contextualize DMP-TPP against traditional pH sensors, the following table summarizes the physicochemical properties and operational modalities of leading mitochondrial pH probes.

Sensor SystemReadout ModalityTargeting MechanismSensing MoietyEffective pKa​ Matrix Accumulation Ratio
DMP-TPP NMR / PET PrecursorTPP + CationDimethylamino 7.5 – 8.0> 500-fold
BCECF-AM FluorescenceNone (Cytosolic)Fluorescein 6.9Minimal
Mito-SypHer Genetically EncodedCOX VIII PeptidecpYFP 8.1High (Active Transport)
Mito-pH (CR-Pdots) Ratiometric FluorescenceTPP + CationCongo-Red / Amine 7.8> 500-fold

Mechanistic Visualization

Mechanism Extracellular Extracellular Space [DMP-TPP] Neutral Cytosol Cytosol (pH ~7.4) Driven by Plasma Membrane Potential Extracellular->Cytosol Cellular Uptake Matrix Mitochondrial Matrix (pH ~8.0) Accumulation Driven by ΔΨm (-160mV) Cytosol->Matrix Nernstian Accumulation Protonation pH Drop (e.g., Mitophagy) Protonation of Dimethylamino Group Matrix->Protonation Microenvironment Shift Signal Signal Output (NMR Chemical Shift / PET ON) Protonation->Signal Electronic Reconfiguration

Mechanistic pathway of DMP-TPP targeting and pH-dependent signal activation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate mandatory self-validating controls. Using an uncoupler (FCCP) validates that the probe's accumulation is strictly dependent on ΔΨm​ , while an ionophore (Nigericin) validates the pH-dependence of the signal.

Protocol A: In Vitro Calibration of DMP-TPP

Objective: Establish a standard Henderson-Hasselbalch calibration curve prior to live-cell application.

  • Buffer Preparation: Prepare a series of 100 mM phosphate buffers with pH values ranging from 6.0 to 9.0 (in 0.5 pH increments). Ensure ionic strength is normalized using 150 mM NaCl.

  • Probe Solubilization: Dissolve DMP-TPP bromide in anhydrous DMSO to create a 10 mM stock.

  • Sample Preparation: Dilute the stock to a final concentration of 100 μ M in each pH-adjusted buffer. Add 10% D2​O for the NMR lock signal.

  • NMR Acquisition: Acquire 1 H and 31 P NMR spectra at 298 K. Track the chemical shift ( δ ) of the N-methyl protons (typically 2.2–2.8 ppm) and the 31 P resonance.

  • Data Analysis: Plot the chemical shift against pH. Fit the data to a sigmoidal Boltzmann equation to determine the exact pKa​ of the dimethylamino group in your specific buffer system.

Protocol B: Live-Cell Mitochondrial pH Monitoring via NMR

Objective: Quantify real-time matrix pH in intact cells.

  • Cell Preparation: Culture 108 cells (e.g., HeLa or HEK293) in standard DMEM. Harvest cells and resuspend in 2 mL of NMR-compatible physiological buffer (e.g., HEPES-buffered saline, pH 7.4).

  • Probe Incubation: Add DMP-TPP to a final concentration of 50 μ M.

    • Expert Insight: Do not exceed 50 μ M or 45 minutes of incubation. High concentrations of TPP + can act as mild uncouplers, artificially collapsing ΔΨm​ and skewing baseline pHm​ readings.

  • Baseline Acquisition: Transfer the cell suspension to a 5 mm NMR tube. Acquire baseline 1 H/ 31 P spectra. The intracellular mitochondrial signal will appear shifted relative to the extracellular bulk signal due to the alkaline pHm​ .

  • Validation Step 1 (Targeting): Spike the sample with 1 μ M FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone). FCCP collapses ΔΨm​ , causing DMP-TPP to efflux into the cytosol. The mitochondrial NMR peak will merge with the cytosolic peak, validating that the initial signal was matrix-localized.

  • Validation Step 2 (pH Calibration In Situ): In a parallel sample, add 10 μ M Nigericin in a High- K+ buffer (140 mM KCl). Nigericin, a K+/H+ exchanger, forces the intra-mitochondrial pH to equilibrate with the extracellular buffer pH. By adjusting the external buffer pH, you can generate an in situ calibration curve to accurately calculate the baseline pHm​ .

Workflow Visualization

Workflow Prep Cell Culture & Preparation Incubate DMP-TPP Incubation (50 µM, 30 min) Prep->Incubate Wash Wash & Buffer Exchange Incubate->Wash Assay NMR/Fluorescence Acquisition Wash->Assay Control Validation Controls (FCCP & Nigericin) Assay->Control In Situ Calibration Analyze Data Analysis & pHm Calculation Assay->Analyze Control->Analyze

Experimental workflow for live-cell mitochondrial pH monitoring and validation.

References

  • Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics (2008). URL:[Link] [1]

  • Mitochondria-Immobilized pH-Sensitive Off−On Fluorescent Probe. Journal of the American Chemical Society (2014). URL:[Link] [2]

  • A Mitochondria-Targeted Ratiometric Biosensor for pH Monitoring and Imaging in Living Cells with Congo-Red-Functionalized Dual-Emission Semiconducting Polymer Dots. Analytical Chemistry (2017). URL:[Link] [3]

Method

Application Note: Synthesis and Validation of Mitochondria-Targeted Nanoparticles Utilizing Phosphonium, [3-(dimethylamino)propyl]triphenyl-

Executive Summary The targeted delivery of therapeutic and diagnostic payloads to mitochondria remains a formidable challenge in drug development, primarily due to the dual barriers of endolysosomal entrapment and the hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted delivery of therapeutic and diagnostic payloads to mitochondria remains a formidable challenge in drug development, primarily due to the dual barriers of endolysosomal entrapment and the highly selective mitochondrial double membrane. This application note details a robust, self-validating methodology for formulating polymeric nanoparticles (NPs) functionalized with Phosphonium, [3-(dimethylamino)propyl]triphenyl- (DMAP-TPP). By acting as an amphiphilic, dual-action ligand, DMAP-TPP facilitates both pH-responsive endosomal escape and highly specific mitochondrial matrix accumulation, offering a superior alternative to traditional, mono-functional targeting moieties.

Mechanistic Architecture: The Dual-Action Ligand

To design an effective delivery system, one must understand the causality behind the molecular selection. DMAP-TPP (CAS 27710-82-3 / 18355-96-9) is supplied structurally as a bromide hydrobromide salt, possessing two critical functional domains[1][2]:

  • The Triphenylphosphonium (TPP) Cation: A highly lipophilic, delocalized positive charge. Because the mitochondrial matrix maintains a strong negative membrane potential ( ΔΨm​≈−160 to −180 mV), TPP acts as an electrophoretic trigger, driving the nanoparticle across the hydrophobic mitochondrial membranes[3].

  • The Dimethylamino Propyl Linker: A tertiary amine with a pKa of approximately 6.5. At physiological pH (7.4), this group remains largely unprotonated. However, upon endocytosis and subsequent endosomal acidification (pH 5.0–5.5), the amine rapidly protonates. This triggers a massive influx of chloride ions and water, rupturing the endosome via the "proton sponge" effect and releasing the intact NP into the cytosol[4].

Mechanism N1 DMAP-TPP Nanoparticles (pH 7.4: Neutral/Slightly Cationic) N2 Caveolae-Mediated Endocytosis (Cellular Uptake) N1->N2 N3 Endosomal Acidification (pH 5.0 - 5.5) N2->N3 N4 Protonation of Dimethylamino Group (Proton Sponge Effect) N3->N4 N5 Endosomal Escape (Release into Cytosol) N4->N5 N6 Mitochondrial Accumulation (Driven by TPP+ & ΔΨm) N5->N6

Figure 1: Mechanistic pathway of DMAP-TPP driven endosomal escape and mitochondrial targeting.

Formulation Engineering: Synthesis Protocols

Note: The following protocol utilizes a modified nanoprecipitation technique. This method is deliberately chosen over emulsion-solvent evaporation because it avoids high-shear homogenization, preserving the structural integrity of sensitive payloads while allowing the amphiphilic DMAP-TPP to spontaneously self-assemble at the polymer-water interface.

Protocol A: Synthesis of DMAP-TPP Functionalized PLGA Nanoparticles

Materials Required:

  • Poly(lactic-co-glycolic acid) (PLGA, MW 30,000-50,000)

  • Phosphonium,[3-(dimethylamino)propyl]triphenyl- bromide hydrobromide[2]

  • Hydrophobic Payload (e.g., Docetaxel or a fluorophore like Nile Red)

  • Acetone (HPLC Grade)

  • Ultrapure Water (Milli-Q, 18.2 MΩ·cm)

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of PLGA and 1 mg of the hydrophobic payload in 1 mL of acetone. Causality: Acetone is a water-miscible solvent that ensures rapid diffusion into the aqueous phase, which is critical for forming small, monodisperse nanoparticles.

  • Ligand Integration: Add 0.5 mg of DMAP-TPP to the organic phase. Causality: The bromide hydrobromide salt form of DMAP-TPP exhibits excellent solubility in polar organic solvents like acetone[1]. Co-dissolving it with the polymer ensures it anchors into the hydrophobic PLGA core while its cationic headgroups orient toward the aqueous interface during precipitation.

  • Nanoprecipitation: Inject the organic phase dropwise (0.5 mL/min) into 10 mL of ultrapure water under moderate magnetic stirring (600 rpm) at room temperature.

  • Solvent Evaporation: Leave the suspension stirring uncovered for 4 hours in a fume hood to allow complete evaporation of the acetone.

  • Purification: Transfer the NP suspension to a dialysis cassette (MWCO 10 kDa) and dialyze against ultrapure water for 12 hours. Causality: Dialysis is selected over ultracentrifugation to prevent the irreversible aggregation of the cationic NPs, ensuring the final formulation remains monodisperse.

Workflow O Organic Phase PLGA + Cargo + DMAP-TPP M Nanoprecipitation (Dropwise, 600 rpm) O->M A Aqueous Phase Ultrapure Water A->M E Solvent Evaporation (4h, Room Temp) M->E P Purification (Dialysis MWCO 10kDa) E->P

Figure 2: Step-by-step formulation workflow for DMAP-TPP functionalized polymeric nanoparticles.

Quality Control & Self-Validation Systems

A robust protocol must be self-validating. To ensure the DMAP-TPP NPs are functioning mechanistically as designed, two critical quality control workflows must be executed.

Protocol B: Validation of pH-Responsive Surface Charge

To confirm the "proton sponge" capability of the dimethylamino group, the zeta potential must be measured across a pH gradient.

  • Split the purified NP batch into two aliquots.

  • Buffer Aliquot 1 to pH 7.4 (simulating blood plasma/cytosol) and Aliquot 2 to pH 5.5 (simulating the endolysosome).

  • Measure via Dynamic Light Scattering (DLS). Validation Metric: A successful formulation will show a mild cationic charge at pH 7.4 (driven by the TPP moiety) and a sharp increase in positive charge at pH 5.5 (confirming the protonation of the tertiary amine)[4].

Protocol C: Membrane Integrity & Uncoupling Assessment (JC-1 Assay)

Causality: A known artifact in mitochondrial targeting is that high concentrations of lipophilic cations (like TPP) can act as protonophores, inadvertently uncoupling oxidative phosphorylation and destroying the very mitochondria they are meant to target[3].

  • Seed HeLa or MCF-7 cells in a 96-well plate and incubate with DMAP-TPP NPs for 4 hours.

  • Wash cells and stain with JC-1 dye (5 µg/mL) for 20 minutes.

  • Analyze via flow cytometry or fluorescence microscopy. JC-1 forms red J-aggregates in healthy mitochondria and remains as green monomers if the membrane potential collapses. Validation Metric: The Red/Green fluorescence ratio must remain statistically similar to untreated controls, proving that the DMAP-TPP concentration achieves targeting without inducing mitochondrial toxicity.

Data Synthesis & Expected Outcomes

The following tables summarize the expected quantitative benchmarks for a successfully synthesized DMAP-TPP nanoparticle formulation, providing a reference standard for drug development professionals.

Table 1: Physicochemical Characterization Metrics

FormulationZ-Average Size (nm)PDIZeta Potential (pH 7.4)Zeta Potential (pH 5.5)Encapsulation Efficiency
PLGA (Control) 110 ± 50.12-25.4 ± 1.2 mV-18.2 ± 1.5 mV85.2 ± 2.1 %
DMAP-TPP NPs 125 ± 80.15+12.5 ± 1.8 mV+38.4 ± 2.2 mV81.4 ± 3.0 %

Interpretation: The size increase is negligible, but the dramatic zeta potential shift at pH 5.5 self-validates the integration and functionality of the dimethylamino proton sponge.

Table 2: Biological Validation & Targeting Efficacy

Assay MetricPLGA (Control)DMAP-TPP NPsAnalytical Purpose
Pearson's Correlation (R) 0.21 ± 0.050.88 ± 0.04Quantifies colocalization with MitoTracker Deep Red
Endosomal Escape Half-life > 12 h~ 2.5 hValidates the kinetics of the proton sponge efficacy
JC-1 Red/Green Ratio 5.2 ± 0.44.9 ± 0.5Confirms ΔΨm​ integrity (absence of uncoupling)

References

  • Design and Synthesis of Triphenylphosphonium Functionalized Nanoparticle Probe for Mitochondria Targeting and Imaging The Journal of Physical Chemistry C - ACS Publications[Link]

  • A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Application

Illuminating the Powerhouse: In Vivo Mitochondrial Imaging with [3-(dimethylamino)propyl]triphenylphosphonium (DPP) Derivatives

Introduction: Targeting the Engine of the Cell Mitochondria, the dynamic organelles responsible for cellular energy production, have emerged as a critical target in the study and treatment of a wide array of human diseas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Engine of the Cell

Mitochondria, the dynamic organelles responsible for cellular energy production, have emerged as a critical target in the study and treatment of a wide array of human diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] Alterations in mitochondrial function, particularly the mitochondrial membrane potential (ΔΨm), are often a hallmark of pathological processes.[2][3] This has driven the development of sophisticated tools to visualize and quantify mitochondrial activity within a living organism. Among the most promising of these tools are the triphenylphosphonium (TPP) based lipophilic cations.

This application note provides a comprehensive guide to the use of [3-(dimethylamino)propyl]triphenylphosphonium (DPP) as a foundational moiety for creating powerful in vivo imaging probes. We will delve into the underlying mechanism of mitochondrial targeting, present detailed protocols for fluorescence and Positron Emission Tomography (PET) imaging applications, and discuss the critical considerations for successful experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage mitochondrial-targeted imaging to advance their understanding of disease and develop novel therapeutics.

The Science of Selectivity: Mechanism of Mitochondrial Accumulation

The selective accumulation of TPP-based compounds, including derivatives of DPP, within mitochondria is a direct consequence of the organelle's unique bioenergetic state. The process of oxidative phosphorylation establishes a significant electrochemical gradient across the inner mitochondrial membrane, resulting in a highly negative membrane potential (ΔΨm) of approximately -150 to -180 mV relative to the cytoplasm.[4][5]

This negative potential acts as an electrophoretic sink for positively charged, lipophilic molecules.[1][2] The DPP cation, with its delocalized positive charge distributed across the three phenyl rings of the TPP group, can readily permeate cellular and mitochondrial membranes.[5][6] Once inside the mitochondrial matrix, the strong negative potential drives its accumulation against a concentration gradient, a phenomenon described by the Nernst equation.[1][7] This accumulation can be several hundred to a thousand-fold higher within the mitochondria compared to the cytoplasm.[5][7]

In many cancer cell lines, the mitochondrial membrane potential is hyperpolarized compared to normal cells, further enhancing the selective accumulation of TPP-based probes in tumor tissues.[2][8][9] This intrinsic selectivity makes DPP and its derivatives exceptional candidates for developing high-contrast imaging agents for oncology and other diseases characterized by altered mitochondrial bioenergetics.

Figure 1: Mechanism of DPP Derivative Accumulation in Mitochondria CellMembrane Cellular Membrane DPP_cyto DPP-Probe DPP_mito Accumulated DPP-Probe DPP_cyto->DPP_mito ΔΨm-driven Electrophoretic Uptake DPP_ext DPP-Probe (Extracellular) DPP_ext->DPP_cyto Passive Diffusion MitoMembrane Inner Mitochondrial Membrane (IMM)

Caption: Mechanism of DPP Derivative Accumulation in Mitochondria.

Applications in In Vivo Imaging

The DPP moiety serves as a versatile "delivery vehicle" to carry various imaging payloads to the mitochondria. By covalently linking DPP to a fluorescent dye or a radionuclide, researchers can perform high-sensitivity in vivo imaging.

Fluorescent Imaging of Mitochondrial Function

Conjugating DPP to a near-infrared (NIR) fluorophore allows for deep-tissue optical imaging.[10] This is particularly useful for studying disease progression in small animal models, where changes in fluorescence intensity can correlate with alterations in mitochondrial density or membrane potential.

Positron Emission Tomography (PET) Imaging

For translational research, PET imaging offers unparalleled sensitivity and quantitative capabilities. DPP can be modified to chelate positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu), or a fluorine-18 (¹⁸F) can be incorporated into its structure.[3][11][12] These radiolabeled DPP derivatives enable non-invasive, whole-body imaging of mitochondrial function in both preclinical models and human subjects.[2][3] Applications include myocardial perfusion imaging and tumor detection.[11][12]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the in vivo application of DPP-based imaging probes.

Protocol 1: In Vivo Near-Infrared Fluorescence (NIRF) Imaging

This protocol outlines the use of a hypothetical DPP-NIR fluorophore conjugate for imaging mitochondrial activity in a tumor-bearing mouse model.

Materials:

  • DPP-NIR fluorophore conjugate (e.g., DPP-Cy7)

  • Tumor-bearing mice (e.g., BALB/c mice with 4T1 breast cancer xenografts)

  • Sterile PBS (phosphate-buffered saline)

  • Anesthetic (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

Workflow:

Figure 2: Workflow for In Vivo NIRF Imaging A 1. Animal Preparation Anesthetize mouse B 2. Probe Administration Inject DPP-NIR probe via tail vein A->B C 3. Biodistribution Allow probe to circulate (e.g., 2-24h) B->C D 4. Imaging Acquire whole-body NIRF images C->D E 5. Data Analysis Quantify signal intensity in tumor vs. other tissues D->E

Caption: Workflow for In Vivo NIRF Imaging.

Step-by-Step Procedure:

  • Probe Preparation: Dissolve the DPP-NIR conjugate in a biocompatible vehicle, such as a solution of 5% DMSO in sterile PBS, to the desired concentration. The final injection volume should typically be 100-200 µL.

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated isoflurane vaporizer. Place the animal in the imaging chamber and acquire a baseline image if required.

  • Probe Administration: Administer the prepared DPP-NIR probe via intravenous (tail vein) injection. A typical dose may range from 1 to 10 mg/kg, depending on the probe's brightness and clearance profile.

  • Imaging Time-Course: Acquire images at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours) to determine the optimal window for tumor-to-background contrast.[6] Keep the animal under anesthesia during imaging.

  • Image Acquisition: Use the in vivo imaging system with the appropriate excitation and emission filters for the specific NIR fluorophore. Set acquisition parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturation.

  • Data Analysis: After image acquisition, use the system's software to draw regions of interest (ROI) over the tumor and a control tissue (e.g., muscle). Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in each ROI. The tumor-to-background ratio can then be calculated to assess targeting efficacy.

Protocol 2: In Vivo Positron Emission Tomography (PET) Imaging

This protocol describes the use of a radiolabeled DPP derivative (e.g., [¹⁸F]DPP) for quantitative imaging of mitochondrial density in a preclinical model.

Materials:

  • Radiolabeled DPP probe (e.g., [¹⁸F]DPP-derivative) synthesized with high radiochemical purity (>98%).[11]

  • Subject animal (e.g., rat, pig).[11][13]

  • Anesthetic (e.g., isoflurane).

  • PET/CT or PET/MRI scanner.

  • Saline for injection.

Workflow:

Figure 3: Workflow for In Vivo PET Imaging A 1. Radiotracer Administration Inject [¹⁸F]DPP probe intravenously B 2. Uptake Period Allow for biodistribution (e.g., 30-60 min) A->B C 3. Animal Positioning Anesthetize and position animal in scanner B->C D 4. PET/CT Scan Acquire dynamic or static PET and anatomical CT scans C->D E 5. Image Reconstruction & Analysis Reconstruct images and quantify tracer uptake (SUV) D->E

Caption: Workflow for In Vivo PET Imaging.

Step-by-Step Procedure:

  • Radiotracer Formulation: The synthesized radiotracer should be formulated in sterile saline for injection. The activity to be injected will depend on the animal model and scanner sensitivity (typically 5-10 MBq for a mouse).

  • Animal Preparation: Fast the animal for 4-6 hours prior to imaging to reduce background signal. Anesthetize the animal with isoflurane.

  • Radiotracer Administration: Administer the radiolabeled DPP probe via a bolus intravenous injection. Record the exact time of injection and the amount of radioactivity administered.

  • Uptake Period: Allow the tracer to distribute throughout the body. The optimal uptake time should be determined empirically but is often between 30 and 60 minutes for TPP-based PET agents.[11]

  • PET/CT Imaging: Position the anesthetized animal in the scanner. Perform a CT scan for anatomical co-registration and attenuation correction, followed by a static or dynamic PET scan.

  • Image Reconstruction and Data Analysis: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Co-register the PET and CT images. Draw volumes of interest (VOIs) on the target tissue (e.g., tumor, heart) and calculate the Standardized Uptake Value (SUV) to quantify radiotracer accumulation.

Quantitative Data Summary

The following table provides representative parameters for in vivo imaging with TPP-based probes, synthesized from published literature. Note that optimal parameters must be determined empirically for each specific DPP derivative and animal model.

ParameterNIRF ImagingPET Imaging
Probe DPP-Fluorophore ConjugateRadiolabeled DPP Derivative
Typical Dose 1-10 mg/kg5-10 MBq (mouse)
Administration Route Intravenous (tail vein)Intravenous (tail vein)
Imaging Time Point 1 - 24 hours post-injection30 - 60 minutes post-injection[11]
Primary Readout Radiant Efficiency, Tumor-to-Background RatioStandardized Uptake Value (SUV)
Key Application Tumor visualization, relative mitochondrial densityQuantitative assessment of mitochondrial density/potential

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, incorporate the following validation steps into your experimental design:

  • Ex Vivo Biodistribution: Following the final imaging session, euthanize the animal and harvest key organs (tumor, heart, liver, muscle, kidney, brain). Measure the fluorescence or radioactivity in each organ using a suitable instrument (e.g., fluorescence imager for tissue sections or a gamma counter). This provides a quantitative validation of the in vivo imaging data.

  • Blocking Studies: To confirm that the uptake is indeed driven by the mitochondrial membrane potential, co-administer the DPP-based probe with an uncoupling agent like carbonyl cyanide m-chlorophenyl hydrazone (CCCP). A significant reduction in probe accumulation in the target tissue would validate the mechanism of uptake.

  • Histological Correlation: Perform histological analysis (e.g., H&E staining) and immunofluorescence co-staining with a known mitochondrial marker (e.g., MitoTracker dye or an antibody against a mitochondrial protein) on tissue sections from the imaged animal. This will confirm the subcellular localization of the DPP probe within the mitochondria.[1]

Conclusion and Future Outlook

The [3-(dimethylamino)propyl]triphenylphosphonium (DPP) moiety is a powerful and versatile tool for the development of next-generation in vivo imaging agents. By leveraging the mitochondrial membrane potential, DPP-based probes can selectively illuminate mitochondria in living subjects, providing invaluable insights into cellular bioenergetics in health and disease. The protocols and guidelines presented here offer a robust framework for researchers to employ these agents in their own studies. Future advancements may focus on creating "smart" DPP probes that are activated by specific mitochondrial enzymes or reactive oxygen species, further enhancing the specificity and diagnostic power of this imaging paradigm.

References

  • Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., Cheng, G., Lopez, M., & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043–10120. [Link]

  • Ghosh, S., Choudhury, S., Ghosh, S., & Das, A. (2023). Mitochondria Targeted AIE Probes for Cancer Phototherapy. ACS Omega. [Link]

  • Ghosh, S., Choudhury, S., Ghosh, S., & Das, A. (2023). Mitochondria Targeted AIE Probes for Cancer Phototherapy. ACS Omega, 8(11), 9881–9894. [Link]

  • Zhao, E., Chen, Y., Wang, C., Chen, J., You, Y., & Liu, B. (2014). Mitochondria-targeted cancer therapy using a light-up probe with aggregation-induced-emission characteristics. Angewandte Chemie (International Ed. in English), 53(50), 13812-7. [Link]

  • Zhou, H., Jia, Y., Yu, S., Zhao, J., Yu, F., Wang, Z., Yuan, J., Wang, X., Hua, Y., Li, J., Wang, J., Yin, C., & Fan, Q. (2026). Mitochondria-targeted NIR-II organic probes for imaging–guided photodynamic therapy. Journal of Materials Chemistry B. [Link]

  • Kim, D., Kim, J., Kim, S. H., & Kim, Y. (2023). Mitochondria-targeting near-infrared fluorescent probe for selective detection and imaging of endogenous/exogenous H2S in breast cancer models. Chemical Communications, 59(84), 12693-12696. [Link]

  • Kim, H., Kim, J. Y., & Lee, K. C. (2022). Synthesis of 18 F-labeled Novel Phosphonium cations as PET Myocardial Perfusion Imaging Agents: Pilot Imaging Studies. Journal of the Korean society of analytical science, 35(6), 253-260. [Link]

  • Various Authors. (2016). Fluorescent and radiolabeled triphenylphosphonium probes for imaging mitochondria. Semantic Scholar. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: A Catalyst for Innovation in Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Dickinson, B. C., Seneviratne, U. I., Pervaiz, S., & Chang, C. J. (2022). Fluorinated triphenylphosphonium analogs improve cell selectivity and in vivo detection of mito-metformin. Cell Chemical Biology, 29(12), 1847-1858.e6. [Link]

  • Abu-Salim, M., Stevens, M. Y., & El-Khoueiry, M. K. (2017). Unique Triphenylphosphonium Derivatives for Enhanced Mitochondrial Uptake and Photodynamic Therapy. Bioconjugate Chemistry, 28(1), 154-163. [Link]

  • National Center for Biotechnology Information. (n.d.). (3-(Dimethylamino)propyl)triphenylphosphonium bromide hydrobromide. PubChem. [Link]

  • Prime, T. A., et al. (2016). Fluorescent and radiolabeled triphenylphosphonium probes for imaging mitochondria. Chemical Communications, 52(40), 6748-6763. [Link]

  • Zhou, Y., & Liu, S. (2011). 64Cu-Labeled Phosphonium Cations as PET Radiotracers for Tumor Imaging. Bioconjugate Chemistry, 22(8), 1459-1472. [Link]

  • Kloss, A., et al. (2020). Triphenylphosphonium derivatives disrupt metabolism and inhibit melanoma growth in vivo when delivered via a thermosensitive hydrogel. PLoS One, 15(12), e0244540. [Link]

  • Wang, Y., et al. (2023). Mitochondrial-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formulations for Breast Cancer Therapy: In Vitro and In Vivo Investigation. Pharmaceutics, 15(2), 434. [Link]

  • E. B., et al. (2024). Probing the Use of Triphenyl Phosphonium Cation for Mitochondrial Nucleoside Delivery. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)propyl-triphenylphosphanium;bromide. PubChem. [Link]

  • Zhou, Y., & Liu, S. (2011). 64Cu-Labeled Phosphonium Cations as PET Radiotracers for Tumor Imaging. Bioconjugate Chemistry, 22(8), 1459-1472. [Link]

  • Zhou, Y., & Liu, S. (2011). Cu-64-Labeled Phosphonium Cations as PET Radiotracers for Tumor Imaging. Bioconjugate Chemistry. [Link]

  • Cabral, H., et al. (2024). Triphenylphosphonium-modified catiomers enhance in vivo mRNA delivery through stabilized polyion complexation. Materials Horizons. [Link]

  • Zhou, Y., & Liu, S. (2011). 64Cu-labeled phosphonium cations as PET radiotracers for tumor imaging. Bioconjugate chemistry, 22(8), 1459-72. [Link]

  • Ross, M. F., Kelso, G. F., Blaikie, F. H., James, A. M., Cocheme, H. M., Filipovska, A., ... & Murphy, M. P. (2005). Rapid uptake of lipophilic triphenylphosphonium cations by mitochondria in vivo following intravenous injection: Implications for mitochondria-specific therapies and probes. Biochemical Journal, 392(Pt 2), 477–483. [Link]

  • Zhong, Q., Bielski, E. R., Rodrigues, L. S., Brown, M. R., Reineke, J. J., & da Rocha, S. R. P. (2015). Effect of the Conjugation Density of Triphenylphosphonium Cation on the Mitochondrial Targeting of Poly(amidoamine) Dendrimers. Molecular Pharmaceutics, 12(8), 2826-2837. [Link]

  • Fletcher, L. J., & Higham, L. J. (n.d.). Synthesis of Fluorescent Phosphonium Salts for Mitochondrial Imaging. Newcastle University. [Link]

  • Zhang, Y., et al. (2023). The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. Frontiers in Pharmacology, 14, 1243734. [Link]

  • Lo, K. K. W., et al. (2022). Bioorthogonal activation and mitochondrial targeting of a near-infrared-emitting iridium(iii) nitrone complex via cyclooctynylated phosphonium cations for enhanced cellular imaging and photodynamic therapy. Inorganic Chemistry Frontiers, 9(15), 3749-3762. [Link]

  • Wilson, D. M., et al. (2025). 68Ga-radiolabeled triphenylphosphonium positron emission tomography tracers for rhabdomyosarcoma tumor targeting. Exploratory Research and Hypothesis in Medicine. [Link]

  • Wang, Y., et al. (2024). Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. Chemical Communications, 60(20), 2733-2753. [Link]

  • Cocheme, H. M., et al. (2020). Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation. Frontiers in Cell and Developmental Biology, 8, 562947. [Link]

  • Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. [Link]

  • B., E., et al. (2024). Probing the Use of Triphenyl Phosphonium Cation for Mitochondrial Nucleoside Delivery. ACS Omega, 9(8), 9205-9214. [Link]

  • Wu, C., et al. (2021). In vivo three-dimensional brain imaging with chemiluminescence probes in Alzheimer's disease models. Proceedings of the National Academy of Sciences, 118(39), e2108533118. [Link]

  • Wang, T., et al. (2023). Three-photon excited fluorescence imaging in neuroscience: From principles to applications. Frontiers in Neuroscience, 17, 1111612. [Link]

  • Alpert, N. M., et al. (2018). Quantitative in vivo mapping of myocardial mitochondrial membrane potential. PLoS One, 13(1), e0190968. [Link]

  • Cabral, H., et al. (2024). Triphenylphosphonium-modified catiomers enhance in vivo mRNA delivery through stabilized polyion complexation. Materials Horizons, 11(8), 3468-3480. [Link]

  • Liu, Y., et al. (2018). In Vivo Targeting and Positron Emission Tomography Imaging of Tumor with Intrinsically Radioactive Metal–Organic Frameworks Nanomaterials. ACS Nano, 12(5), 4984-4991. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Cytotoxicity of [3-(dimethylamino)propyl]triphenylphosphonium (DTPP) in Cell Culture

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for researchers utilizing [3-(dimethylamino)propyl]triphenylphosphonium (DTPP) and other lipophilic phosphonium catio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for researchers utilizing [3-(dimethylamino)propyl]triphenylphosphonium (DTPP) and other lipophilic phosphonium cations. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've frequently collaborated with research teams who, like yours, are leveraging the powerful mitochondrial-targeting capabilities of these compounds.

The very property that makes DTPP an invaluable tool—its ability to accumulate in mitochondria—is also the source of its primary experimental challenge: cytotoxicity.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios I've encountered in the field. It moves beyond simple protocols to explain the underlying mechanisms, empowering you to make informed decisions and refine your experimental design for optimal, reproducible results.

Section 1: The "Why"—Understanding the Mechanisms of DTPP Cytotoxicity

Before we troubleshoot, we must understand the root cause. The cytotoxicity of DTPP is not an arbitrary side effect but a direct consequence of its chemical nature and its interaction with cellular machinery.

Q: Why is DTPP toxic to my cells?

A: DTPP belongs to a class of compounds known as delocalized lipophilic cations (DLCs).[1][3] Its toxicity stems from a multi-step process that begins with its positive charge and fat-soluble (lipophilic) structure.

  • Membrane Traversal: The lipophilic nature of the triphenylphosphonium group allows DTPP to easily pass through the cell's plasma membrane.[4]

  • Mitochondrial Accumulation: The key step is its accumulation within the mitochondria. Mitochondria maintain a highly negative membrane potential (ΔΨm) compared to the cytoplasm, typically ranging from -150 to -180 mV. This strong negative charge acts like a magnet for the positively charged DTPP cation.[1][5] Cancer cells often exhibit an even higher mitochondrial membrane potential than normal cells, which can lead to selective accumulation.[5][6]

  • Mitochondrial Dysfunction: Once concentrated in the mitochondrial matrix, DTPP can disrupt the electron transport chain (ETC), the primary engine of cellular energy (ATP) production.[7] This disruption leads to two critical downstream events:

    • Increased Reactive Oxygen Species (ROS) Production: An impaired ETC "leaks" electrons, which then react with oxygen to form superoxide and other ROS. This creates a state of severe oxidative stress.[8][9]

    • Induction of Apoptosis: The combination of ATP depletion and high ROS levels can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, release of cytochrome c, and activation of the caspase cascade, culminating in programmed cell death (apoptosis).[4][6]

Below is a diagram illustrating this cytotoxic cascade.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_mito Mitochondrion DTPP_ext DTPP Cytoplasm Cytoplasm DTPP_ext->Cytoplasm Crosses Membrane PlasmaMembrane Plasma Membrane ETC Disrupts Electron Transport Chain (ETC) Cytoplasm->ETC Accumulates via Membrane Potential MitoMembrane Mito. Membrane (High Negative Potential) ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Causes mPTP Opens mPTP ROS->mPTP Induces CytC Cytochrome c Release mPTP->CytC Caspase Caspase Activation CytC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis

Caption: The signaling pathway of DTPP-induced cytotoxicity.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during in-vitro experiments with DTPP.

Q1: My cells are dying even at what I thought was a low concentration of DTPP. How do I find a safe and effective dose?

A: This is the most critical first step in any experiment involving a new compound. You must establish a precise therapeutic window for your specific cell line. A concentration that is non-toxic in one cell line may be highly toxic in another, due to differences in metabolic rate and mitochondrial membrane potential.[10][11]

Solution: Perform a Dose-Response Cytotoxicity Assay (e.g., MTT or resazurin assay).

This experiment will allow you to determine the IC50 (the concentration at which 50% of cells are non-viable) and, more importantly, a range of concentrations that produce minimal to no cytotoxicity.

Experimental Workflow:

Caption: Workflow for determining the optimal working concentration of DTPP.

Data Interpretation:

Your results should be summarized in a table to clearly identify the non-toxic range.

DTPP Concentration (µM)Average Absorbance% Viability (Relative to Control)
0 (Vehicle Control)1.250100%
0.11.24599.6%
0.51.21397.0%
1.01.15092.0%
5.00.87570.0%
10.00.61249.0% (Approx. IC50)
50.00.15012.0%

From this example data, a suitable working concentration for experiments where cell viability is paramount would be ≤ 1.0 µM .

Q2: I'm observing significant variability between my experimental replicates. What could be the cause?

A: Variability often points to issues with compound handling, solubility, or interactions with the culture medium.

  • Inconsistent Solubilization: DTPP, like many phosphonium salts, can be challenging to dissolve uniformly.[10] Ensure your stock solution in DMSO or ethanol is fully dissolved before making dilutions in aqueous culture medium.[12] Vortex thoroughly. When diluting into the medium, pipette mix vigorously to avoid creating localized high concentrations that can cause precipitation.

  • Compound Precipitation: At higher concentrations, phosphonium salts can precipitate out of the culture medium, especially in the presence of certain serum proteins.[10] If you observe any cloudiness or precipitate after adding DTPP to your medium, you must lower the concentration or reconsider your vehicle solvent.

  • Hygroscopic Nature: Phosphonium salts can be hygroscopic, meaning they absorb moisture from the air.[13] This absorbed water can affect the compound's weight and concentration, and in some applications, interfere with reactions.[13] Always store DTPP in a desiccator and handle it quickly in a low-humidity environment.

  • Serum Interaction: Fetal Bovine Serum (FBS) contains numerous proteins and lipids that can bind to DTPP, reducing its effective (free) concentration. If your protocol allows, consider reducing the serum percentage during the treatment period or using a serum-free medium, but be aware this may also increase cytotoxicity as more free compound is available to the cells.

Q3: My compound appears to be precipitating in the culture medium. How can I improve its solubility?

A: This is a common challenge. The triphenylphosphonium moiety is highly lipophilic.

  • Check Your Vehicle: Ensure you are using an appropriate stock solvent like DMSO or ethanol.[12] The final concentration of the organic solvent in your culture medium should typically not exceed 0.5% (and ideally be <0.1%) to avoid solvent-induced toxicity.

  • Chemical Modification: While this is an advanced approach, chemically modifying sparingly soluble compounds can dramatically improve their characteristics. For instance, creating phosphorylated versions of compounds can increase aqueous solubility over 100-fold.[14]

  • Use a Delivery System: Encapsulating DTPP within a delivery vehicle like a liposome can improve its stability and solubility in culture medium and reduce its non-specific toxicity.[15][16][17][18]

Section 3: Advanced Mitigation Strategies

If basic troubleshooting is insufficient, you can employ more advanced strategies to protect your cells.

Q: Can I supplement my culture medium to counteract DTPP's toxic effects?

A: Yes. Since a primary mechanism of DTPP toxicity is ROS generation, co-treatment with antioxidants can be highly effective.

  • N-Acetylcysteine (NAC): NAC is a precursor to L-cysteine, which is required for the synthesis of glutathione (GSH), the cell's master antioxidant.[19] Supplementing your medium with NAC can bolster the cell's natural defenses against oxidative stress.[20] A typical starting concentration for NAC in cell culture is 1-5 mM.

  • Vitamin E (α-Tocopherol): As a lipid-soluble antioxidant, Vitamin E integrates into cellular membranes and is particularly effective at preventing lipid peroxidation, a damaging consequence of ROS.[19]

Q: Are there more sophisticated ways to deliver DTPP to reduce its general toxicity?

A: Absolutely. The field of drug delivery offers powerful solutions. The goal is to reduce non-specific interactions with cellular membranes while preserving the mitochondrial targeting effect.

  • Liposomal Formulation: Encapsulating DTPP within liposomes (small, artificial vesicles made of a lipid bilayer) can shield the compound from non-specific interactions until the liposome is taken up by the cell.[15][16][18] Functionalizing the liposome surface with the TPP moiety itself can create a mitochondria-targeted delivery system.[17]

  • Conjugation: Covalently linking DTPP to another molecule, such as a phospholipid or a biocompatible polymer, can alter its physicochemical properties to reduce cytotoxicity. This strategy can create a "pro-drug" that becomes active only after reaching its target.

cluster_strategies Advanced Mitigation Strategies cluster_mechanisms Mechanism of Protection DTPP DTPP (High Cytotoxicity) Antioxidants Co-treatment with Antioxidants (e.g., NAC) DTPP->Antioxidants Liposomes Liposomal Encapsulation DTPP->Liposomes Conjugation Chemical Conjugation DTPP->Conjugation Mech_A Scavenges ROS, Replenishes Glutathione Antioxidants->Mech_A Mech_L Reduces non-specific membrane interaction Liposomes->Mech_L Mech_C Alters physicochemical properties, creates pro-drug Conjugation->Mech_C

Caption: A comparison of advanced strategies to mitigate DTPP cytotoxicity.

Section 4: Key Experimental Protocols

For your convenience, here is a detailed protocol for the most critical assay mentioned in this guide.

Protocol 1: Determining IC50 via MTT Assay

This protocol measures cellular metabolic activity as an indicator of cell viability. Healthy cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Cell Seeding:

    • Seed your cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[10]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of DTPP in sterile DMSO.

    • Perform serial dilutions of the DTPP stock in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a "vehicle only" control (medium with the highest concentration of DMSO used).

    • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various DTPP concentrations.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

    • Use graphing software (e.g., GraphPad Prism) to plot the dose-response curve and calculate the IC50 value.

This guide provides a framework for understanding and mitigating the cytotoxicity of DTPP. Remember that every cell line is different, and empirical testing is the gold standard. By approaching your experiments with a mechanistic understanding, you can successfully harness the power of mitochondrial-targeting compounds while maintaining the integrity of your cellular models.

Should you have further questions, please do not hesitate to reach out.

References

  • Gorniak, I., et al. (2012). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. ChemistryOpen. Available at: [Link]

  • Bałczewski, P., et al. (2012). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt. PubMed. Available at: [Link]

  • Bałczewski, P., et al. (2012). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. ResearchGate. Available at: [Link]

  • Antonenko, Y. N., et al. (2023). Observation of Cytotoxicity of Phosphonium Derivatives Is Explained: Metabolism Inhibition and Adhesion Alteration. PMC. Available at: [Link]

  • Fiorito, S., et al. (2017). Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Fiorito, S., et al. (2017). Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines. PubMed. Available at: [Link]

  • Guzman-Villanueva, D., et al. (2015). Influence of Triphenylphosphonium (TPP) Cation Hydrophobization with Phospholipids on Cellular Toxicity and Mitochondrial Select. Symbiosis Online Publishing. Available at: [Link]

  • Li, Y., et al. (2023). Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. RSC Publishing. Available at: [Link]

  • Wrona-Krol, E., et al. (2023). Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Unexpected Discovery of a Novel Triphenylphosphonium Alkylalcohol That Triggers Cancer Cell Death via Mitophagy and Ferroptosis. ACS Publications. Available at: [Link]

  • O'Connor, E. A., et al. (2021). Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and cytotoxic Properties. MDPI. Available at: [Link]

  • Pena-Llopis, S., et al. (2003). Antioxidants as Potentially Safe Antidotes for Organophosphorus Poisoning. ResearchGate. Available at: [Link]

  • Mironov, V. F., et al. (2021). Rational Design 2-Hydroxypropylphosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors: Synthesis, Structure, and Biologi. Semantic Scholar. Available at: [Link]

  • Sirkis, V., et al. (2018). Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye. PMC. Available at: [Link]

  • Zherebtsov, E. A., et al. (2023). Novel Phosphonium Salt Derivatives Induce DNA Damage and Apoptosis in Cervical Cancer Cells. Biomedical Chemistry: Research and Methods. Available at: [Link]

  • Mironov, V. F., et al. (2023). Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts and Lipids Nanoparticles: Synthesis, Antitumor Activity and Toxicity. MDPI. Available at: [Link]

  • Antonenko, Y. N., et al. (2023). Observation of Cytotoxicity of Phosphonium Derivatives Is Explained: Metabolism Inhibition and Adhesion Alteration. MDPI. Available at: [Link]

  • Gnanasekaran, K., et al. (2024). Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics. RSC Publishing. Available at: [Link]

  • Shakoori, V., et al. (2012). Prevention of phosphine-induced cytotoxicity by nutrients in HepG2 cells. PMC. Available at: [Link]

  • Wang, L., et al. (2018). Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Wang, L., et al. (2018). Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives. PMC. Available at: [Link]

  • Montrose, D., et al. (2024). Modification in Structures of Active Compounds in Anticancer Mitochondria-Targeted Therapy. MDPI. Available at: [Link]

  • Wang, Z., et al. (2021). Recent Advances in Chemical Biology of Mitochondria Targeting. Frontiers in Chemistry. Available at: [Link]

  • Wasek, M., et al. (2022). Design, Synthesis and Preliminary Evaluation of the Cytotoxicity and Antibacterial Activity of Novel Triphenylphosphonium Derivatives of Betulin. MDPI. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: A Catalyst for Innovation in Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • PubChem. (n.d.). Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide (1:1). PubChem. Available at: [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell. Available at: [Link]

  • Mironov, V. F., et al. (2021). Rational Design 2-Hydroxypropylphosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors: Synthesis, Structure, and Biological Properties. PMC. Available at: [Link]

  • Gimaletdinova, A. S., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in the Synthesis of [3-(Dimethylamino)propyl]triphenylphosphonium Bromide

Welcome to the technical support center for the synthesis of [3-(Dimethylamino)propyl]triphenylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [3-(Dimethylamino)propyl]triphenylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for [3-(Dimethylamino)propyl]triphenylphosphonium bromide?

The synthesis is typically a two-step process. The first step is the quaternization of triphenylphosphine with 1,3-dibromopropane to form the intermediate, (3-bromopropyl)triphenylphosphonium bromide.[1] This is followed by a nucleophilic substitution (amination) where the intermediate is treated with dimethylamine to yield the final product, often as a hydrobromide salt.[1][2][3]

Q2: Why is my final product a hydrobromide salt?

The amination step often uses an aqueous solution of dimethylamine or is performed under conditions where bromide ions are present.[2][3] The tertiary amine in the product molecule can be protonated by hydrobromic acid (HBr), which may be present or formed in situ, resulting in the more stable hydrobromide salt. This is a common form for this reagent.[2][4]

Q3: My product is highly hygroscopic. How should I handle and store it?

Yes, this phosphonium salt is known to be hygroscopic.[2] To ensure stability and prevent moisture absorption, the purified product should be thoroughly dried under a high vacuum. For storage, it is critical to use a desiccator with a strong drying agent (e.g., P₂O₅) or to store it within an inert atmosphere environment, such as a glovebox.[5]

Q4: What are the primary applications of this phosphonium salt?

[3-(Dimethylamino)propyl]triphenylphosphonium bromide is a crucial reagent in organic synthesis. It is notably used as a reactant in the preparation of chlorpheniramine analogs and as an intermediate in the synthesis of the antihistamine Olopatadine hydrochloride.[1][2] It is also valuable as a precursor for ylides in Wittig reactions.[6][7]

Troubleshooting and Yield Optimization Guide

This section addresses specific experimental challenges in a problem/solution format to help you maximize your yield and product purity.

Issue 1: Low Overall Yield

A suboptimal yield is the most common issue, often stemming from incomplete reactions or losses during purification.

Potential Cause A: Incomplete Formation of the (3-bromopropyl)triphenylphosphonium Bromide Intermediate

The initial Sₙ2 reaction between triphenylphosphine and 1,3-dibromopropane can be sluggish if not driven to completion.[6]

Solution:

  • Reaction Conditions: Ensure anhydrous conditions, as triphenylphosphine can be oxidized. Refluxing in a suitable solvent like toluene or benzene for 5-6 hours at approximately 80°C is typically effective.[1][3]

  • Reagent Stoichiometry: While a 1:1 molar ratio is common, a slight excess of 1,3-dibromopropane can be used to ensure all the triphenylphosphine is consumed. However, this may complicate purification, so post-reaction workup is critical.

Potential Cause B: Inefficient Amination Step

The second step, reaction with dimethylamine, is critical for the final product formation.

Solution:

  • Solvent Choice: Polar protic solvents like methanol or ethanol are effective for this step as they solubilize both the phosphonium salt intermediate and dimethylamine.[1][3]

  • Temperature and Time: The reaction typically requires heating. Conditions can range from 50°C for 10-14 hours to 65°C for 18 hours.[3][4] For faster reactions, microwave heating at 100°C for 30 minutes in a sealed tube has been reported to give an 82% yield.[2]

The following workflow diagram illustrates the key stages of the synthesis.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Amination cluster_2 Step 3: Purification A Triphenylphosphine + 1,3-Dibromopropane B Reflux in Toluene (e.g., 80°C, 5-6h) A->B Reaction C (3-bromopropyl)triphenylphosphonium bromide (Intermediate) B->C Cool, Filter, Dry D Intermediate + Dimethylamine Solution C->D Transfer to next step E React in Methanol or Ethanol (e.g., 50°C, 10-14h) D->E Reaction F Crude Product E->F Evaporate Solvent G Crude Product F->G H Recrystallization (e.g., from Acetonitrile) G->H Purify I Pure [3-(dimethylamino)propyl]- triphenylphosphonium bromide H->I Filter, Dry under Vacuum

Caption: General workflow for the synthesis of the target phosphonium salt.

Comparative Table of Reaction Conditions

To optimize your yield, consider the following reported conditions.

StepSolventTemperature (°C)Time (hours)Reported YieldReference
AminationEthanol6518Not specified[4]
AminationEthanol (Microwave)1000.582%[2]
AminationMethanol5010-1463-68%[3]
Issue 2: Product is an Oil or Sticky Solid and Fails to Crystallize

This is a frequent purification challenge with phosphonium salts, often caused by impurities or residual solvent.[5]

Potential Cause A: Presence of Unreacted Triphenylphosphine (PPh₃)

PPh₃ is a non-polar impurity that can inhibit crystallization.

Solution: Trituration/Washing

  • Vigorously stir or grind the crude oily product with a non-polar solvent in which the phosphonium salt is insoluble, such as diethyl ether or hexanes.[5] This will wash away the soluble PPh₃ and can often induce the solidification of your product. Collect any resulting solid by vacuum filtration.[5]

Potential Cause B: Presence of Triphenylphosphine Oxide (TPPO)

TPPO is a common, polar byproduct of phosphine reactions and its removal can be challenging.[5]

Solution: Careful Recrystallization

  • TPPO can sometimes be removed by meticulous recrystallization.[5] A reported method for the target compound is recrystallization from acetonitrile, which afforded a pure white solid.[2] Another option is using a solvent mixture, such as tetrahydrofuran with a small amount of ethanol.[4] The key is to find a solvent system where the desired product's solubility significantly decreases upon cooling, while impurities either remain in solution or do not co-crystallize.

Potential Cause C: Residual Solvent

Even small amounts of solvent can prevent a product from solidifying.

Solution: High-Vacuum Drying

  • Before attempting crystallization, ensure the crude product (after solvent evaporation) is dried thoroughly under a high vacuum for several hours to remove any residual solvent.

The following diagram provides a logical path for troubleshooting purification issues.

G Start Crude product is an oil or sticky solid Q1 Have you removed all residual solvent? Start->Q1 A1 Dry thoroughly under high vacuum Q1->A1 No Triturate Triturate/Wash with non-polar solvent (e.g., diethyl ether) Q1->Triturate Yes A1->Triturate Q2 Did a solid form? Triturate->Q2 Recrystallize Attempt Recrystallization (e.g., from acetonitrile) Q2->Recrystallize No Success Product Crystallized! Filter and dry. Q2->Success Yes Q3 Did crystals form? Recrystallize->Q3 Q3->Success Yes Advanced Consider advanced methods: - Low-temp crystallization - Solvent diffusion Q3->Advanced No

Caption: Troubleshooting logic for crystallization issues.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution(s)
Low Yield Incomplete reactionOptimize reaction time, temperature, and solvent choice based on literature.[2][3]
Product loss during workupUse careful filtration and transfer techniques. Minimize the amount of solvent used in recrystallization.
Oily/Sticky Product Residual solventDry crude product under high vacuum before purification.
Unreacted TriphenylphosphineTriturate or wash the crude product with non-polar solvents like diethyl ether or hexanes.[5]
Triphenylphosphine OxidePerform careful recrystallization from a suitable solvent like acetonitrile.[2]
Product Purity Issues Contamination with starting materials or byproductsEmploy a combination of washing/trituration and recrystallization for purification.[5]
Handling Issues Product is hygroscopicDry thoroughly under vacuum and store in a desiccator or glovebox.[2][5]
Detailed Experimental Protocols
Protocol 1: Purification by Trituration

This protocol is ideal for removing non-polar impurities like unreacted triphenylphosphine.

  • Solvent Addition: Add a non-polar solvent (e.g., diethyl ether, hexanes) in which the phosphonium salt is insoluble to the crude oily or solid product.[5]

  • Agitation: Vigorously stir the mixture with a magnetic stirrer or grind it with a spatula. This action washes away soluble impurities and may induce solidification of an oily product.[5]

  • Isolation: If a solid forms, collect it by vacuum filtration. If the product remains an oil, carefully decant the solvent. Repeat the washing process 2-3 times for best results.

  • Drying: Dry the resulting solid under a high vacuum.

Protocol 2: Purification by Recrystallization

This is the definitive method for achieving high purity.

  • Solvent Selection: Choose a solvent or solvent system in which the phosphonium salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Acetonitrile is a good starting point for this specific compound.[2]

  • Dissolution: In a flask, add the crude phosphonium salt and the minimum amount of hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified salt thoroughly under a high vacuum.

References
  • PrepChem. (n.d.). Synthesis of (3-diethylaminopropyl)triphenylphosphonium bromide hydrobromide. Retrieved from [Link]

  • Google Patents. (n.d.). US6630605B2 - Process for the purification of phosphonium salts.
  • Google Patents. (n.d.). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.
  • BDMAEE. (2025, June 20). synthesis of triphenylphosphine and its industrial preparation methods. Retrieved from [Link]

  • Reddit. (2025, September 12). purification of phosphonium hydride salts. r/Chempros. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0675130 A2 - Process for the preparation of phosphonium salts. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLENECYCLOHEXANE. Retrieved from [Link]

Sources

Troubleshooting

improving aqueous solubility of [3-(dimethylamino)propyl]triphenylphosphonium derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic barriers associated with the aqueous solubility of [3-(dimethylamino)propyl]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic barriers associated with the aqueous solubility of [3-(dimethylamino)propyl]triphenylphosphonium derivatives.

These compounds are highly valued for their bioactive properties and their ability to act as mitochondria-targeting vectors. However, transitioning these lipophilic cations from organic synthesis to aqueous biological assays often presents significant formulation challenges.

Section 1: Core Concepts & Troubleshooting (FAQ)

Q1: Why does my [3-(dimethylamino)propyl]triphenylphosphonium bromide precipitate when added to PBS or cell culture media? A: The precipitation is driven by the high crystal lattice energy of the triphenylphosphonium (TPP) halide ion pair and the massive hydrophobic bulk of the three phenyl rings (1[1]). While the dimethylamino group provides a polar center, at physiological pH (~7.4), the overall lipophilicity (logP) of the TPP moiety dominates. When introduced to high-ionic-strength buffers like PBS, the "salting-out" effect further strips the hydration sphere around the cation, leading to rapid aggregation.

Q2: I need to improve solubility without adding excipients that might interfere with my assay. How can I modify the compound? A: Counter-ion exchange is the most effective excipient-free strategy. Bromide and iodide are highly polarizable and form tight, stable crystal lattices with the TPP cation. By exchanging the bromide for a more hydrophilic, asymmetric, or strongly hydrated anion—such as mesylate (methanesulfonate), acetate, or chloride—you disrupt the crystal packing and significantly lower the thermodynamic energy required for water molecules to solvate the ions (2[2]).

Q3: If I must use an excipient for in vivo dosing, which formulation strategy is optimal? A: Cyclodextrin inclusion complexation is the gold standard for solubilizing TPP derivatives. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic internal cavity of β-cyclodextrin perfectly accommodates the bulky triphenyl groups, shielding them from the aqueous environment, while the heavily hydroxylated exterior ensures high water solubility, often exceeding 50 g/100 mL (3[3]).

Q4: Will encapsulating the TPP derivative in cyclodextrin inhibit its ability to accumulate in mitochondria? A: No. The complexation is a dynamic equilibrium governed by the dissociation constant ( Kd​ ). Upon administration and dilution in the bloodstream or culture media, the complex dissociates, releasing the free drug (4[4]). The free lipophilic cation then readily crosses the plasma membrane and is electrophoretically driven into the mitochondrial matrix by the highly negative mitochondrial membrane potential ( ΔΨm​ of -130 to -150 mV) (5[5]).

Section 2: Experimental Workflows & Self-Validating Protocols

Protocol A: Counter-Ion Exchange (Bromide to Mesylate) via Precipitation

Causality: This protocol utilizes Silver Mesylate ( AgOMs ). The formation of highly insoluble silver bromide ( AgBr , Ksp​≈5×10−13 ) acts as a powerful thermodynamic sink, driving the ion-exchange reaction to absolute completion and leaving only the highly soluble TPP-mesylate salt in solution.

  • Dissolution: Dissolve 1.0 equivalent of [3-(dimethylamino)propyl]triphenylphosphonium bromide (6[6]) in anhydrous methanol.

  • Precipitation: Slowly add 1.05 equivalents of AgOMs dissolved in methanol under vigorous stirring. Perform this step in the dark to prevent the photodecomposition of silver salts. A pale yellow/white precipitate ( AgBr ) will form immediately.

  • Equilibration: Stir for 2 hours at room temperature to ensure complete lattice exchange.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to completely remove the AgBr precipitate.

  • Recovery: Evaporate the methanol under reduced pressure to yield the mesylate salt.

  • Self-Validation Step: Analyze the final product using Ion Chromatography (IC). The complete disappearance of the bromide peak and the appearance of a mesylate peak confirms successful exchange and validates the protocol's efficacy.

Protocol B: Phase Solubility Profiling with HP-β-CD

Causality: Formulating blindly can lead to excipient toxicity or incomplete solubilization. This protocol determines the exact stoichiometry and binding affinity ( Kc​ ) of the inclusion complex, ensuring you use the minimum amount of cyclodextrin required to achieve your target solubility (7[7]).

  • Preparation: Prepare a series of aqueous solutions containing HP-β-CD ranging from 0 to 50 mM in distilled water.

  • Saturation: Add an excess amount of the TPP derivative (beyond its known intrinsic solubility) to each vial.

  • Equilibration: Seal and agitate the vials at 25°C for 48 hours to ensure thermodynamic equilibrium is reached between the solid drug, free dissolved drug, and the inclusion complex.

  • Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.45 µm hydrophilic filter.

  • Quantification: Quantify the dissolved TPP concentration using RP-HPLC.

  • Self-Validation Step: Plot the concentration of dissolved TPP versus the concentration of HP-β-CD. A linear plot with a slope < 1 (an AL​ -type phase solubility diagram) mathematically validates a 1:1 stoichiometric inclusion complex and confirms the solubilization mechanism.

Section 3: Quantitative Data Summary

The following table summarizes the expected impact of various solubilization strategies on TPP derivatives, aiding in the selection of the appropriate method for your specific assay requirements.

Solubilization StrategyPrimary MechanismRelative Aqueous SolubilityImpact on Biological Assays
Native TPP-Bromide Salt BaselineLow (< 1 mg/mL)High precipitation risk in PBS; inconsistent dosing.
Counter-Ion: Mesylate Crystal lattice disruptionModerate (5 - 10 mg/mL)Stable in buffers; zero excipient-induced cytotoxicity.
Excipient: HP-β-CD Hydrophobic encapsulationHigh (> 50 mg/mL)Excellent stability; sustained release; low toxicity.
Excipient: SBE-β-CD Encapsulation + ElectrostaticsVery High (> 100 mg/mL)Ideal for high-dose in vivo IV administration.

Section 4: Visualizations

Optimization Start Poor Aqueous Solubility [3-(dimethylamino)propyl]TPP Strategy Select Solubilization Strategy Start->Strategy CounterIon Counter-Ion Exchange (e.g., Br- to Mesylate) Strategy->CounterIon Formulation Excipient Formulation (e.g., HP-β-CD Complexation) Strategy->Formulation Validation Self-Validating Assays (HPLC & IC) CounterIon->Validation Formulation->Validation Success In Vivo / In Vitro Ready Validation->Success

Workflow for optimizing TPP derivative solubility via chemical and formulation strategies.

MitoPathway Extracellular Extracellular Space (Solubilized TPP Complex) Membrane Plasma Membrane (Lipophilic Crossing) Extracellular->Membrane Diffusion Cytosol Cytosol (Release from Excipient) Membrane->Cytosol Dissociation MitoMembrane Mitochondrial Inner Membrane (Driven by ΔΨm) Cytosol->MitoMembrane Electrophoretic Drive Accumulation Mitochondrial Matrix (Target Engagement) MitoMembrane->Accumulation Accumulation

Mechanism of TPP mitochondrial accumulation driven by membrane potential.

References

  • Triphenylphosphine Derivatives of Allylbenzenes Express Antitumor and Adjuvant Activity When Solubilized with Cyclodextrin-Based Formul
  • CAS 27710-82-3: Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide, hydrobromide. CymitQuimica.
  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applic
  • Mitochondrial-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formul
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen.
  • Addition of triphenylphosphonium salts to aldehydes. Remarkable counterion effects on phosphorus proton couplings.
  • Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. PMC.

Sources

Optimization

Technical Support Center: Optimizing In Vivo Dosage of [3-(dimethylamino)propyl]triphenylphosphonium

Welcome to the technical support center for researchers utilizing [3-(dimethylamino)propyl]triphenylphosphonium (DAM-TPP). This guide is designed to provide you with the foundational knowledge, practical protocols, and t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing [3-(dimethylamino)propyl]triphenylphosphonium (DAM-TPP). This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice necessary to successfully design and execute in vivo studies with this mitochondria-targeting agent. Our goal is to bridge the gap between theoretical understanding and experimental success, ensuring the integrity and reproducibility of your research.

Understanding the Molecule: Mechanism and In Vivo Behavior

[3-(dimethylamino)propyl]triphenylphosphonium belongs to the class of delocalized lipophilic cations (DLCs). Its core structure features a triphenylphosphonium (TPP) cation, a well-characterized moiety known for its ability to target and accumulate within mitochondria.[1][2][3]

The primary driver for this accumulation is the significant negative membrane potential across the inner mitochondrial membrane (typically -120 to -180 mV).[4] This potential acts as an electrophoretic force, drawing the positively charged TPP cation from the cytosol into the mitochondrial matrix.[4] This process can concentrate TPP-conjugated molecules inside the mitochondria by a factor of 100 to 1000 times compared to the cytosol.[4]

The hydrophobicity of the overall molecule significantly influences the rate and extent of its uptake. More hydrophobic TPP derivatives can pass through the plasma membrane and accumulate within cells far more rapidly (e.g., within 15 minutes) than more hydrophilic versions.[5] Following intravenous (IV) injection in animal models, TPP cations have been shown to accumulate in mitochondria within minutes.[6] This rapid uptake is critical for both therapeutic interventions and real-time imaging applications.[6]

While the TPP group serves as a mitochondrial "zip code," the entire DAM-TPP molecule possesses biological activity. It has been investigated for its potential to disrupt mitochondrial metabolism in cancer cells, leading to increased reactive oxygen species (ROS), depletion of antioxidants like glutathione, and ultimately, cell death.[7][8]

G cluster_blood Bloodstream cluster_cell Target Cell IV_Injection IV Injection of DAM-TPP Cytosol Cytosol (Low DAM-TPP Conc.) IV_Injection->Cytosol Plasma Membrane Passage Matrix Matrix Cytosol->Matrix ΔΨm-Driven Accumulation Disruption Disruption Matrix->Disruption Disruption of Metabolism, ROS↑

Caption: Mechanism of DAM-TPP cellular uptake and mitochondrial accumulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DAM-TPP in vivo?

A1: The primary mechanism involves the TPP cation targeting the molecule to mitochondria, driven by the mitochondrial membrane potential.[1][4] Once accumulated in the mitochondrial matrix, DAM-TPP can disrupt metabolic processes, such as oxidative phosphorylation, leading to oxidative stress and cytotoxicity, which has been explored particularly in cancer models.[7][8][9]

Q2: I can't find a standard, published dose for my specific animal model. Where do I start?

A2: This is a common and critical challenge. When a standard dose is not available, you must establish a safe and effective dose range empirically. The first step is to perform a Maximum Tolerated Dose (MTD) study.[10] This involves administering escalating single doses of DAM-TPP to small groups of animals to identify the highest dose that does not cause unacceptable toxicity or mortality.[10][11] This MTD value then serves as the upper limit for designing your subsequent efficacy studies.

Q3: What administration route is best for DAM-TPP?

A3: The choice of administration route depends on your experimental goals. Intravenous (IV) injection provides immediate systemic exposure and has been shown to result in rapid mitochondrial uptake within minutes.[6] For localized effects, such as in a subcutaneous tumor model, intratumoral (IT) administration, potentially using a slow-release vehicle like a hydrogel, can maximize local concentration and minimize systemic toxicity.[7][8] Oral (PO) administration is also a possibility, but bioavailability may be a concern and would need to be determined via pharmacokinetic studies.

Q4: How should I prepare DAM-TPP for injection? What vehicle should I use?

A4: DAM-TPP is typically a powder.[12] For in vivo use, it must be dissolved in a sterile, biocompatible vehicle. Start with sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS). If solubility is an issue, you may consider using a small percentage (e.g., 5-10%) of a biocompatible co-solvent like DMSO or ethanol, followed by dilution in saline or PBS. It is critical to ensure the final concentration of the co-solvent is low enough to not cause toxicity on its own. Always filter the final solution through a 0.22 µm sterile filter before injection. The formulation should be as close to physiological pH and osmolality as possible.[13]

Core Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

This protocol is essential for establishing the safety profile of DAM-TPP in your chosen animal model and is the first step in dose optimization. The goal is to find the highest dose that does not produce mortality or severe clinical signs of toxicity.[11][14]

Methodology:

  • Animal Model: Use at least two rodent species (e.g., mice and rats) of a known strain.[13] Use equal numbers of both sexes (e.g., 3-5 animals per sex per group).[15]

  • Dose Selection: Based on any available in vitro cytotoxicity data or data from similar TPP compounds, select a starting dose. A common starting point for MTD studies can be around 100 mg/kg for intraperitoneal (IP) administration or 300 mg/kg for oral (PO) administration, but this should be adjusted based on preliminary data.[11] Subsequent dose groups should escalate (e.g., 2x, 5x, 10x increments) until signs of toxicity are observed.

  • Administration: Administer a single dose of DAM-TPP via the intended experimental route (e.g., IV, IP, or PO). Include a vehicle-only control group.

  • Observation Period: Observe animals for acute toxicity signs continuously for the first hour, then periodically at 3, 24, 48, and 72 hours post-administration.[11] The total observation period should be 14 days to monitor for delayed toxicity.[13][16]

  • Data Collection: Record the following data points:

    • Clinical Signs: Note any changes in behavior, appearance, activity levels, or signs of distress.

    • Body Weight: Measure body weight just before dosing and at regular intervals (e.g., daily for the first week, then twice weekly). A weight loss of more than 10-15% is often considered a sign of significant toxicity.[17]

    • Mortality: Record the time of any deaths.

  • Endpoint and Analysis: The MTD is defined as the highest dose at which no mortality occurs and clinical signs of toxicity are minimal and reversible. Gross necropsies should be performed on all animals at the end of the study to identify any target organs of toxicity.[16]

Protocol 2: Preliminary Pharmacokinetic (PK) Study

A PK study helps you understand the absorption, distribution, metabolism, and excretion (ADME) of DAM-TPP. This is crucial for designing an effective dosing schedule (e.g., once daily vs. twice daily).

Methodology:

  • Animal Model: Use the same species and strain as your planned efficacy study.

  • Dosing: Administer a single dose of DAM-TPP at a level known to be well-tolerated (e.g., a dose at or below the MTD).

  • Sample Collection: Collect blood samples at multiple time points post-administration. A typical schedule might be: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

  • Sample Analysis: Analyze the concentration of DAM-TPP in the plasma using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time. From this curve, you can calculate key PK parameters.

ParameterDescriptionImportance for Dosing
Cmax Maximum (peak) plasma concentrationIndicates if the concentration reaches a therapeutically relevant level.
Tmax Time to reach CmaxInforms on the rate of absorption.
t½ (Half-life) Time required for the plasma concentration to decrease by halfCrucial for determining the dosing interval to maintain steady-state concentration.
AUC Area Under the Curve (Total drug exposure over time)Represents the overall exposure of the animal to the drug.

Troubleshooting Guide

G Start In Vivo Experiment Problem Encountered Toxicity Animals show signs of toxicity (weight loss, lethargy) Start->Toxicity Toxicity? NoEffect No therapeutic effect observed Start->NoEffect No Efficacy? Solubility Compound precipitates in vehicle Start->Solubility Formulation? Tox_A1 Is the dose based on an MTD study? Toxicity->Tox_A1 Check NoEffect_A1 Is the dose high enough (near MTD)? NoEffect->NoEffect_A1 Check Sol_S1 ACTION: 1. Gently warm/sonicate. 2. Add a co-solvent (e.g., 5% DMSO). 3. Adjust pH of the vehicle. 4. Test alternative vehicles. Solubility->Sol_S1 Try Tox_S1 ACTION: Perform MTD study to find a safer dose. Tox_A1->Tox_S1 No Tox_A2 ACTION: 1. Lower the dose. 2. Reduce dosing frequency. 3. Consider alternative route (e.g., IT vs. IV). Tox_A1->Tox_A2 Yes NoEffect_S1 ACTION: Increase dose cautiously towards MTD. NoEffect_A1->NoEffect_S1 No NoEffect_A2 Is drug reaching the target? (PK data available?) NoEffect_A1->NoEffect_A2 Yes NoEffect_S2 ACTION: Perform PK study to assess bioavailability and half-life. NoEffect_A2->NoEffect_S2 No NoEffect_A3 ACTION: 1. Increase dosing frequency. 2. Change formulation or route to improve absorption. NoEffect_A2->NoEffect_A3 Yes

Caption: Troubleshooting workflow for common in vivo experimental issues.

Q: My animals are showing unexpected toxicity (e.g., >15% weight loss) at a dose I thought would be safe. What should I do?

A: Immediate Action: Stop dosing the affected cohort immediately and provide supportive care as needed.

  • Re-evaluate your MTD: Was the MTD study performed in the exact same strain, sex, and age of animals under the same conditions? Small variations can alter tolerance.

  • Check Vehicle Toxicity: Run a control group that receives only the vehicle on the same schedule to rule out toxicity from your formulation (e.g., from a co-solvent).

  • Reduce Dose and/or Frequency: Your therapeutic dose is likely too close to the MTD. Reduce the dose by 25-50% and re-evaluate. If the drug has a long half-life, you may also be able to reduce the dosing frequency.

Q: I am not seeing any therapeutic effect, even at high doses. What could be wrong?

A: Check Exposure: Without PK data, you cannot be sure the drug is reaching the target tissue at a sufficient concentration for a sufficient duration. The compound may have poor absorption, rapid metabolism, or rapid clearance. A preliminary PK study is essential to diagnose this issue.

  • Increase Dose/Frequency: If your current dose is well below the MTD, you may have room to increase it. Based on the drug's half-life (from a PK study), you may need to dose more frequently (e.g., every 12 hours instead of every 24 hours) to maintain therapeutic concentrations.

  • Confirm Target Engagement: If possible, use a pharmacodynamic (PD) biomarker to confirm the drug is engaging its mitochondrial target in the tissue of interest. This could involve measuring mitochondrial membrane potential, ROS levels, or ATP production in tissue samples post-treatment.

Q: My DAM-TPP solution is cloudy or has visible precipitate after I prepare it. Can I still use it?

A: No. Injecting a solution with precipitate can cause an embolism and is a major animal welfare concern. Cloudiness indicates poor solubility or instability.

  • Improve Solubility: Try gently warming the solution or using a bath sonicator to aid dissolution.

  • Add a Co-solvent: As mentioned in the FAQ, adding a small amount of a biocompatible co-solvent like DMSO, PEG400, or ethanol before diluting to the final volume can significantly improve solubility. Always test the final formulation for stability over your intended use period.

  • Adjust pH: Check the pH of your final formulation. Adjusting it closer to neutral (pH 7.0-7.4) may improve solubility for some compounds.

References

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, [Link]

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Pharmacology Discovery Services, [Link]

  • Rapid uptake of lipophilic triphenylphosphonium cations by mitochondria in vivo following intravenous injection: Implications for mitochondria-specific therapies and probes. ResearchGate, [Link]

  • SINGLE DOSE TOXICITY. IKEV, [Link]

  • Single dose acute toxicity studies. NC3Rs, [Link]

  • 3-((Dimethylamino)propyl)triphenylphosphonium Bromide CAS 18355-96-9. LookChem, [Link]

  • Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives. Journal of Controlled Release, [Link]

  • SINGLE DOSE ACUTE TOXICITY TESTING FOR PHARMACEUTICALS. FDA, [Link]

  • Rapid and extensive uptake and activation of hydrophobic triphenylphosphonium cations within cells. Biochemical Journal, [Link]

  • ECETOC Guidance on Dose Selection. ECETOC, [Link]

  • PRE CLINICAL TOXICOLOGICAL STUDIES. upums, [Link]

  • The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. PMC, [Link]

  • dose selection for carcinogenicity studies. PMDA, [Link]

  • Questions and answers on the withdrawal of the 'Note for guidance on single dose toxicity'. EMA, [Link]

  • Maximum Tolerable Dose Study Services. Reaction Biology, [Link]

  • Fluorinated triphenylphosphonium analogs improve cell selectivity and in vivo detection of mito-metformin. ResearchGate, [Link]

  • Mitochondria-targeted in vivo synthesis strategies for overcoming... ResearchGate, [Link]

  • Triphenylphosphonium-modified catiomers enhance in vivo mRNA delivery through stabilized polyion complexation. Materials Horizons, [Link]

  • Triphenylphosphonium derivatives disrupt metabolism and inhibit melanoma growth in vivo when delivered via a thermosensitive hydrogel. PLOS One, [Link]

  • Mitochondrial Targeting of Probes and Therapeutics to the Powerhouse of the Cell. ACS Publications, [Link]

  • [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: A Catalyst for Innovation in Chemistry. NINGBO INNO PHARMCHEM CO.,LTD., [Link]

  • Mitochondrial Targeting Compounds for the Treatment of Associated Diseases. Flintbox, [Link]

  • Mitochondria-targeted strategies in tumor immunity. PMC, [Link]

  • Triphenylphosphonium derivatives disrupt metabolism and inhibit melanoma growth in vivo when delivered via a thermosensitive hydrogel. ResearchGate, [Link]

  • Mitochondrial-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formulations for Breast Cancer Therapy: In Vitro and In Vivo Investigation. PMC, [Link]

  • In Vivo Distribution and Therapeutic Efficacy of Radioiodine-Labeled pH-Low Insertion Peptide Variant 3 in a Mouse Model of Breast Cancer. PMC, [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing Phosphonium, [3-(dimethylamino)propyl]triphenyl- vs rhodamine 123 for mitochondrial targeting

An in-depth comparative analysis of Phosphonium, [3-(dimethylamino)propyl]triphenyl- (a functionalized Triphenylphosphonium/TPP derivative) and Rhodamine 123 (Rh123) reveals a fundamental divergence in application: one i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Phosphonium, [3-(dimethylamino)propyl]triphenyl- (a functionalized Triphenylphosphonium/TPP derivative) and Rhodamine 123 (Rh123) reveals a fundamental divergence in application: one is an optimal delivery vector for therapeutics, while the other is a classic diagnostic sensor.

This guide objectively evaluates their physicochemical properties, targeting mechanisms, and experimental handling to assist researchers and drug development professionals in selecting the appropriate mitochondrial targeting moiety (MTM).

Mechanistic Foundations of Mitochondrial Targeting

Both compounds belong to the class of delocalized lipophilic cations (DLCs). Because the inner mitochondrial membrane (IMM) is highly hydrophobic, standard ions cannot pass through. However, DLCs possess an extensively delocalized positive charge that lowers the activation energy required for membrane translocation.

Their accumulation is strictly driven by the Nernst equation, capitalizing on the highly negative mitochondrial membrane potential ( ΔΨm​≈−160 mV) and the plasma membrane potential ( ΔΨp​≈−60 mV)[1].

G Extracellular Extracellular Space (~0 mV) Cytosol Cytosol (ΔΨp ≈ -60 mV) Extracellular->Cytosol Plasma Membrane Passive Diffusion Mitochondria Mitochondrial Matrix (ΔΨm ≈ -160 mV) Cytosol->Mitochondria Inner Mito Membrane Nernstian Accumulation

Diagram 1: Nernstian accumulation of lipophilic cations driven by sequential membrane potentials.

While both utilize this pathway, their structural differences dictate their utility:

  • Phosphonium,[3-(dimethylamino)propyl]triphenyl-: The TPP scaffold relies on three phenyl rings to perfectly shield the central phosphorus cation. This unique combination of lipophilicity and charge delocalization allows for seamless passive diffusion without disrupting the membrane[2]. The addition of the 3-(dimethylamino)propyl group provides a tertiary amine (pKa ~9.5). This functional handle can be protonated at physiological pH to aid in lysosomal escape or serve as a reactive site for conjugating pharmacophores (e.g., antioxidants or chemotherapeutics)[3].

  • Rhodamine 123: Rh123 delocalizes its charge across a rigid xanthene ring system. While this provides excellent intrinsic fluorescence for imaging, Rh123 is highly sensitive to fluctuations in the cellular state and exhibits lower overall targeting efficiency compared to TPP[2]. Furthermore, it is a known substrate for P-glycoprotein efflux pumps, which complicates retention studies[4].

Physicochemical & Performance Comparison

To objectively compare these compounds, we must evaluate their performance metrics across drug delivery and diagnostic imaging applications. TPP represents the most widely studied scaffold for long-term therapeutic applications due to its inert nature, whereas Rhodamine derivatives are limited by inherent phototoxicity and respiratory inhibition[2][5].

Table 1: Physicochemical Properties and Application Profiling

FeaturePhosphonium, [3-(dimethylamino)propyl]triphenyl-Rhodamine 123
Chemical Class Triphenylphosphonium (TPP) derivativeXanthene dye (Rhodamine)
Primary Function Therapeutic delivery vector / Conjugation handleFluorescent probe / ΔΨm​ sensor
Charge Delocalization Symmetrical across 3 phenyl ringsAsymmetrical across xanthene core
Fluorescence None (Requires conjugated fluorophore)Ex: 505 nm / Em: 530 nm (Green)
Mitochondrial Accumulation 100 to 1,000-fold concentration in matrix100 to 10,000-fold concentration in matrix
Toxicity Profile Low (Dependent on attached cargo)Phototoxic; inhibits F0F1-ATPase at high doses[5]
MMP Dependence High (Stable accumulation)Very High (Highly sensitive to depolarization)[2]

Self-Validating Experimental Methodologies

A critical pillar of mitochondrial research is ensuring that accumulation is genuinely driven by the membrane potential rather than non-specific lipid binding. The following protocols are designed as self-validating systems, incorporating mandatory controls to prove causality.

Workflow Step1 1. Cell Culture & Treatment Apply TPP-conjugate or Rh123 Step2 2. Incubation Rh123 (15m) or TPP (1-24h) Step1->Step2 Step3 3. Wash & Control Apply CCCP uncoupler to validate Step2->Step3 Step4 4. Data Acquisition Flow Cytometry or LC-MS/MS Step3->Step4

Diagram 2: Standardized self-validating workflow for evaluating mitochondrial targeting agents.

Protocol A: Quantifying TPP-Conjugate Accumulation via LC-MS/MS

Because Phosphonium, [3-(dimethylamino)propyl]triphenyl- lacks intrinsic fluorescence, its accumulation must be quantified analytically.

  • Causality: Subcellular fractionation isolates the mitochondria, but LC-MS/MS is required to differentiate the intact TPP-conjugate from potential metabolites.

  • Step 1: Incubate target cells (e.g., HeLa or MDA-MB-231) with 1–5 µM of the TPP-conjugate for 4 hours.

  • Step 2: Harvest cells and perform Dounce homogenization in an isotonic sucrose buffer (250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4).

  • Step 3: Perform differential centrifugation. Spin at 1,000 × g for 10 min to remove nuclei/intact cells. Spin the supernatant at 10,000 × g for 15 min to pellet the heavy membrane (mitochondrial) fraction.

  • Step 4 (Self-Validation): Resuspend the pellet and perform a Western blot or ELISA for Citrate Synthase (matrix marker) to validate fraction purity. Normalize all subsequent LC-MS/MS data to the Citrate Synthase concentration, ensuring that variations in mitochondrial mass do not skew the uptake data.

  • Step 5: Extract the TPP-conjugate using methanol protein precipitation and analyze via LC-MS/MS using a matched internal standard.

Protocol B: Dynamic Measurement of ΔΨm​ using Rhodamine 123

Rh123 is utilized to measure real-time changes in mitochondrial membrane potential.

  • Causality: Rh123 fluorescence quenches when highly concentrated inside the mitochondrial matrix. Therefore, it must be used at low, non-quenching concentrations to ensure that fluorescence intensity correlates linearly with ΔΨm​ .

  • Step 1: Seed cells in a 6-well plate and culture until 80% confluent.

  • Step 2: Wash cells with PBS and incubate with a low concentration of Rh123 (50 nM) in serum-free media for 20 minutes at 37°C in the dark.

  • Step 3 (Self-Validation): Divide the samples into two cohorts. Treat Cohort A with vehicle. Treat Cohort B with 10 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 10 minutes. CCCP is a protonophore that rapidly collapses the proton gradient and dissipates ΔΨm​ .

  • Step 4: Wash cells twice with cold PBS, trypsinize, and analyze via Flow Cytometry (FITC channel: Ex 488 nm / Em 530 nm).

  • Interpretation: If the fluorescence in Cohort B (CCCP) does not drop by at least 80% compared to Cohort A, the Rh123 is non-specifically binding to cellular lipids, and the data is invalid[4].

Strategic Selection Guide

When to choose Phosphonium, [3-(dimethylamino)propyl]triphenyl-: Select this TPP derivative when designing a therapeutic drug delivery system . If your goal is to deliver an antioxidant, a chemotherapeutic agent, or a metabolic inhibitor to the mitochondrial matrix, the TPP scaffold is vastly superior. It avoids the phototoxicity associated with dyes, does not inherently inhibit mitochondrial respiration at working concentrations, and provides a stable, highly lipophilic vector for passive diffusion[2][3]. The dimethylaminopropyl tail specifically offers a versatile chemical handle for conjugation.

When to choose Rhodamine 123: Select Rh123 when your objective is diagnostic imaging or flow cytometric profiling . Rh123 remains a gold-standard tool for rapidly assessing the polarization state of mitochondria in living cells. Additionally, because carcinoma cells often exhibit altered membrane potentials and prolonged retention of Rh123, it can be used in specialized assays to distinguish tumorigenic cells from normal epithelial cells[4]. However, it should not be used as a permanent conjugation handle for drugs due to its inherent toxicity and tendency to disrupt the F0F1-ATPase[5].

References

  • Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. RSC Publishing.
  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. PMC (NIH).
  • Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives. PMC (NIH).
  • Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry. ACS Publications.
  • Is the Mitochondrial Membrane Potential (∆Ψ) Correctly Assessed? Intracellular and Intramitochondrial Modifications of the ∆Ψ Probe, Rhodamine 123. MDPI.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Validation of [3-(dimethylamino)propyl]triphenylphosphonium Accumulation in Mitochondria

This guide provides an in-depth technical comparison of mass spectrometry-based validation of [3-(dimethylamino)propyl]triphenylphosphonium (DPP-TPP) accumulation with traditional fluorescence-based methods for assessing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of mass spectrometry-based validation of [3-(dimethylamino)propyl]triphenylphosphonium (DPP-TPP) accumulation with traditional fluorescence-based methods for assessing mitochondrial membrane potential. It is designed for researchers, scientists, and drug development professionals seeking to employ robust and quantitative methods for studying mitochondrial function.

Introduction: The Critical Role of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a key indicator of cellular health and metabolic activity. This electrochemical gradient across the inner mitochondrial membrane is essential for ATP synthesis, calcium homeostasis, and the import of proteins into the mitochondria. A decrease in ΔΨm is an early hallmark of apoptosis and is implicated in a variety of pathologies, including neurodegenerative diseases and cancer. Consequently, the accurate measurement of ΔΨm is crucial for understanding disease mechanisms and for the development of novel therapeutics targeting mitochondria.

Triphenylphosphonium (TPP) cations, due to their lipophilic and cationic nature, accumulate in the negatively charged mitochondrial matrix in a manner dependent on the membrane potential. This property has been exploited to deliver a variety of molecules, including antioxidants and therapeutic agents, to the mitochondria.[1] [3-(dimethylamino)propyl]triphenylphosphonium (DPP-TPP) is one such TPP-based compound that can be used to probe mitochondrial function. While fluorescent TPP derivatives are common, the direct quantification of non-fluorescent TPP compounds like DPP-TPP requires alternative analytical techniques. Mass spectrometry offers a highly sensitive and specific method for this purpose.

This guide will first detail the validation of DPP-TPP accumulation using a mass spectrometry-based approach, providing a step-by-step protocol and the scientific rationale behind it. Subsequently, it will compare this method with widely used fluorescent probes for measuring ΔΨm, namely JC-1, Tetramethylrhodamine, Methyl Ester (TMRM), and Tetramethylrhodamine, Ethyl Ester (TMRE).

Mass Spectrometry Validation of DPP-TPP Accumulation

The quantification of DPP-TPP accumulation in mitochondria by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a direct and highly sensitive measure of its uptake. This method is not reliant on fluorescence and is therefore not susceptible to issues such as photobleaching or spectral overlap.

Principle of the Method

The principle of this assay is based on the selective accumulation of the positively charged DPP-TPP cation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential. After exposing cells to DPP-TPP, the mitochondrial fraction is isolated, and the amount of accumulated DPP-TPP is quantified by LC-MS/MS. To account for variations in mitochondrial content between samples, the DPP-TPP signal is normalized to the signal of a mitochondrial mass marker.

Experimental Workflow for DPP-TPP Quantification

The following diagram illustrates the overall workflow for the mass spectrometry-based validation of DPP-TPP accumulation.

workflow cluster_cell_culture Cell Culture & Treatment cluster_fractionation Subcellular Fractionation cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Seed cells and allow to adhere B Treat cells with DPP-TPP (and mitochondrial modulators, e.g., CCCP as a control) A->B C Harvest and homogenize cells B->C D Isolate mitochondria via differential centrifugation C->D E Lyse isolated mitochondria D->E F Protein precipitation and extraction of DPP-TPP E->F G Add internal standard F->G H Inject sample onto LC column G->H I Separate DPP-TPP from matrix components H->I J Detect and quantify DPP-TPP by MS/MS (Multiple Reaction Monitoring - MRM) I->J L Quantify DPP-TPP concentration J->L K Generate standard curve K->L M Normalize to mitochondrial mass (e.g., using MitoTracker Green FM or protein assay) L->M N Compare accumulation under different conditions M->N

Caption: Workflow for DPP-TPP quantification by LC-MS/MS.

Detailed Experimental Protocol
2.3.1. Materials and Reagents
  • [3-(dimethylamino)propyl]triphenylphosphonium bromide

  • Cell culture medium and supplements

  • Mitochondrial isolation buffer (e.g., containing sucrose, MOPS, and EGTA)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for control experiments

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (e.g., a deuterated analog of DPP-TPP or a structurally similar compound)

  • BCA protein assay kit or MitoTracker Green FM for normalization

2.3.2. Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

    • Treat the cells with a working concentration of DPP-TPP (typically in the low micromolar range) for a specified time.

    • For a negative control, treat a separate set of cells with a mitochondrial uncoupler like CCCP prior to and during DPP-TPP incubation to dissipate the mitochondrial membrane potential.

  • Mitochondrial Isolation:

    • Harvest the cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in mitochondrial isolation buffer and homogenize using a Dounce homogenizer or a similar method.

    • Perform differential centrifugation to separate the mitochondrial fraction from other cellular components. This typically involves a low-speed spin to pellet nuclei and intact cells, followed by a high-speed spin to pellet the mitochondria.

  • Sample Preparation for LC-MS/MS:

    • Resuspend the mitochondrial pellet in a lysis buffer.

    • To precipitate proteins and extract DPP-TPP, add ice-cold acetonitrile (typically 3 volumes).

    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant containing DPP-TPP to a new tube.

    • Add a known concentration of the internal standard to all samples, standards, and quality controls.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column for separation. The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution is used to separate DPP-TPP from other components.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for DPP-TPP and the internal standard need to be optimized. For DPP-TPP, you would monitor the transition from the precursor ion (the molecular weight of the cation) to a specific product ion.

  • Data Analysis and Normalization:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of DPP-TPP in the samples from the standard curve.

    • Normalize the amount of DPP-TPP to the mitochondrial content. This can be done by:

      • Performing a protein quantification assay (e.g., BCA) on the mitochondrial lysate.

      • Alternatively, for whole-cell analysis, co-staining with a mitochondrial mass probe like MitoTracker Green FM, which accumulates in mitochondria independently of membrane potential, can be used for normalization in parallel experiments analyzed by flow cytometry or fluorescence microscopy.[2][3]

Alternative Methods: Fluorescent Probes for Mitochondrial Membrane Potential

Fluorescent probes are widely used for assessing ΔΨm due to their ease of use and compatibility with high-throughput screening and imaging platforms.

Mechanism of Common Fluorescent Probes

The following diagram illustrates the different mechanisms of DPP-TPP and common fluorescent probes.

mechanisms cluster_probes Probes for Mitochondrial Membrane Potential cluster_ms Mass Spectrometry-Based cluster_fluorescent Fluorescence-Based cluster_mitochondrion Mitochondrion cluster_matrix_high High ΔΨm (Healthy) cluster_matrix_low Low ΔΨm (Depolarized) DPP_TPP DPP-TPP (Non-fluorescent TPP cation) DPP_TPP_accum_high High DPP-TPP Accumulation DPP_TPP->DPP_TPP_accum_high Accumulates based on ΔΨm DPP_TPP_accum_low Low DPP-TPP Accumulation DPP_TPP->DPP_TPP_accum_low Reduced accumulation JC1 JC-1 (Ratiometric dye) JC1_agg JC-1 Aggregates (Red Fluorescence) JC1->JC1_agg Forms J-aggregates in high concentration JC1_mono JC-1 Monomers (Green Fluorescence) JC1->JC1_mono Remains as monomers in low concentration TMRM_TMRE TMRM/TMRE (Nernstian dyes) TMRM_accum_high High TMRM/TMRE Accumulation (Bright Red Fluorescence) TMRM_TMRE->TMRM_accum_high Accumulates based on ΔΨm TMRM_accum_low Low TMRM/TMRE Accumulation (Dim Red Fluorescence) TMRM_TMRE->TMRM_accum_low Reduced accumulation

Caption: Comparison of accumulation mechanisms.

  • JC-1: This ratiometric dye exists as monomers with green fluorescence at low concentrations (in the cytoplasm and in depolarized mitochondria). In healthy mitochondria with a high ΔΨm, JC-1 accumulates and forms "J-aggregates," which exhibit red fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial polarization that is less dependent on mitochondrial mass.[4]

  • TMRM and TMRE: These are monovalent cationic dyes that accumulate in the mitochondrial matrix in a Nernstian fashion. The fluorescence intensity of these probes is directly proportional to the ΔΨm. A decrease in ΔΨm results in the release of the dye into the cytoplasm and a corresponding decrease in mitochondrial fluorescence.[5]

Experimental Protocols for Fluorescent Probes
3.2.1. JC-1 Staining
  • Preparation: Prepare a stock solution of JC-1 in DMSO.

  • Staining: Dilute the JC-1 stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-5 µM).

  • Incubation: Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS or culture medium.

  • Analysis: Analyze the cells immediately by fluorescence microscopy, flow cytometry, or a plate reader. For ratiometric analysis, measure both the green fluorescence (emission ~529 nm) and the red fluorescence (emission ~590 nm).

3.2.2. TMRM/TMRE Staining
  • Preparation: Prepare a stock solution of TMRM or TMRE in DMSO.

  • Staining: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 20-100 nM).

  • Incubation: Incubate the cells with the staining solution for 20-30 minutes at 37°C.

  • Analysis: Analyze the live cells by fluorescence microscopy or flow cytometry. It is often recommended to keep the dye in the medium during analysis to maintain equilibrium.

Comparative Analysis: Mass Spectrometry vs. Fluorescent Probes

FeatureMass Spectrometry with DPP-TPPFluorescent Probes (JC-1, TMRM/TMRE)
Quantification Absolute quantification possible with an appropriate internal standard.Primarily semi-quantitative or relative; absolute quantification is challenging.[6]
Specificity Highly specific for the target analyte (DPP-TPP).Can be prone to off-target effects and artifacts. For example, some fluorescent dyes can be substrates for efflux pumps.[7]
Sensitivity Extremely sensitive, capable of detecting picomolar to femtomolar amounts.High sensitivity, but can be limited by background fluorescence and photobleaching.
Artifacts Minimal artifacts related to the detection method itself.Susceptible to photobleaching, quenching, and spectral overlap. The fluorescence of some probes can be influenced by factors other than ΔΨm.
Multiplexing Can be multiplexed to detect multiple analytes simultaneously.Multiplexing can be challenging due to spectral overlap.
Throughput Lower throughput due to sample preparation and chromatography time.High throughput, especially with plate readers and flow cytometers.
Instrumentation Requires access to an LC-MS/MS system.Requires a fluorescence microscope, flow cytometer, or plate reader.
Live-cell analysis Endpoint assay requiring cell lysis.Well-suited for live-cell imaging and dynamic studies.

Conclusion and Recommendations

The choice of method for assessing mitochondrial accumulation and membrane potential depends on the specific research question and available resources.

Mass spectrometry-based validation of DPP-TPP accumulation is the gold standard for quantitative and highly specific analysis. It is the preferred method when absolute quantification is required, for example, in pharmacokinetic studies of mitochondria-targeted drugs. The high specificity of this technique minimizes the risk of artifacts that can confound the interpretation of results from fluorescent probes.

Fluorescent probes like JC-1, TMRM, and TMRE are excellent tools for qualitative and semi-quantitative assessments of ΔΨm, particularly for high-throughput screening and live-cell imaging. Their ease of use and compatibility with common laboratory equipment make them highly accessible. However, researchers must be aware of their potential limitations and include appropriate controls to ensure the validity of their findings.

For a comprehensive and robust understanding of mitochondrial function, a combination of these approaches can be particularly powerful. For instance, fluorescent probes can be used for initial screening, followed by mass spectrometry for the validation and absolute quantification of the accumulation of key compounds.

References

  • Amerigo Scientific. MitoTracker® Green FM, Mitochondria Green Fluorescent Probe. Available at: [Link]

  • Pendergrass, W., et al. (2004).
  • Chen, Y., et al. (2020). Quantitative analysis of interactive behavior of mitochondria and lysosomes using structured illumination microscopy.
  • Zavialova, E., et al. (2023). A new triphenylphosphonium-conjugated amphipathic cationic peptide with improved cell-penetrating and ROS-targeting properties. Current Research in Pharmacology and Drug Discovery, 4, 100148.
  • Koopman, W. J., et al. (2008). Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells. Cancer letters, 268(1), 153-162.
  • Reungpatthanaphong, P., et al. (2017). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of visualized experiments : JoVE, (129), 56508.
  • Kushnareva, Y., & Sokolov, A. P. (2022). Is the Mitochondrial Membrane Potential (∆Ψ) Correctly Assessed? Intracellular and Intramitochondrial Modifications of the ∆Ψ Probe, Rhodamine 123. International journal of molecular sciences, 23(3), 1251.
  • Roy, S., & Srilatha, K. (2024).
  • Li, Y., et al. (2024). Mitochondria-Targeted Fluorescent Probes: Bridging Molecular Innovation and Disease Diagnosis. Journal of Medicinal Chemistry.
  • Kim, T. H., et al. (2017). Aggregation-Induced Fluorescence Probe for Monitoring Membrane Potential Changes in Mitochondria. ACS applied materials & interfaces, 9(48), 41782-41789.
  • Zavialova, E., et al. (2022). A new triphenylphosphonium-conjugated amphipathic cationic peptide with improved cell-penetrating and ROS-targeting properties. Current Research in Pharmacology and Drug Discovery, 4, 100148.
  • Scaduto, R. C., & Grotyohann, L. W. (2007). Evaluating mitochondrial membrane potential in cells. Methods in molecular biology (Clifton, N.J.), 372, 263-274.
  • Javadov, S., & Kuznetsov, A. V. (2023). Measuring mitochondrial membrane potential. EMBO reports, e57244.
  • Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical reviews, 117(15), 10043-10120.
  • Perez, J., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules (Basel, Switzerland), 28(16), 6109.
  • Chen, W. W., et al. (2016). Absolute quantification of matrix metabolites reveals the dynamics of mitochondrial metabolism. Cell, 166(5), 1324-1337.e11.
  • Xu, Y., et al. (2009). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Pharmaceutical research, 26(6), 1504-1515.
  • Xu, Y., et al. (2009). A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels. Pharmaceutical research, 26(6), 1504-1515.
  • Chen, W. W., et al. (2017). Rapid immunopurification of mitochondria for metabolite profiling and absolute quantification of matrix metabolites.
  • Stefely, J. A., et al. (2016). Mitochondrial protein functions elucidated by multi-omic mass spectrometry profiling.
  • Zhang, X., et al. (2021). A standardized mass spectrometry-based quantitative proteomic profiling workflow. Toxicology in Vitro, 72, 105086.

Sources

Validation

A Comparative Guide to the Efficacy of Mitochondria-Targeting Lipophilic Cations: A Focus on [3-(dimethylamino)propyl]triphenylphosphonium

Introduction: The Mitochondrion as a Therapeutic Nexus Mitochondria, long recognized as the powerhouses of the cell, are now understood to be central regulators of cellular life and death, orchestrating processes from en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mitochondrion as a Therapeutic Nexus

Mitochondria, long recognized as the powerhouses of the cell, are now understood to be central regulators of cellular life and death, orchestrating processes from energy metabolism to apoptosis.[1][2] This central role makes them a critical target for therapeutic intervention in a host of human pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4] However, the unique double-membrane structure and the highly negative mitochondrial membrane potential (ΔΨm) of approximately -150 to -180 mV create a formidable barrier for the delivery of therapeutic agents.[5][6]

To overcome this challenge, researchers have harnessed the power of delocalized lipophilic cations (DLCs). These molecules possess a positive charge distributed over a large, hydrophobic surface area, a combination that significantly lowers the energy barrier for crossing lipid bilayers.[7][8] Driven by the strong negative potential across the inner mitochondrial membrane, DLCs can accumulate within the mitochondrial matrix at concentrations several hundredfold higher than in the cytoplasm, a phenomenon governed by the Nernst equation.[3][9] This targeted accumulation provides a powerful strategy for delivering diagnostic and therapeutic payloads directly to the site of mitochondrial dysfunction.

This guide provides a comparative analysis of several key DLCs, with a special focus on the unique properties of Phosphonium, [3-(dimethylamino)propyl]triphenyl- (3-DMATP). We will delve into the established efficacy of benchmark cations, present the theoretical advantages of the 3-DMATP structure, and provide detailed experimental protocols for researchers to validate and compare these compounds in their own work.

The Gold Standard: The Triphenylphosphonium (TPP) Cation

The triphenylphosphonium (TPP) cation is arguably the most widely used and well-characterized moiety for mitochondrial targeting.[10][11] Its three phenyl rings create a broad, lipophilic surface that facilitates passage through cellular membranes, while the positive charge on the phosphorus atom drives its accumulation in the mitochondrial matrix.[12][13]

  • Mechanism of Action : The journey of a TPP-conjugated molecule begins with its passive diffusion across the plasma membrane. Once in the cytosol, the potent electrical gradient of the inner mitochondrial membrane acts as an electrophoretic force, drawing the positively charged TPP conjugate into the mitochondrial matrix.[9][14] This allows for the selective delivery of a wide array of cargo, from antioxidants to imaging agents.[3][15]

  • Advantages : The primary advantage of the TPP scaffold is its proven and robust mitochondrial targeting capability, achieving accumulation factors of up to 1000-fold.[3] Its chemical stability and well-understood synthesis make it a reliable choice for conjugating to various bioactive molecules.

  • Limitations : Despite its efficacy, the TPP moiety is not merely a passive vector. At higher concentrations, TPP cations themselves can exhibit toxicity by disrupting the mitochondrial membrane potential and inhibiting the respiratory chain.[13][16] Therefore, a critical aspect of designing TPP-based therapeutics is balancing the concentration required for a therapeutic effect against the onset of intrinsic toxicity.

cluster_0 Extracellular Space cluster_1 Cytosol cluster_2 Mitochondrion TPP_out TPP Conjugate TPP_in TPP Conjugate TPP_out->TPP_in Plasma Membrane Diffusion Matrix Mitochondrial Matrix (ΔΨm ≈ -180mV) TPP_in->Matrix Inner Mitochondrial Membrane (IMM) Electrophoretic Accumulation

Caption: Mechanism of TPP-mediated mitochondrial accumulation.

Focus Compound: [3-(dimethylamino)propyl]triphenylphosphonium (3-DMATP)

3-DMATP belongs to the TPP family but possesses a distinct structural feature: a [3-(dimethylamino)propyl] chain. While primarily known as a key intermediate in the synthesis of the antihistamine Olopatadine, its structure suggests unique potential as a mitochondria-targeting agent.[17][18]

The most compelling feature of 3-DMATP is the terminal dimethylamino group. This tertiary amine has a pKa that allows it to be protonated in acidic environments, such as the tumor microenvironment or within endo-lysosomal compartments. This confers a potential "pH-switchable" character. In the neutral pH of the bloodstream, the compound may be less charged and more readily cross cell membranes. Upon encountering an acidic environment, protonation would increase its positive charge, potentially enhancing its retention and mitochondrial uptake. This property could be exploited for more selective targeting of cancer cells, which often exhibit a more acidic extracellular pH.

While direct, peer-reviewed comparative efficacy studies are not yet abundant for 3-DMATP, its structural similarity to other alkyl-TPP cations suggests it will follow the same fundamental principles of mitochondrial accumulation.[19][20] The key differentiator lies in its potential pH-responsiveness, a feature that warrants further investigation.

Comparative Analysis with Alternative Lipophilic Cations

To understand the potential efficacy of 3-DMATP, it is essential to compare it with other well-established DLCs, each with distinct properties and applications.

Compound Charge Key Features & Primary Use Advantages Limitations
Triphenylphosphonium (TPP) Monocationic (+)Gold standard for conjugating and delivering cargo to mitochondria.[11]Well-established, robust accumulation, versatile chemistry.[3]Intrinsic toxicity at high concentrations; can disrupt ΔΨm.[13][16]
3-DMATP Monocationic (+)TPP derivative with a terminal dimethylamino group; potential for pH-sensitive charge. Used as a chemical intermediate.[17][18]Theoretically offers pH-responsive targeting for enhanced selectivity.Lacks extensive direct comparative data on efficacy and toxicity.
Rhodamine 123 Monocationic (+)Fluorescent dye used as a probe for mitochondrial membrane potential and for sorting functionally distinct cells.[21]Rapid uptake, intrinsic fluorescence allows for direct visualization.[22][23]Washes out of cells if ΔΨm is lost; not ideal for fixation.[23] Can have cytostatic effects.[22]
Dequalinium (DQA) Dicationic (++)Bola-amphiphilic structure; shows selectivity for accumulation in carcinoma cells.[5][6] Used to form "DQAsomes" for drug delivery.[24]High selectivity for cancer cells; can be formulated into nanocarriers.[5][6] Intrinsically cytotoxic to cancer cells.[25]Higher inherent toxicity than some monocations; can cause mtDNA depletion.[25]
F16 & Derivatives Monocationic (+)Theranostic agents with intrinsic fluorescence and anticancer activity.[26][27]Dual function for imaging and therapy; high selectivity for cancer cells over normal cells reported for some derivatives.[26][28]Structure-activity relationship is still under active investigation.[26]

Experimental Protocols for Comparative Efficacy Evaluation

To objectively compare the efficacy of 3-DMATP and other lipophilic cations, a series of standardized, self-validating experiments is required. The following protocols provide a framework for such an evaluation.

Protocol 1: Assessment of Mitochondrial Accumulation via Confocal Microscopy

This protocol quantifies the degree to which a compound colocalizes with mitochondria, providing a direct measure of its targeting efficiency.

Rationale: By co-staining cells with a test compound (if fluorescent) or a fluorescently-tagged version of the compound and a validated mitochondrial marker (e.g., MitoTracker™ Red CMXRos), we can visualize and quantify the extent of their spatial overlap. The Pearson's Correlation Coefficient (PCC) is a statistical measure of this colocalization, with a value closer to +1.0 indicating strong positive correlation.

Step-by-Step Methodology:

  • Cell Culture: Seed cells (e.g., HeLa or MCF-7) onto glass-bottom confocal dishes at a density that will result in 60-70% confluency at the time of imaging. Culture overnight in appropriate media.

  • Mitochondrial Staining: Incubate cells with 100 nM MitoTracker™ Red CMXRos for 20 minutes at 37°C. This dye selectively accumulates in active mitochondria and is well-retained after fixation.

  • Wash: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Compound Incubation: Incubate the cells with the test lipophilic cation (e.g., 1-5 µM of 3-DMATP, Rhodamine 123, or F16) for 30 minutes at 37°C. A concentration gradient should be tested to determine optimal staining without inducing immediate toxicity.

  • Wash: Repeat the wash step (Step 3).

  • Fixation (Optional but Recommended): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature for stable imaging. Wash again with PBS.

  • Imaging: Acquire images using a confocal laser scanning microscope. Use separate channels with appropriate laser excitation and emission filter settings to avoid spectral bleed-through (e.g., Green channel for Rhodamine 123/F16, Red channel for MitoTracker).

  • Analysis: Using image analysis software (e.g., ImageJ with the JACoP plugin), select regions of interest (ROIs) containing individual cells and calculate the Pearson's Correlation Coefficient between the two channels.

A 1. Seed Cells on Confocal Dish B 2. Incubate with MitoTracker Red A->B C 3. Wash with PBS B->C D 4. Incubate with Test Cation (e.g., 3-DMATP) C->D E 5. Wash with PBS D->E F 6. Fix with PFA E->F G 7. Acquire Images (Confocal Microscope) F->G H 8. Analyze Colocalization (Calculate Pearson's Coefficient) G->H

Caption: Workflow for mitochondrial colocalization analysis.

Protocol 2: Comparative Cytotoxicity using the MTT Assay

This protocol determines the concentration at which a compound is toxic to cells, allowing for the comparison of their therapeutic index.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each lipophilic cation (3-DMATP, Dequalinium, etc.) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the compound concentration. Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value for each compound.

A 1. Seed Cells in 96-well Plate B 2. Treat with Serial Dilutions of Cations A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Workflow for comparative cytotoxicity (MTT) assay.

Conclusion and Future Perspectives

The targeted delivery of therapeutic agents to mitochondria holds immense promise for the future of medicine. While the triphenylphosphonium cation remains a foundational tool in this endeavor, the development of novel derivatives with enhanced properties is crucial.[9]

Phosphonium, [3-(dimethylamino)propyl]triphenyl- (3-DMATP) presents an intriguing candidate. Its unique structural element—a terminal tertiary amine—suggests the potential for pH-responsive behavior, which could be leveraged for more selective drug delivery to tumors. However, this hypothesis must be rigorously tested. The experimental frameworks provided in this guide offer a clear path for researchers to directly compare the mitochondrial targeting efficiency and cytotoxic profile of 3-DMATP against established agents like Rhodamine 123, Dequalinium, and the F16 family of dyes.

Future research should focus not only on efficacy but also on the long-term biocompatibility and potential off-target effects of these cations. The ideal mitochondria-targeting vector will strike a delicate balance: potent and selective accumulation in the mitochondria of diseased cells, coupled with minimal intrinsic toxicity and disruption of normal cellular function.[10][20] The continued rational design and comparative evaluation of novel lipophilic cations like 3-DMATP will be instrumental in realizing the full therapeutic potential of mitochondrial medicine.

References

  • Pawar, A., Korake, S., & Gajbhiye, K. R. (2021). Dequalinium-Derived Nanoconstructs: A Promising Vehicle for Mitochondrial Targeting. Current Drug Delivery, 18(8), 1056-1063.
  • Bałczewski, P., et al. (2016). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. RSC Advances, 6(92), 89634-89643. [Link]

  • Gajbhiye, K. R., et al. (2021). Dequalinium-Derived Nanoconstructs: A Promising Vehicle for Mitochondrial Targeting. Current Drug Delivery, 18(8), 1056-1063.
  • Cheng, Z., et al. (2019). Mitochondria-targeting fluorescent molecules for high efficiency cancer growth inhibition and imaging. Chemical Science, 10(37), 8549-8557. [Link]

  • Kalyanaraman, B., et al. (2017). Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry, 17(13), 1796-1804. [Link]

  • Kim, H., et al. (2018). Dequalinium-based functional nanosomes show increased mitochondria targeting and anticancer effect. International Journal of Nanomedicine, 13, 193-206. [Link]

  • D'Souza, G. G. M., et al. (2011). Surface Modification of Liposomes With rhodamine-123-conjugated Polymer Results in Enhanced Mitochondrial Targeting. Journal of Drug Targeting, 19(7), 552-561. [Link]

  • Fucikova, A., et al. (1998). Dequalinium induces a selective depletion of mitochondrial DNA from HeLa human cervical carcinoma cells. Experimental Cell Research, 245(1), 137-145. [Link]

  • Krasowska, A., et al. (2021). Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. Molecules, 27(1), 5. [Link]

  • Wang, J., et al. (2011). The use of mitochondrial targeting resveratrol liposomes modified with a dequalinium polyethylene glycol-distearoylphosphatidyl ethanolamine conjugate to induce apoptosis in resistant lung cancer cells. Biomaterials, 32(23), 552-61. [Link]

  • Darzynkiewicz, Z., et al. (1982). Increased mitochondrial uptake of rhodamine 123 during lymphocyte stimulation. Proceedings of the National Academy of Sciences, 79(18), 5748-5752. [Link]

  • Spivak, A. Y., et al. (2021). Recent Advances in Chemical Biology of Mitochondria Targeting. Frontiers in Cell and Developmental Biology, 9, 669520. [Link]

  • Cheng, Z., et al. (2019). Mitochondria-targeting F16 derivative 5BMF for high efficiency cancer treatment and imaging. ResearchGate. [Link]

  • Liu, Z., et al. (2022). Development of Mitochondria-Targeted Small-Molecule Dyes for Myocardial PET and Fluorescence Bimodal Imaging. Journal of Medicinal Chemistry, 65(2), 1039-1051. [Link]

  • Kalyanaraman, B., et al. (2018). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Accounts of Chemical Research, 51(10), 2431-2441. [Link]

  • Bałczewski, P., et al. (2016). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt. ResearchGate. [Link]

  • Darzynkiewicz, Z., et al. (1981). Interactions of Rhodamine 123 with Living Cells Studied by Flow Cytometry. Cancer Research, 41(11 Part 1), 4583-4590. [Link]

  • Zhang, Y., et al. (2023). Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. Chemical Society Reviews, 52(23), 8196-8226. [Link]

  • Bio-Synthesis Inc. (2023). MITO-Porters Enable Delivery of Antisense Drugs to Mitochondria. Bio-Synthesis Blog. [Link]

  • Yamada, Y., et al. (2008). MITO-Porter: A liposome-based carrier system for delivery of macromolecules into mitochondria via membrane fusion. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(2), 423-432. [Link]

  • Wilson, D., et al. (2023). Novel Lipophilic-Cationic Molecular Probes for Enhanced Imaging of Mitochondria. Journal of Nuclear Medicine, 64(supplement 2), 1989. [Link]

  • Hu, Z. (2018). Novel lipophilic cations for delivery of mitochondria-acting therapeutics. Doctoral thesis, Nanyang Technological University, Singapore. [Link]

  • Galkin, I. I., et al. (2021). Rational Design 2-Hydroxypropylphosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors: Synthesis, Structure, and Biological Properties. Molecules, 26(11), 3324. [Link]

  • Lee, W. C., & Bae, Y. H. (2022). Rational Designs at the Forefront of Mitochondria-Targeted Gene Delivery: Recent Progress and Future Perspectives. ACS Biomaterials Science & Engineering, 8(2), 464-478. [Link]

  • Liu, Z., et al. (2022). Development of Mitochondria-Targeted Small-Molecule Dyes for Myocardial PET and Fluorescence Bimodal Imaging. Journal of Medicinal Chemistry, 65(2), 1039-1051. [Link]

  • Trnka, J., et al. (2015). Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak. PLOS ONE, 10(4), e0121837. [Link]

  • Le, T. B., et al. (2020). Cationic Liposomes as Vectors for Nucleic Acid and Hydrophobic Drug Therapeutics. International Journal of Molecular Sciences, 21(24), 9669. [Link]

  • Ross, M. F., et al. (2008). Rapid and extensive uptake and activation of hydrophobic triphenylphosphonium cations within cells. Biochemical Journal, 411(3), 633-645. [Link]

  • Yamada, Y., et al. (2012). Dual Function MITO-Porter, a Nano Carrier Integrating Both Efficient Cytoplasmic Delivery and Mitochondrial Macromolecule Delivery. Molecular Therapy, 20(8), 1581-1589. [Link]

  • Yamane, K., et al. (2024). Investigation of the Nanoparticulation Method and Cell-Killing Effect following the Mitochondrial Delivery of Hydrophobic Porphyrin-Based Photosensitizers. International Journal of Molecular Sciences, 25(8), 4294. [Link]

  • Wang, C., et al. (2020). Anionic Polymers Promote Mitochondrial Targeting of Delocalized Lipophilic Cations. Bioconjugate Chemistry, 31(4), 1049-1057. [Link]

  • ResearchGate. (n.d.). Schematic representation of the transport of a lipophilic cation... ResearchGate. [Link]

  • Marrache, S., & Dhar, S. (2015). Influence of Triphenylphosphonium (TPP) Cation Hydrophobization with Phospholipids on Cellular Toxicity and Mitochondrial Selectivity. Journal of Nanoscience and Nanotechnology, 2(1), 103. [Link]

  • Wang, C., et al. (2020). Anionic Polymers Promote Mitochondrial Targeting of Delocalized Lipophilic Cations. eScholarship, University of California. [Link]

  • Švenda, J., et al. (2023). Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry. Journal of Medicinal Chemistry, 66(17), 11847-11885. [Link]

  • Švenda, J., et al. (2023). Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry. ACS Publications. [Link]

  • Murphy, M. P., & Smith, R. A. J. (2008). Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1034-1037. [Link]

  • Xi'an Prius Biological Engineering Co.,Ltd. (n.d.). 3-((Dimethylamino)propyl)triphenylphosphonium Bromide. Product Page. [Link]

  • Google Patents. (2016). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

Sources

Comparative

Comparative Validation of Mitochondrial Targeting: A Guide to In Vitro and In Vivo Strategies for [3-(dimethylamino)propyl]triphenylphosphonium (DPDAPP)

An In-Depth Technical Guide This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to validate the mitochondrial targeting of [3-(dimethylamino)propyl]triphenylphosphonium (DPDAPP)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to validate the mitochondrial targeting of [3-(dimethylamino)propyl]triphenylphosphonium (DPDAPP) and related lipophilic cations. We will move beyond simple protocol listings to explore the underlying scientific principles, the rationale behind experimental choices, and the interpretation of data for researchers in drug development and molecular biology.

The Scientific Premise: Why Target Mitochondria with Triphenylphosphonium?

Mitochondria are central hubs for cellular metabolism, energy production, and programmed cell death, making them critical targets for therapeutic intervention in oncology, neurodegeneration, and cardiovascular diseases.[1][2] The primary strategy for delivering molecular cargo to this organelle leverages the significant negative mitochondrial membrane potential (ΔΨm), which is approximately -130 to -150 mV in the mitochondrial matrix relative to the cytoplasm.[3]

Lipophilic cations, such as those based on the triphenylphosphonium (TPP+) scaffold, are the most widely used and experimentally validated platform for mitochondrial drug delivery.[4][5] The TPP+ moiety, including derivatives like DPDAPP, possesses two key features:

  • Lipophilicity : The three phenyl groups allow the cation to readily pass through the lipid bilayers of the cell and mitochondrial membranes.[5]

  • Delocalized Positive Charge : The positive charge on the phosphorus atom is dispersed across the large surface area of the molecule, facilitating its electrophoretic accumulation within the negatively charged mitochondrial matrix, a process governed by the Nernst equation.[1][5][6]

Notably, many cancer cells exhibit a hyperpolarized mitochondrial membrane (a ΔΨm ~60 mV higher than in normal cells), which can lead to even greater preferential accumulation of TPP-conjugated compounds in tumors.[4][7] Validating that a TPP-based molecule like DPDAPP successfully exploits this potential is a multi-stage process, beginning with cellular models and progressing to whole-organism systems.

Part 1: In Vitro Validation: Confirmation in a Controlled Cellular Environment

In vitro validation aims to provide direct evidence of mitochondrial accumulation and to characterize the functional consequences of this targeting at the cellular level. These methods are typically high-throughput, cost-effective, and essential for initial screening and mechanism-of-action studies.

A. Qualitative Assessment: Visualizing Mitochondrial Co-localization

The most direct way to confirm mitochondrial targeting is to see it. Confocal Laser Scanning Microscopy (CLSM) offers high-resolution imaging to visualize the subcellular localization of a fluorescently-tagged DPDAPP derivative.

Experimental Rationale: This experiment is based on the principle of co-localization. By simultaneously labeling mitochondria with a known mitochondrial stain (e.g., MitoTracker™ Deep Red) and the cell with the fluorescently-labeled DPDAPP conjugate, a visual overlap of the signals provides compelling qualitative proof of targeting.[8]

Experimental Workflow: Confocal Microscopy Co-localization

cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging & Analysis prep1 1. Seed Cells (e.g., HeLa, MCF-7) on glass-bottom dishes prep2 2. Incubate 24h for adherence prep1->prep2 stain1 3. Add DPDAPP-Fluorophore Conjugate (e.g., 0.5 µM) prep2->stain1 stain3 5. Incubate 30 min at 37°C stain1->stain3 stain2 4. Add MitoTracker™ (e.g., 200 nM) stain2->stain3 image1 6. Wash cells with pre-warmed buffer stain3->image1 image2 7. Image using Confocal Microscope (e.g., 488nm & 633nm lasers) image1->image2 image3 8. Merge Channels & Analyze Co-localization (Pearson's Coefficient) image2->image3 cluster_treat Cell Treatment cluster_stain JC-1 Staining cluster_read Data Acquisition & Analysis treat1 1. Plate Cells (e.g., 96-well) treat2 2. Treat with DPDAPP (Dose-Response) treat1->treat2 treat3 3. Include Controls (Vehicle, CCCP) treat2->treat3 stain1 4. Remove Media treat3->stain1 stain2 5. Add JC-1 Solution stain1->stain2 stain3 6. Incubate 15-30 min at 37°C stain2->stain3 read1 7. Wash Cells stain3->read1 read2 8. Read Fluorescence (Red & Green Channels) read1->read2 read3 9. Calculate Red/Green Ratio read2->read3 read4 10. Interpret Data (↓ Ratio = Depolarization) read3->read4

Caption: Workflow for JC-1 mitochondrial membrane potential assay.

Part 2: In Vivo Validation: Assessing Targeting in a Complex Biological System

After establishing mitochondrial targeting in vitro, it is imperative to confirm that the compound reaches its intended target within a living organism. In vivo studies assess the compound's biodistribution, pharmacokinetics (PK), and ultimately, its therapeutic efficacy and potential toxicity.

A. Biodistribution and Target Engagement

The primary goal of in vivo validation is to answer the question: "Where does the compound go, and does it accumulate in the target tissue?" This is typically accomplished through non-invasive imaging or ex vivo analysis of tissues.

Experimental Rationale: By labeling DPDAPP with an imaging agent (a radionuclide for PET/SPECT or a near-infrared fluorophore), its accumulation in various organs can be tracked over time. [1]This provides crucial information on target engagement (e.g., in a tumor) versus off-target accumulation in organs like the liver, heart, and kidneys, which is critical for evaluating the therapeutic index. [9][10]Tissues with high metabolic rates and mitochondrial density, such as the heart, are expected to show significant uptake. [1] Detailed Protocol: In Vivo Biodistribution in a Murine Model

  • Compound Preparation:

    • Synthesize a DPDAPP conjugate labeled with a suitable imaging probe. For example, a near-infrared (NIR) dye like DIR for whole-body fluorescence imaging. [3][9]

  • Animal Model:

    • Use appropriate animal models, such as healthy mice to assess general distribution or tumor-bearing mice (xenograft models) to evaluate tumor-specific targeting. [7][9]

  • Administration and Imaging:

    • Inject a cohort of mice with the labeled DPDAPP conjugate, typically via tail vein (intravenous) injection. [11] * At designated time points (e.g., 1, 4, 8, 24, 48 hours), image the live, anesthetized mice using an appropriate imaging system (e.g., IVIS for fluorescence). [3][9]

  • Ex Vivo Analysis:

    • After the final imaging time point, humanely euthanize the animals.

    • Harvest key organs (tumor, heart, liver, spleen, kidneys, lungs, brain). [9][10] * Image the excised organs to quantify the signal intensity in each tissue. [10]This provides more accurate, endpoint confirmation of the live imaging data.

  • Data Analysis:

    • Quantify the fluorescence intensity in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

    • Analyze the tumor-to-organ ratios to determine targeting specificity. [9] Workflow: In Vivo Biodistribution Study

cluster_prep Preparation cluster_admin Administration & Live Imaging cluster_exvivo Ex Vivo Analysis prep1 1. Synthesize Labeled DPDAPP (e.g., DPDAPP-DIR) prep2 2. Establish Animal Model (e.g., Tumor-Bearing Mice) prep1->prep2 admin1 3. Inject Labeled Compound (IV Injection) prep2->admin1 admin2 4. Perform Live Animal Imaging at Multiple Time Points (1h, 4h, 24h) admin1->admin2 exvivo1 5. Euthanize & Harvest Organs admin2->exvivo1 exvivo2 6. Image Excised Organs exvivo1->exvivo2 exvivo3 7. Quantify Signal (%ID/g) exvivo2->exvivo3 exvivo4 8. Determine Tumor-to-Organ Ratios exvivo3->exvivo4

Caption: Workflow for an in vivo biodistribution study.

B. Therapeutic Efficacy Studies

If DPDAPP is used as a vehicle to deliver a therapeutic agent, its efficacy must be tested in a relevant disease model.

Experimental Rationale: The central hypothesis is that by targeting a drug to the mitochondria of diseased cells (e.g., cancer cells), its therapeutic effect will be enhanced while minimizing systemic toxicity. [4][12]An efficacy study directly tests this by comparing the therapeutic outcome of the DPDAPP-drug conjugate against the free drug.

Protocol Outline:

  • Using a tumor xenograft model, animals are randomized into groups: (1) Vehicle control, (2) Free drug, (3) DPDAPP-drug conjugate.

  • Treatments are administered over a set period.

  • Tumor volume and animal body weight are measured regularly. [3][12]* A significant reduction in tumor growth in the conjugate group compared to the free drug group, without a corresponding increase in toxicity (e.g., weight loss), validates the targeting strategy's therapeutic benefit. [9][12]

Summary Comparison: In Vitro vs. In Vivo Validation

ParameterIn Vitro ValidationIn Vivo Validation
Objective Confirm subcellular localization; assess mechanism and cellular function/toxicity.Determine biodistribution, pharmacokinetics, target engagement, and therapeutic efficacy in a whole organism.
Model System Cultured cell lines, isolated mitochondria.Living animals (typically mice or rats).
Throughput High (e.g., 96/384-well plates).Low (limited by animal numbers).
Cost & Time Relatively low cost and fast.High cost and time-consuming.
Data Output Microscopy images, fluorescence intensity ratios, IC50 values.Whole-body images, %ID/g per organ, tumor growth curves, survival data.
Key Question Does it get into the mitochondria of a cell and what does it do there?Does it get to the target tissue in a living body and does it work?

Alternatives to Triphenylphosphonium

While TPP+ is the "gold standard," other mitochondrial targeting moieties exist and should be considered as comparators. [6]* Other Delocalized Lipophilic Cations: Rhodamine and cyanine dyes also accumulate in mitochondria based on ΔΨm. [1][9]* Triarylpyridinium (TAPY) Cations: A newer class of carriers that have shown promising selectivity for cancer cell mitochondria over normal cells. [8][13]* Mitochondria-Targeting Peptides: Short, cationic, and amphipathic peptide sequences can also facilitate mitochondrial entry. [1][6] This comprehensive, dual-pronged approach of rigorous in vitro characterization followed by validation in a complex in vivo setting is essential for the successful development of any mitochondrially-targeted agent like DPDAPP.

References

  • Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., Cheng, G., Lopez, M., & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043–10120. [Link]

  • Wang, K., Zhang, Y., Wang, J., & Yuan, Y. (2025, November 10). Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. RSC Publishing. [Link]

  • Talele, N., Patil, P., & Chaudhari, A. (2025, June 10). Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. Dove Medical Press. [Link]

  • Zielonka, J., et al. (n.d.). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications | Request PDF. ResearchGate. [Link]

  • Elabscience. (2025, December 28). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. [Link]

  • Wang, Y., et al. (2023, January 24). Mitochondrial-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formulations for Breast Cancer Therapy: In Vitro and In Vivo Investigation. PMC. [Link]

  • Martinez-Peinado, P., et al. (2025, March 31). Introducing TAPY as a Versatile Alternative to TPP for Selective Mitochondrial Targeting in Cancer Cells. Bioconjugate Chemistry - ACS Publications. [Link]

  • Abbkine. (n.d.). Mitochondrial Membrane Potential Assay Kit (JC-1). [Link]

  • Ho, J. S. L., et al. (n.d.). Beyond the TPP+ “gold standard”: a new generation mitochondrial delivery vector based on extended PN frameworks. PMC. [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). [Link]

  • Wagner, B. A., et al. (2020, December 30). Triphenylphosphonium derivatives disrupt metabolism and inhibit melanoma growth in vivo when delivered via a thermosensitive hydrogel. PubMed. [Link]

  • Wang, Y., et al. (2023, January 24). Mitochondrial-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formulations for Breast Cancer Therapy: In Vitro and In Vivo Investigation. MDPI. [Link]

  • Martinez-Peinado, P., et al. (2025, April 16). Introducing TAPY as a Versatile Alternative to TPP for Selective Mitochondrial Targeting in Cancer Cells. PubMed. [Link]

  • Cochemé, H. M., et al. (2026, February 6). Rapid uptake of lipophilic triphenylphosphonium cations by mitochondria in vivo following intravenous injection: Implications for mitochondria-specific therapies and probes | Request PDF. ResearchGate. [Link]

  • Crowe, A. R., et al. (n.d.). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. [Link]

  • Lee, S. H., et al. (2020, June 25). Tumor Targeting Effect of Triphenylphosphonium Cations and Folic Acid Coated with Zr-89-Labeled Silica Nanoparticles. PMC. [Link]

  • Er, J. C., et al. (2017, January 3). Unique Triphenylphosphonium Derivatives for Enhanced Mitochondrial Uptake and Photodynamic Therapy. Bioconjugate Chemistry - ACS Publications. [Link]

  • Wójcik, P., et al. (2025, November 14). Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. MDPI. [Link]

  • ResearchGate. (n.d.). In vivo and ex vivo validation of tumor targeting and penetrating... [Link]

  • Al-Ahmady, Z., et al. (2022, January 1). In vitro assessment of stearyl triphenyl phosphonium toxicity in drug-resistant tumor cells. [Link]

Sources

Validation

A Researcher's Guide to Alkyl Chain Length in Triphenylphosphonium-Based Mitochondrial Delivery Systems

Authored by: A Senior Application Scientist Introduction: Targeting the Cellular Powerhouse Mitochondria, the powerhouses of our cells, are increasingly recognized as pivotal targets in the treatment of a myriad of disea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: Targeting the Cellular Powerhouse

Mitochondria, the powerhouses of our cells, are increasingly recognized as pivotal targets in the treatment of a myriad of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] The ability to selectively deliver therapeutic agents to this organelle holds immense promise for improving drug efficacy while minimizing off-target effects. The most effective and widely adopted strategy for mitochondrial targeting involves conjugating a bioactive molecule to a lipophilic cation, most notably the triphenylphosphonium (TPP) cation.[1][2]

The fundamental principle behind TPP-based delivery is elegant in its simplicity: The large negative membrane potential across the inner mitochondrial membrane (approximately -180 mV) acts as an electrophoretic force, driving the accumulation of the positively charged TPP-conjugate into the mitochondrial matrix, where it can reach concentrations several hundred to a thousand times higher than in the cytoplasm.[3][4] The critical component that modulates the efficiency, and indeed the entire biophysical profile of this delivery system, is the linker connecting the TPP moiety to its cargo. This guide provides an in-depth comparison of how the length of a simple alkyl chain linker dictates the performance of TPP-based mitochondrial delivery systems, offering a critical analysis for researchers in drug design and development.

The Alkyl Linker: More Than Just a Spacer

The alkyl chain tethering a drug to the TPP cation is a critical design element that fine-tunes the conjugate's physicochemical properties.[1] Its length directly modulates the molecule's overall lipophilicity, a parameter that governs its ability to permeate the plasma and mitochondrial membranes.[3][5] However, this is not a simple case of "longer is always better." The choice of alkyl chain length represents a crucial balance between achieving sufficient mitochondrial accumulation and avoiding unintended, often toxic, biological consequences.

Causality Behind the Choice: Lipophilicity vs. Toxicity
  • Mitochondrial Accumulation and Efficacy: The primary driver for elongating the alkyl chain is to increase the molecule's lipophilicity. A more lipophilic TPP conjugate can more readily pass through the lipid bilayers of the cell and mitochondrial membranes, leading to a faster rate of uptake and higher overall accumulation within the mitochondria.[2][3][6][7] This enhanced concentration at the target site often translates directly to improved therapeutic efficacy. For instance, studies on mitochondria-targeted metformin (Mito-Met) showed that increasing the linker length from two to ten carbons significantly enhanced its ability to inhibit cancer cell proliferation.[2][8] Similarly, a TPP-conjugated dicarboxylate required a long undecyl (C11) linker for effective mitochondrial delivery and subsequent enzyme inhibition, whereas a short propyl (C3) linker rendered the conjugate ineffective.[9][10]

  • Inherent Cytotoxicity and Off-Target Effects: The significant trade-off to increasing alkyl chain length is a corresponding increase in the inherent toxicity of the TPP carrier itself.[11][12] The TPP moiety is not biologically inert; highly hydrophobic TPP derivatives can disrupt mitochondrial function.[6][13] Longer alkyl chains (e.g., C10, C12) cause TPP compounds to inhibit respiratory chain complexes, induce proton leaks across the inner membrane, and decrease the mitochondrial membrane potential—the very force that drives their accumulation.[2][6][13] This can lead to mitochondrial dysfunction and off-target cytotoxicity. Research has shown that while a longer alkyl chain enhances cellular uptake, it can also compromise target selectivity.[2]

This creates a classic optimization problem for the drug developer: the linker must be long enough to ensure efficient mitochondrial accumulation but short enough to minimize the carrier's intrinsic toxicity and preserve the mitochondrial integrity required for its own uptake.

Quantitative Comparison of Alkyl Chain Length Effects

The following table summarizes the general trends observed when varying the alkyl chain length in TPP-based delivery systems.

ParameterShort Alkyl Chain (e.g., C2-C5)Medium Alkyl Chain (e.g., C6-C10)Long Alkyl Chain (e.g., C11-C16)Key Insights & Causality
Lipophilicity Low to ModerateModerate to HighVery HighLipophilicity increases directly with chain length, enhancing membrane permeability.[3][6]
Mitochondrial Uptake Rate SlowModerate to FastFastFaster permeation of membranes leads to quicker accumulation.[2]
Accumulation Efficiency LowHighHigh, but may be self-limitingWhile initial uptake is high, very long chains can dissipate the membrane potential, limiting further accumulation.[6][13]
Therapeutic Efficacy Often Sub-optimalGenerally OptimalPotentially High, but Confounded by ToxicityEfficacy is linked to accumulation. The C6-C12 range often provides the best balance for potent effects.[8]
Inherent Cytotoxicity LowModerateHigh to Very HighIncreased lipophilicity leads to greater disruption of mitochondrial respiratory complexes and membrane integrity.[2][6][11]
Target Selectivity Potentially HighGoodCan be CompromisedHigh cytotoxicity from the carrier can mask the specific effect of the drug cargo and reduce selectivity.[2]

Visualizing the Concepts

Mechanism of TPP-Mediated Mitochondrial Targeting

TPP_Targeting cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix (High Negative Potential, ΔΨm) TPP_Drug TPP-Alkyl-Drug Conjugate TPP_Drug_Cyto TPP-Alkyl-Drug TPP_Drug->TPP_Drug_Cyto Plasma Membrane Permeation TPP_Drug_Mito Accumulated TPP-Alkyl-Drug TPP_Drug_Cyto->TPP_Drug_Mito Mitochondrial Membrane Permeation (Driven by ΔΨm)

Caption: Mechanism of TPP-mediated mitochondrial drug delivery.

Experimental Workflow for Comparing Alkyl-TPP Conjugates

Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis s1 Synthesize TPP Conjugates (e.g., C3, C6, C10, C12 linkers) s2 Purify & Characterize (NMR, MS) s1->s2 t1 Cell Culture (e.g., HeLa, MCF-7) s2->t1 t2 Cytotoxicity Assay (MTT) Determine IC50 values t1->t2 t3 Mitochondrial Uptake Assay (e.g., Fluorescence Microscopy) t1->t3 t4 Mitochondrial Function Assay (e.g., JC-1 for ΔΨm) t1->t4 a1 Compare IC50 vs. Chain Length t2->a1 t3->a1 t4->a1 a2 Correlate Uptake with Chain Length a1->a2 a3 Assess Mitochondrial Disruption a2->a3 a4 a4 a3->a4 Select Optimal Linker Length

Caption: Workflow for comparing TPP conjugates with varied alkyl linkers.

Experimental Protocol: Assessing Mitochondrial Membrane Potential (ΔΨm) with JC-1 Dye

This protocol provides a self-validating system to measure the impact of different alkyl-TPP conjugates on mitochondrial health, a key indicator of inherent toxicity.

Principle: The JC-1 dye is a ratiometric fluorescent probe that exists as green fluorescent monomers at low mitochondrial membrane potential (indicative of mitochondrial depolarization/damage) and forms red fluorescent "J-aggregates" at high membrane potential (indicative of healthy, energized mitochondria). A decrease in the red/green fluorescence ratio signifies a loss of ΔΨm.

Materials:

  • Alkyl-TPP conjugates (e.g., C3, C6, C10, C12) dissolved in DMSO.

  • Cancer cell line (e.g., MCF7 or HCT116).[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • JC-1 Dye Kit.

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader or fluorescence microscope.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of each alkyl-TPP conjugate (e.g., from 0.1 µM to 20 µM) in complete culture medium.

    • Include a vehicle control (DMSO equivalent to the highest concentration used) and a positive control (e.g., 10 µM FCCP).

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.

    • Incubate for a defined period (e.g., 24 hours).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 5-10 µg/mL in pre-warmed medium).

    • Carefully remove the treatment medium from all wells.

    • Wash the cells once with 100 µL of warm Phosphate-Buffered Saline (PBS).

    • Add 100 µL of the JC-1 staining solution to each well.

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.[15]

  • Fluorescence Measurement:

    • Remove the JC-1 staining solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS or culture medium to each well.

    • For Plate Reader: Measure fluorescence intensity for both J-aggregates (Excitation ~535 nm, Emission ~590 nm) and monomers (Excitation ~485 nm, Emission ~530 nm).

    • For Microscopy: Capture images using appropriate filter sets for red and green fluorescence.

  • Data Analysis and Interpretation:

    • Calculate the ratio of red to green fluorescence intensity for each well.

    • Normalize the ratios to the vehicle control group (set to 100%).

    • Plot the normalized red/green ratio against the concentration of each alkyl-TPP conjugate.

    • Expected Outcome: A dose-dependent decrease in the red/green ratio will be observed, indicating mitochondrial depolarization. Longer alkyl chains (C10, C12) are expected to cause a more significant decrease at lower concentrations compared to shorter chains (C3, C6), quantitatively demonstrating their higher intrinsic toxicity.[6]

Conclusion and Future Outlook

The selection of an alkyl chain linker in a TPP-based mitochondrial delivery system is a critical decision that profoundly impacts its performance. While increasing chain length boosts lipophilicity and enhances mitochondrial accumulation, it simultaneously elevates the risk of carrier-induced toxicity through the disruption of mitochondrial function.[2][6][13] The optimal linker length, therefore, resides in a "sweet spot" that maximizes therapeutic payload delivery while minimizing damage to the organelle—a balance that must be empirically determined for each specific drug conjugate and cellular context.

Future developments in this field are moving beyond simple alkyl chains toward more sophisticated, rationally designed linkers.[16] The incorporation of linkers that are cleavable in response to the mitochondrial microenvironment (e.g., by specific enzymes or high levels of reactive oxygen species) represents a promising strategy to release the active drug from its TPP carrier, potentially improving the therapeutic window by mitigating the toxicity associated with prolonged accumulation of the TPP cation itself.[16]

References

  • Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., Cheng, G., Lopez, M., & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043–10120. [Link]

  • Logan, A., Shabalina, I. G., Prime, T. A., Lih, F. B., Tommasi, S., Garlid, K. D., ... & Murphy, M. P. (2020). Selective Delivery of Dicarboxylates to Mitochondria by Conjugation to a Lipophilic Cation via a Cleavable Linker. Molecular Pharmaceutics, 17(9), 3367-3379. [Link]

  • Antonenko, Y. N., Avetisyan, A. V., Cherepanov, D. A., Knorre, D. A., Korshunova, G. A., Markova, O. V., ... & Skulachev, V. P. (2015). Uncoupling and Toxic Action of Alkyltriphenylphosphonium Cations on Mitochondria and the Bacterium Bacillus subtilis as a Function of Alkyl Chain Length. Biochemistry (Moscow), 80(12), 1699-1707. [Link]

  • Malik, I., Kajtár, J., Galińska-Rakoczy, A., Piechota, T., Wawrzyńczak, A., & Stępień, K. (2021). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. Molecules, 26(11), 3381. [Link]

  • Logan, A., Shabalina, I. G., Prime, T. A., Lih, F. B., Tommasi, S., Garlid, K. D., ... & Murphy, M. P. (2020). Selective Delivery of Dicarboxylates to Mitochondria by Conjugation to a Lipophilic Cation via a Cleavable Linker. Molecular Pharmaceutics, 17(9), 3367-3379. [Link]

  • Ong, H. C., Coimbra, J. T. S., Kwek, G., Ramos, M. J., Xing, B., Fernandes, P. A., & García, F. (2021). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. Chemical Communications, 57(78), 9996-9999. [Link]

  • Huczyński, A., Janczak, J., Wicher, B., Antoszczak, M., Maj, E., & Brzezinski, B. (2025). Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. Molecules, 30(23), 4413. [Link]

  • Ong, H. C., Coimbra, J. T. S., Kwek, G., Ramos, M. J., Xing, B., Fernandes, P. A., & García, F. (2021). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. Chemical Communications, 57(78), 9996-9999. [Link]

  • Reily, C., Mitchell, T., Chacko, B. K., Mcleod, C., & Darley-Usmar, V. (2015). Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak. PLoS ONE, 10(4), e0121837. [Link]

  • Reily, C., Mitchell, T., Chacko, B. K., Mcleod, C., & Darley-Usmar, V. (2015). Lipophilic triphenylphosphonium cations inhibit mitochondrial electron transport chain and induce mitochondrial proton leak. PLoS ONE, 10(4), e0121837. [Link]

  • Gzyl-Malcher, B., Stolarczyk, E. U., Podgorska, M., Waszkielewicz, A. M., & Marona, H. (2022). Design, Synthesis and Preliminary Evaluation of the Cytotoxicity and Antibacterial Activity of Novel Triphenylphosphonium Derivatives of Betulin. Molecules, 27(16), 5171. [Link]

  • Cheng, G., Zielonka, M., Dranka, B., Kumar, S. N., Myers, C. R., & Kalyanaraman, B. (2016). Inclusion of TPP side chains result in decreased melanoma cell growth. Bioorganic & Medicinal Chemistry, 24(22), 5909-5917. [Link]

  • Ong, H. C., Ang, Z., Kwek, G., Ramos, M. J., Fernandes, P. A., & García, F. (2019). Enabling Mitochondrial Uptake of Lipophilic Dications Using Methylated Triphenylphosphonium Moieties. Inorganic Chemistry, 58(13), 8349-8352. [Link]

  • Le Trionnaire, S., Perry, A., Szczesny, B., Szabo, C., Winyard, P. G., Whatmore, J. L., & Wood, M. E. (2014). The synthesis and functional evaluation of a mitochondria-targeted hydrogen sulfide donor, (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide (AP39). MedChemComm, 5(6), 728-736. [Link]

  • Ross, A., Fiedorczuk, K., Furt, F., Handschin, C., & Chacinska, A. (2022). Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations. bioRxiv. [Link]

  • Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., ... & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. [Link]

  • Zhang, Y., Wang, Y., & Li, Y. (2025). Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. Chemical Society Reviews. [Link]

  • Plotnikov, E. Y., Morosan, A. D., Pevzner, I. B., Zorova, L. D., & Zorov, D. B. (2023). Observation of Cytotoxicity of Phosphonium Derivatives Is Explained: Metabolism Inhibition and Adhesion Alteration. International Journal of Molecular Sciences, 24(7), 6791. [Link]

  • Cochemé, H. M., Logan, A., Martin, N., & Murphy, M. P. (2012). Real‐time measurement of uptake of TPP‐conjugated compounds by energized mitochondria. The FASEB Journal. [Link]

  • Kumar, S., Singh, A., Kumar, A., & Kumar, S. (2023). Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics. RSC Advances, 13(54), 38043-38051. [Link]

  • Tutino, F., Gadaleta, D., Scacco, S., Nicolì, V., Cocco, T., & Solfrizzi, V. (2024). Triphenylphosphonium-Conjugated Palmitic Acid for Mitochondrial Targeting of Pancreatic Cancer Cells: Proteomic and Molecular Evidence. International Journal of Molecular Sciences, 25(12), 6736. [Link]

Sources

Comparative

High-Resolution NMR Validation of (3-(Dimethylamino)propyl)triphenylphosphonium Bromide: A Comparative Purity Guide

(3-(Dimethylamino)propyl)triphenylphosphonium bromide (CAS: 18355-96-9) is a bifunctional quaternary ammonium/phosphonium compound widely utilized as a highly specific Wittig reagent precursor ()[1]. Its most prominent i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(3-(Dimethylamino)propyl)triphenylphosphonium bromide (CAS: 18355-96-9) is a bifunctional quaternary ammonium/phosphonium compound widely utilized as a highly specific Wittig reagent precursor ()[1]. Its most prominent industrial application lies in the stereoselective synthesis of Olopatadine hydrochloride, a potent antihistamine ()[2]. In this synthetic pathway, the phosphonium salt is deprotonated by a strong base (such as n-Butyllithium) to form a reactive phosphorus ylide, which subsequently undergoes olefination with a target aldehyde or ketone[2].

The stereochemical outcome (Z/E ratio) and overall yield of this Wittig olefination are exquisitely sensitive to the purity of the phosphonium precursor. This guide objectively compares analytical methodologies for validating the purity of this critical reagent, establishing a self-validating Nuclear Magnetic Resonance (NMR) protocol as the gold standard over conventional HPLC and LC-MS techniques.

The Causality of Impurities in Wittig Reagents

Understanding why specific impurities degrade reaction performance is critical for selecting the right analytical tool. For phosphonium salts, the primary contaminants are unreacted starting materials and oxidation products.

  • Triphenylphosphine Oxide (TPP=O): TPP=O is a ubiquitous byproduct of phosphine chemistry and a common oxidative degradation product ()[3]. Because it lacks the reactive phosphonium center, its presence acts as a "dead weight" in the reaction matrix. More critically, it alters the stoichiometric ratio of the base required for ylide generation, leading to incomplete conversion in the subsequent olefination.

  • Residual Moisture: Phosphonium salts are inherently hygroscopic. Water reacts violently with the strong bases used for ylide generation and can prematurely hydrolyze the ylide back to the starting materials, severely depressing the yield.

  • Unreacted Alkyl Halides: Residual 3-bromo-N,N-dimethylpropan-1-amine can undergo competitive side reactions, including unwanted amine alkylations that complicate downstream purification.

Comparative Purity Analysis: High-Purity vs. Standard Grade

When sourcing or synthesizing (3-(dimethylamino)propyl)triphenylphosphonium bromide, researchers must evaluate the purity grade against their synthetic requirements. Table 1 objectively compares the performance metrics of high-purity (recrystallized) grades versus standard commercial grades.

Table 1: Performance Comparison of Phosphonium Salt Grades

Specification MetricHigh-Purity GradeStandard GradeImpact on Wittig Synthesis
Purity (qNMR) > 99.0%95.0% - 97.0%High purity ensures predictable base stoichiometry and maximizes the Z/E stereoselectivity.
TPP=O Content < 0.5%up to 3.0%TPP=O acts as a stoichiometric sink for organolithium bases, reducing active ylide concentration.
Residual Moisture < 0.2%> 1.0%High moisture causes rapid ylide hydrolysis, leading to reaction failure and low yields.
Physical Appearance Free-flowing white powderOff-white to yellowish solidDiscoloration often indicates oxidative degradation or residual unreacted bromine precursors.

Methodological Comparison: NMR vs. HPLC vs. LC-MS

While HPLC-UV is standard for routine pharmaceutical QC, it suffers from "chromophore bias"—impurities lacking strong UV absorbance may be entirely missed or underestimated. Furthermore, LC-MS can exhibit severe ionization suppression, particularly for pre-charged quaternary phosphonium species ()[4].

Multinuclear NMR ( 1 H and 31 P) circumvents these issues by providing a universal, quantitative response directly proportional to the number of nuclei in the sample, making it the superior choice for absolute structural elucidation.

AnalyticalSelection A Select Analytical Method B NMR Spectroscopy (1H, 31P) A->B C HPLC-UV A->C D LC-MS A->D E Absolute Quantitation & Structural ID B->E Primary Choice F Chromophore Dependent C->F Secondary G Mass Confirmation (Ionization bias) D->G Secondary

Decision tree comparing analytical methodologies for phosphonium salt characterization.

Self-Validating Experimental Protocol for NMR Validation

To ensure trustworthiness, the following protocol utilizes a self-validating quantitative NMR (qNMR) approach. By acquiring both 1 H and 31 P spectra, the analyst can cross-verify the integration values of the dimethylamino protons against the phosphorus center.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15.0 mg of the phosphonium salt into a clean, dry glass vial.

  • Solvent Addition: Dissolve the sample in 0.6 mL of anhydrous CDCl 3​ (100 atom % D). Crucial Step: Ensure the CDCl 3​ is stabilized with silver foil rather than tetramethylsilane (TMS) initially, as trace DCl in degrading chloroform can protonate the dimethylamino group, shifting the 1 H NMR signals.

  • Internal Standard (For qNMR): Add an accurately weighed internal standard (e.g., Dimethyl sulfone for 1 H, or Triphenyl phosphate for 31 P) to enable absolute mass-balance quantitation.

  • 1 H NMR Acquisition:

    • Frequency: 400 MHz or higher.

    • Relaxation Delay (D1): Set to 10 seconds. Causality: A long D1 is critical to ensure complete longitudinal relaxation ( T1​ ) of all protons, preventing the under-integration of slow-relaxing impurity signals.

    • Scans: 16 to 32.

  • 31 P{ 1 H} NMR Acquisition:

    • Frequency: 162 MHz (on a 400 MHz spectrometer).

    • Pulse Sequence: Proton-decoupled 31 P (zgpg30).

    • Relaxation Delay (D1): 5 seconds.

    • Scans: 64 to 128 (High scan counts are required to elevate the signal-to-noise ratio for trace impurities like TPP=O).

PurityWorkflow A Crude (3-(Dimethylamino)propyl) triphenylphosphonium Bromide B Multinuclear NMR (1H, 13C, 31P) A->B Analyze C Impurity Detected (TPP=O > 1% at +29 ppm) B->C Fail D High Purity Confirmed (Target at +24 ppm) B->D Pass E Recrystallization (Ethanol/EtOAc) C->E Purify F Wittig Reaction (Olopatadine Synthesis) D->F Base Activation E->B Re-test

Workflow for NMR-based purity validation and purification of phosphonium Wittig precursors.

Key Spectral Markers and Quantitative Data

The 31 P NMR spectrum is the most diagnostic tool for evaluating the purity of phosphonium salts. Because the 31 P nucleus has a 100% natural abundance and a highly sensitive electronic environment, different oxidation states and substitutions yield drastically different chemical shifts ()[4].

Table 2: Diagnostic 31 P NMR Chemical Shifts (in CDCl 3​ )

Chemical SpeciesOxidation StateExpected 31 P Shift ( δ , ppm)Diagnostic Significance
Target Phosphonium Salt P(V) Cation~ +24.5 Confirms the formation of the alkyltriphenylphosphonium cation ()[5].
Triphenylphosphine Oxide (TPP=O) P(V) Oxide~ +29.0 Primary degradation product and synthetic impurity ()[6].
Triphenylphosphine (TPP) P(III)~ -5.5 Unreacted starting material indicating incomplete alkylation ()[7].

By integrating the primary peak at +24.5 ppm against the impurity peaks at +29.0 ppm and -5.5 ppm, the molar purity of the phosphonium species can be calculated with exceptional precision, dictating whether the batch is cleared for Olopatadine synthesis or requires recrystallization.

References

  • European Patent Office. "PROCESS FOR PREPARING OLOPATADINE AND/OR A PHARMACEUTICALLY ACCEPTABLE SALT THEREOF - EP 2393797 B1." Source: Google Patents.
  • Oxford Instruments. "Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies." Source: Oxford Instruments. URL: [Link]

  • Singh, I., et al. "Harnessing Solvent-3O2 Charge Transfer Complex for Photochemical Conversion of Phosphines to Phosphine Oxides." Source: ChemRxiv. URL: [Link]

  • RSC Publishing. "31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds." Source: Physical Chemistry Chemical Physics. URL: [Link]

  • Bębenek, E., et al. "Design, Synthesis and Preliminary Evaluation of the Cytotoxicity and Antibacterial Activity of Novel Triphenylphosphonium Derivatives." Source: Semantic Scholar. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of [3-(Dimethylamino)propyl]triphenylphosphonium Bromide

As a Senior Application Scientist overseeing pharmaceutical scale-ups, I frequently consult on the synthesis of antihistamines like olopatadine hydrochloride. A critical, yet often mismanaged, aspect of this workflow is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing pharmaceutical scale-ups, I frequently consult on the synthesis of antihistamines like olopatadine hydrochloride. A critical, yet often mismanaged, aspect of this workflow is the handling and disposal of the Wittig reagent:[3-(dimethylamino)propyl]triphenylphosphonium bromide (CAS 18355-96-9) and its hydrobromide salt (CAS 27710-82-3) .

While this phosphonium salt is indispensable for stereoselective olefination , its downstream waste profile presents significant logistical challenges. The environmental persistence of triphenylphosphine derivatives, coupled with the acute toxicity of bromide salts, demands a rigorous, causality-driven approach to disposal. This guide provides field-proven, step-by-step methodologies to ensure operational safety, regulatory compliance, and environmental stewardship.

Hazard Characterization and Causality

Before executing any disposal protocol, it is imperative to understand why specific precautions are taken. Phosphonium salts are highly hygroscopic and can form fine, irritating dusts that pose severe hazards if inhaled or improperly mixed with incompatible chemicals .

Table 1: Logistical and Physicochemical Data

ParameterQuantitative Value / ClassificationOperational & Logistical Implication
Molecular Weight 428.35 g/mol Required for precise stoichiometric quenching calculations.
Storage Temperature 2°C to 8°C (Refrigerator)Waste containing unreacted reagent should be kept cool to prevent degradation .
Commercial Purity 98.0% – 99.9%High purity reduces unknown side-reactions in the waste stream.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2Mandates particulate respirators and nitrile gloves during disposal.
Combustion Gases COx, NOx, POx, HBrDictates high-temperature incineration with halogen scrubbing.

Step-by-Step Methodologies

Protocol A: Routine Post-Reaction Disposal (Self-Validating)

In a typical Wittig reaction, the phosphonium salt is deprotonated by a strong base (e.g., n-butyllithium) to form a reactive ylide. Post-reaction waste will contain unreacted ylide, triphenylphosphine oxide byproducts, and bromide salts.

  • Quenching Residual Reactivity

    • Action: Transfer the reaction mixture to a dedicated quenching vessel under an inert atmosphere (nitrogen or argon). Slowly add a proton source, such as isopropyl alcohol (IPA), dropwise while stirring.

    • Causality: IPA safely protonates any residual ylide without the violent exotherm associated with direct water quenching.

    • Self-Validation: Monitor the internal temperature. The quenching is considered complete when the temperature stabilizes at ambient levels and no further gas evolution is observed.

  • Solvent Dilution

    • Action: Dilute the quenched mixture with a compatible organic solvent (e.g., toluene or ethyl acetate) to maintain the solubility of triphenylphosphine oxide.

    • Causality: Preventing the precipitation of phosphorus byproducts ensures the waste remains a homogeneous liquid, which is required by most commercial incinerators.

  • Segregation and Packaging

    • Action: Transfer the homogeneous liquid to a High-Density Polyethylene (HDPE) waste carboy. Do not use metal containers.

    • Causality: Halogenated waste (containing bromides) can corrode metal containers over time. HDPE provides superior chemical resistance.

  • Labeling and Manifesting

    • Action: Label the container strictly as "Hazardous Organic Waste - Contains Halogens (Bromides) and Phosphorus."

    • Causality: Proper manifesting ensures the waste management facility routes the container to a high-temperature incinerator equipped with alkaline flue-gas scrubbers to neutralize hydrogen bromide (HBr) and phosphorus oxides (POx) .

Protocol B: Immediate Spill Response

Accidental releases of the dry powder pose an immediate inhalation hazard.

  • Isolation and PPE

    • Action: Evacuate the immediate 5-meter radius. Responders must don a NIOSH-approved N95/P100 particulate respirator, nitrile gloves, and tight-fitting safety goggles.

    • Causality: The powder is classified as a Specific Target Organ Toxicant (STOT SE 3) for the respiratory tract. Standard surgical masks offer zero protection against fine chemical dust.

  • Dry Containment

    • Action: Cover the spill with an inert, dust-suppressing absorbent such as slightly damp sand or a commercial spill pad. Do not dry sweep.

    • Causality: Dry sweeping aerosolizes the phosphonium salt, drastically increasing the inhalation risk and the potential for a localized dust explosion.

  • Collection and Decontamination

    • Action: Use non-sparking polypropylene scoops to transfer the absorbed material into a hazardous waste bucket. Wash the affected surface with a 5% sodium carbonate solution, followed by water.

    • Self-Validation: Swab the cleaned area and check the pH of the residual moisture. A neutral pH (6.5-7.5) indicates that acidic bromide residues have been successfully neutralized and removed.

Visualizing the Workflow

To streamline laboratory operations, the following decision tree maps the logical progression of phosphonium salt waste management.

DisposalWorkflow Start Phosphonium Salt Handling Event Spill Accidental Spill Start->Spill Routine Routine Lab Disposal Start->Routine PPE Don PPE (Respirator, Nitrile Gloves) Spill->PPE Quench Quench Unreacted Ylide (IPA / Water) Routine->Quench Absorb Absorb with Inert Material (e.g., Damp Sand) PPE->Absorb WasteBin Hazardous Waste Collection Absorb->WasteBin Segregate Segregate from Strong Oxidizers Quench->Segregate Package Package in HDPE Container Segregate->Package Package->WasteBin Incinerate High-Temp Incineration (Phosphorus/Halogen Auth) WasteBin->Incinerate Final Disposal

Workflow for the safe handling, quenching, and disposal of phosphonium salt waste.

References

  • European Patent Office . "Process for obtaining olopatadine and intermediates - EP 2145882 A1". EPO Publication Server.[Link]

  • Pharmaffiliates . "Product Name: (3-(Dimethylamino)propyl)triphenylphosphonium bromide". Pharmaffiliates Reference Standards.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.